5-Bromo-1H-pyrrole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-1-4(3-8)2-7-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHTMDWLYWDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881676-32-0 | |
| Record name | 5-bromo-1H-pyrrole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of 5-Bromo-1H-pyrrole-3-carbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole-3-carbaldehyde Scaffold in Modern Drug Discovery
The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in medicinal chemistry.[2] Within the diverse family of pyrrole derivatives, those bearing a carbaldehyde group at the C-3 position are of particular strategic importance. This functional group serves as a versatile handle for a wide array of synthetic elaborations, enabling the construction of complex molecular architectures with diverse biological activities.[3]
This guide focuses on a key member of this class, 5-Bromo-1H-pyrrole-3-carbaldehyde , a halogenated pyrrole derivative that has emerged as a critical building block in the synthesis of modern pharmaceuticals. We will delve into its known properties, discuss synthetic strategies for its preparation, and illuminate its pivotal role as a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan.
Core Compound Profile: this compound
While detailed experimental data for this compound is not extensively available in the public domain, its fundamental chemical identity and predicted properties provide a solid foundation for its application in synthesis.
| Property | Value | Source |
| CAS Number | 881676-32-0 | [4] |
| Molecular Formula | C₅H₄BrNO | [4] |
| Molecular Weight | 173.99 g/mol | [4] |
| Predicted Boiling Point | 299.6 ± 20.0 °C | |
| Predicted Density | 1.819 ± 0.06 g/cm³ |
The presence of a bromine atom at the 5-position and a carbaldehyde group at the 3-position of the pyrrole ring endows this molecule with a unique reactivity profile, making it a valuable synthon for targeted drug development.
Strategic Synthesis of Substituted Pyrrole-3-carbaldehydes
The synthesis of C-3 functionalized pyrroles, particularly those bearing a carbaldehyde group, has historically presented a synthetic challenge.[3] However, recent advancements in multicomponent reactions and novel cyclization strategies have provided more efficient access to this important class of compounds.
One promising approach for the synthesis of functionalized pyrrole-3-carbaldehydes involves a one-pot, three-component reaction utilizing a bromo-substituted triazine, terminal alkynes, and primary amines. This method, catalyzed by palladium and silver, offers a flexible and efficient route to a variety of 1,5-substituted pyrrole-3-carbaldehydes.[5]
Illustrative Synthetic Workflow: A General Protocol
The following diagram illustrates a generalized workflow for the synthesis of substituted pyrrole-3-carbaldehydes, a strategy that could be adapted for the preparation of this compound.
Caption: Generalized workflow for the synthesis of substituted pyrrole-3-carbaldehydes.
Experimental Protocol: A Representative Synthesis
Step 1: Vilsmeier-Haack Formylation of a Protected Pyrrole
-
To a solution of a suitable N-protected pyrrole in an anhydrous solvent (e.g., dichloromethane), add the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with an aqueous solution of sodium acetate and stir vigorously.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-protected pyrrole-3-carbaldehyde.
Step 2: Bromination of the Pyrrole Ring
-
Dissolve the N-protected pyrrole-3-carbaldehyde in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the solution to -78 °C and add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography to obtain the N-protected this compound.
Step 3: Deprotection of the Pyrrole Nitrogen
-
Treat the N-protected this compound with a suitable deprotecting agent (e.g., trifluoroacetic acid for a Boc group, or a fluoride source for a silyl group).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the product.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Spectroscopic Characterization of Pyrrole-3-carbaldehydes
Definitive spectroscopic data for this compound is not publicly available. However, the expected spectroscopic features can be inferred from the analysis of closely related, well-characterized pyrrole-3-carbaldehyde derivatives.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a typical this compound, one would expect to observe:
-
A singlet for the aldehydic proton, typically downfield in the region of 9.5-10.0 ppm.
-
Two doublets in the aromatic region corresponding to the protons at the C-2 and C-4 positions of the pyrrole ring. The coupling constant between these two protons would be characteristic of a cis-relationship on a five-membered ring.
-
A broad singlet for the N-H proton, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show five distinct signals:
-
A signal for the carbonyl carbon of the aldehyde group, typically in the range of 180-190 ppm.
-
Four signals in the aromatic region corresponding to the four carbons of the pyrrole ring. The carbon bearing the bromine atom (C-5) would be shifted upfield compared to the other carbons due to the heavy atom effect.
Mass Spectrometry
In the mass spectrum, the molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2). Fragmentation would likely involve the loss of the formyl group (CHO) and potentially the bromine atom.
Application in Drug Synthesis: The Case of Vonoprazan
The strategic importance of this compound is exemplified by its role as a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders.[6][7]
The synthesis of Vonoprazan involves the coupling of a substituted pyrrole moiety with a pyridine sulfonyl chloride, followed by reductive amination. The this compound scaffold provides the necessary functionality for these key transformations.
The following diagram illustrates the pivotal role of a substituted pyrrole-3-carbaldehyde in the synthesis of Vonoprazan.
Caption: The role of a substituted pyrrole-3-carbaldehyde in the synthesis of Vonoprazan.
Safety and Handling
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound stands as a testament to the power of functionalized heterocyclic compounds in modern drug discovery. While a comprehensive experimental characterization of this molecule is not yet in the public domain, its established role as a key intermediate in the synthesis of Vonoprazan underscores its significance. The synthetic strategies and reactivity patterns of the broader class of substituted pyrrole-3-carbaldehydes provide a solid framework for the effective utilization of this and related compounds in the development of novel therapeutics. As the demand for more effective and targeted drugs continues to grow, the strategic application of such versatile building blocks will undoubtedly play an increasingly crucial role in advancing the frontiers of medicinal chemistry.
References
- Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing the 1H-Pyrrol-2(3H)-one Scaffold. Benchchem. Accessed December 31, 2025.
- Supporting Information - Wiley-VCH. Accessed December 31, 2025.
- This compound | 881676-32-0 - Sigma-Aldrich. Accessed December 31, 2025.
- One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Publishing. Accessed December 31, 2025.
- An Improved and Practical Synthesis of Vonoprazan - ResearchG
- Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed. Accessed December 31, 2025.
- 1H-Pyrrole-3-carboxaldehyde, 5-broMo- | 881676-32-0 - ChemicalBook. Accessed December 31, 2025.
- CN106187852A - A kind of preparation method of Vonoprazan fumarate intermediate - Google P
- Safety Data Sheet - Fluorochem. Accessed December 31, 2025.
- Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cycliz
- 881673-82-1|5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde - BLDpharm. Accessed December 31, 2025.
- Novel and practical synthesis of vonoprazan fumar
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: A Key Intermediate for Advanced Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Accessed December 31, 2025.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Accessed December 31, 2025.
- Pyrrole-3-carboxaldehyde SDS, 7126-39-8 Safety Data Sheets - ECHEMI. Accessed December 31, 2025.
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Inform
- SAFETY DATA SHEET - Fisher Scientific. Accessed December 31, 2025.
- 5-Bromo-1H-pyrrole-2-carbaldehyde | C5H4BrNO | CID 14226492 - PubChem. Accessed December 31, 2025.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. - Allied Academies. Accessed December 31, 2025.
- (PDF) Pyrrole studies part 47.
- 931-34-0, 5-Bromo-1H-pyrrole-2-carboxaldehyde Formula - ECHEMI. Accessed December 31, 2025.
- Synthetic approaches for pyrrole-3-carbaldehydes - ResearchG
- 13 C NMR Chemical Shifts - Oregon State University. Accessed December 31, 2025.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. Accessed December 31, 2025.
- Methyl 5-bromo-1H-pyrrole-3-carboxylate - - Sigma-Aldrich. Accessed December 31, 2025.
- CAS No : 881676-32-0 | Product Name : this compound. Accessed December 31, 2025.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters - Syrris. Accessed December 31, 2025.
- 1H-Pyrrole-2-carboxaldehyde - the NIST WebBook. Accessed December 31, 2025.
- 5-Phenyl-1H-pyrrole-3-carbaldehyde | 56448-22-7 | GCA44822 - Biosynth. Accessed December 31, 2025.
- Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Accessed December 31, 2025.
- Synthesis method of 5- (2-fluorophenyl)
Sources
- 1. 5-Bromo-1H-pyrrole-2-carbaldehyde | 931-34-0 [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 4. This compound | 881676-32-0 [sigmaaldrich.com]
- 5. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN106187852A - A kind of preparation method of Vonoprazan fumarate intermediate - Google Patents [patents.google.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Spectroscopic Data for 5-Bromo-1H-pyrrole-3-carbaldehyde: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for 5-Bromo-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule. The data and interpretations presented herein are synthesized from patent literature, academic theses, and comparative analysis of structurally related compounds to ensure technical accuracy and field-proven insights.
Introduction
This compound (CAS No: 881676-32-0) is a substituted pyrrole that serves as a versatile building block in organic synthesis.[1] Its utility is demonstrated in the preparation of acid secretion inhibitors and other biologically active molecules.[2][3] Accurate spectroscopic characterization is paramount for its use in multi-step syntheses, ensuring the identity and purity of the intermediate. This guide provides an in-depth look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrrole ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the N-H proton, and the two protons on the pyrrole ring. The exact chemical shifts can vary depending on the solvent used.
Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| CHO | 9.7 - 9.9 | s | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. |
| NH | 9.0 - 12.0 | br s | - | The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. |
| H2 | 7.4 - 7.6 | d | ~1.5-2.0 Hz | This proton is coupled to H4. |
| H4 | 6.5 - 6.7 | d | ~1.5-2.0 Hz | This proton is coupled to H2. |
Causality Behind Experimental Choices: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often results in sharper N-H signals and reduces exchange with residual water. The coupling constants between the pyrrole ring protons are characteristic of their relative positions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O | 185 - 195 | The aldehydic carbonyl carbon is significantly deshielded. |
| C2 | 125 - 135 | |
| C3 | 120 - 130 | |
| C4 | 110 - 120 | |
| C5 | 100 - 110 | The carbon bearing the bromine atom is expected at a higher field compared to the other ring carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=O, and C-Br bonds, as well as vibrations from the pyrrole ring.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch | ~3400 | Medium-Strong, Broad | Typical for a secondary amine in a pyrrole ring.[4] |
| C-H stretch (aromatic) | 3100 - 3000 | Medium | |
| C=O stretch (aldehyde) | ~1700 | Strong | This is a characteristic and intense band for the aldehyde carbonyl group.[4] |
| C=C stretch (pyrrole ring) | 1600 - 1450 | Medium | |
| C-N stretch | 1350 - 1250 | Medium | |
| C-Br stretch | 600 - 500 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Expected Mass Spectrometry Data:
For this compound (C₅H₄BrNO), the molecular weight is approximately 174.00 g/mol .[4] Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and the other two mass units higher for the molecule with ⁸¹Br.
-
[M]⁺: m/z ~173 and ~175
-
[M+H]⁺ (in ESI): m/z ~174 and ~176
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.
-
Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, the instrument must be operated in high-resolution mode.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
References
- Google Patents. US7977488B2 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-)
-
Lookchem. Cas 881676-32-0, 1H-Pyrrole-3-carboxaldehyde, 5-broMo-. [Link]
- Google Patents. CN109169668B - 2-芳基取代吡咯类化合物在杀小泡螺药物中的应用.
- Google Patents. CN109006823A - 2-芳基取代吡咯类化合物在杀钉螺药物中的应用.
- Google Patents. EP2336107B1 - Proton pump inhibitors.
-
PubMed. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. [Link]
-
AMS Tesi di Dottorato - Unibo. CHIMICA. [Link]
-
Nagoya City University Academic Institutional Repository. D31-RO198-nishida.pdf. [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1H-pyrrole-3-carbaldehyde
Introduction: The Significance of 5-Bromo-1H-pyrrole-3-carbaldehyde in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a reactive aldehyde group and a bromine atom on the pyrrole ring, offers a versatile scaffold for the synthesis of a diverse array of more complex molecules.[1] This compound serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, where the pyrrole motif is a common feature in biologically active compounds.[1] The strategic placement of the bromo and formyl functionalities allows for selective chemical transformations, making it an invaluable tool for researchers aiming to construct intricate molecular frameworks with potential therapeutic applications.[1]
Strategic Synthesis: The Vilsmeier-Haack Approach
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] This reaction is particularly well-suited for pyrroles, which are known for their high electron density and susceptibility to electrophilic substitution.[3]
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][4] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, then attacks the electron-rich pyrrole ring to introduce the formyl group.[4]
For the synthesis of this compound, the logical starting material is 2-bromopyrrole. The electron-donating nature of the nitrogen atom in the pyrrole ring directs the electrophilic substitution to the adjacent C2 or C5 positions. However, due to steric hindrance and the electronic influence of the bromine atom, the formylation preferentially occurs at the C3 position.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound via Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Materials:
-
2-Bromopyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromopyrrole in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
To this mixture, add N,N-dimethylformamide dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture vigorously until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Comprehensive Characterization: Confirming Structure and Purity
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
| Technique | Observed Characteristics |
| ¹H NMR | Signals corresponding to the aldehydic proton, and protons on the pyrrole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, and the carbons of the pyrrole ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the aldehyde, and C-Br stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Detailed Spectroscopic Analysis
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals include a singlet for the aldehydic proton (CHO) typically in the range of δ 9.5-10.0 ppm. The protons on the pyrrole ring will appear as distinct signals, and their coupling patterns can help confirm the substitution pattern.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is used to identify all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will show a characteristic resonance in the downfield region (around 185 ppm). The carbon atoms of the pyrrole ring will also have distinct chemical shifts.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.[5] The spectrum of this compound is expected to show a characteristic N-H stretching vibration around 3300-3400 cm⁻¹.[5] A strong absorption band corresponding to the C=O stretching of the aldehyde group should be observed in the region of 1660-1700 cm⁻¹.[5][6] The C-Br stretching vibration will appear in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₅H₄BrNO (173.99 g/mol ).[1][7] The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).
Characterization Workflow
Caption: A systematic workflow for the comprehensive characterization of the target compound.
Conclusion and Future Outlook
This guide provides a comprehensive overview of the synthesis and characterization of this compound. The Vilsmeier-Haack reaction stands out as a reliable and efficient method for its preparation. The detailed characterization protocol ensures the identity and purity of the synthesized compound, which is crucial for its application in further synthetic endeavors. As a versatile building block, this compound will undoubtedly continue to play a significant role in the discovery and development of new molecules with important biological and material properties.
References
- Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. (n.d.). Google Scholar.
- One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018, April 24). RSC Publishing.
- Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022, April 22). PubMed.
- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021, October 25). NIH.
- This compound (C5H4BrNO). (n.d.). PubChemLite.
- Cas 881676-32-0,1H-Pyrrole-3-carboxaldehyde, 5-broMo-. (n.d.). lookchem.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Pyrrole - Wikipedia. (n.d.). Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [No Source Provided].
Sources
- 1. lookchem.com [lookchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 7. PubChemLite - this compound (C5H4BrNO) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Reactivity of the Aldehyde Moiety in Brominated Pyrroles: Mechanisms, Protocols, and Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the chemical reactivity of the aldehyde group on brominated pyrrole scaffolds. Pyrrole aldehydes are pivotal intermediates in the synthesis of pharmaceuticals and functional materials. The introduction of bromine atoms onto the pyrrole ring profoundly influences the aldehyde's reactivity through a combination of electronic and steric effects. This document outlines the core principles governing this reactivity, detailing key transformations such as nucleophilic additions, condensations, oxidations, and reductions. Each section provides a mechanistic rationale, field-proven experimental protocols, and expert insights into optimizing these critical reactions for applications in drug discovery and materials science.
The Strategic Importance of Brominated Pyrrole Aldehydes
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The aldehyde group, when attached to this ring, serves as a versatile synthetic handle, enabling a vast array of chemical transformations to build molecular complexity. Bromination of the pyrrole ring adds another layer of strategic advantage:
-
Modulation of Reactivity: Bromine, as an electron-withdrawing group, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Vector for Diversification: The carbon-bromine bond provides a reactive site for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the late-stage introduction of diverse substituents.[2][3][4][5]
Understanding the interplay between the bromine substituent and the aldehyde group is therefore crucial for designing efficient and robust synthetic routes.
The Electronic and Steric Landscape
The reactivity of the aldehyde is not a standalone feature but is dictated by the electronic environment of the entire brominated pyrrole system.
-
Synergistic Electronic Effects: The pyrrole nitrogen's lone pair is delocalized into the aromatic system, increasing electron density in the ring.[6] Conversely, both the aldehyde and the bromine atom withdraw electron density via inductive and resonance effects. This push-pull mechanism fine-tunes the electrophilicity of the carbonyl carbon. An aldehyde group on the pyrrole ring reduces the ring's electron density, making it less reactive towards electrophiles compared to unsubstituted pyrrole.[1]
-
Impact of Bromine Position: The position of the bromine atom(s) relative to the aldehyde is critical. Bromination at the C4 or C5 position of a pyrrole-2-carboxaldehyde, for instance, exerts a stronger electron-withdrawing effect on the aldehyde than bromination at C3, thereby enhancing its reactivity toward nucleophiles.
-
Steric Considerations: A bromine atom adjacent to the aldehyde group can introduce significant steric hindrance, potentially impeding the approach of bulky nucleophiles and influencing the stereochemical outcome of reactions.
// Nodes PyrroleRing [label="Pyrrole Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde Group (-CHO)", pos="2,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromine [label="Bromine Atom (-Br)", pos="-2,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarbonylCarbon [label="Carbonyl Carbon (δ+)", pos="0,-1!", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges PyrroleRing -> CarbonylCarbon [label=" Ring delocalization (minor effect)", color="#5F6368"]; Aldehyde -> CarbonylCarbon [label=" Strong e⁻ withdrawal\n(Resonance & Inductive)", color="#EA4335", style=bold, dir=back]; Bromine -> CarbonylCarbon [label=" e⁻ withdrawal\n(Inductive)", color="#4285F4", style=bold, dir=back]; CarbonylCarbon -> Aldehyde [label=" Enhanced Electrophilicity", color="#34A853", style=dashed, arrowhead=vee]; }
Caption: Electronic influences on the aldehyde carbonyl carbon.
Core Reactivity Classes of the Aldehyde Group
The enhanced electrophilicity of the aldehyde on brominated pyrroles makes it an excellent substrate for a variety of transformations.
Nucleophilic Additions and Condensations
These reactions are fundamental for carbon-carbon bond formation.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[7][8] The electron-withdrawing nature of the brominated pyrrole ring accelerates the initial nucleophilic attack.
Experimental Protocol: Knoevenagel Condensation of 4-Bromo-1H-pyrrole-2-carboxaldehyde with Malononitrile
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrrole-2-carboxaldehyde (1.0 eq), malononitrile (1.1 eq), and ethanol (20 mL/g of aldehyde).
-
Catalyst Addition: Add piperidine (0.1 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallization from ethanol or purification by flash column chromatography can be performed.
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes using a phosphorus ylide.[9][10] The reaction is generally high-yielding and tolerates the bromo-pyrrole core well. Stabilized ylides tend to produce E-alkenes, while non-stabilized ylides favor Z-alkenes.[9]
Caption: General workflow for the Wittig reaction.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (15 mL/g) in a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar). Cool the suspension to 0 °C. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting deep red or orange mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of the brominated pyrrole aldehyde (1.0 eq) in anhydrous THF (5 mL/g) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkene.[9]
Oxidation to Carboxylic Acids
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation in drug development. The Pinnick oxidation is a particularly mild and effective method, well-suited for electron-deficient aldehydes and substrates with sensitive functional groups.[11][12][13]
The mechanism involves the formation of chlorous acid (HClO2) in situ, which adds to the aldehyde.[12] The resulting intermediate undergoes fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). A scavenger, such as 2-methyl-2-butene, is crucial to consume the reactive HOCl byproduct, preventing unwanted side reactions.[11][12]
Experimental Protocol: Pinnick Oxidation of a Brominated Pyrrole Aldehyde
-
Setup: In a flask open to the air, dissolve the brominated pyrrole aldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 1:1 ratio, 20 mL/g of aldehyde).
-
Reagent Addition: Add 2-methyl-2-butene (4.0-5.0 eq) as the HOCl scavenger. Then, add a solution of sodium dihydrogen phosphate (NaH2PO4, 5.0 eq) in water.
-
Oxidant Addition: Slowly add a solution of sodium chlorite (NaClO2, 80% purity, 3.0 eq) in water dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-12 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture to pH 2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. The resulting carboxylic acid can be purified by recrystallization or chromatography.[14]
| Reagent | Role | Stoichiometry (Typical) | Rationale |
| NaClO2 | Oxidant | 1.5 - 3.0 eq | Primary source of the active oxidant, chlorous acid.[12] |
| NaH2PO4 | Buffer | 3.0 - 6.0 eq | Maintains a mildly acidic pH (~4-5) to promote formation of HClO2.[11] |
| 2-Methyl-2-butene | Scavenger | 4.0 - 10.0 eq | Reacts with the HOCl byproduct to prevent side reactions like chlorination.[12] |
| t-BuOH / H2O | Solvent | - | A common co-solvent system to dissolve both organic and inorganic reagents. |
Table 1: Key Reagents and Their Functions in the Pinnick Oxidation.
Reduction to Alcohols
Reduction of the aldehyde to a primary alcohol is a common transformation, providing a site for ether or ester formation. Sodium borohydride (NaBH4) is the reagent of choice for this conversion due to its mildness, chemoselectivity, and operational simplicity. It selectively reduces aldehydes and ketones without affecting other functional groups like esters or the C-Br bond.[15][16][17]
Experimental Protocol: NaBH4 Reduction to a Primary Alcohol
-
Setup: Dissolve the brominated pyrrole aldehyde (1.0 eq) in methanol or ethanol (15 mL/g) in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 1.5-2.0 eq) portion-wise over 10 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching & Work-up: Cool the reaction back to 0 °C and slowly quench by adding 1M HCl until gas evolution ceases. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to afford the crude alcohol, which can be purified by flash chromatography.[15]
Reductive Amination
Reductive amination is one of the most powerful methods for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine. The process typically involves the initial formation of an imine or iminium ion, which is then reduced in situ.
While pyrrole itself is a weak nucleophile, the aldehyde can react with primary or secondary amines to form an intermediate that is then reduced.[18][19] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild and does not reduce the starting aldehyde.
Caption: Key steps in a reductive amination reaction.
Conclusion and Future Perspectives
The aldehyde group on a brominated pyrrole core is a synthetically powerful moiety whose reactivity is predictably enhanced by the electronic influence of the halogen. By selecting the appropriate reaction class—be it condensation, oxidation, reduction, or amination—researchers can efficiently generate a diverse array of complex molecules. The protocols detailed in this guide serve as a robust starting point for laboratory synthesis. Future work in this area will likely focus on developing even milder and more selective catalytic methods, particularly for asymmetric transformations, further expanding the utility of these valuable building blocks in the creation of next-generation therapeutics and advanced materials.
References
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2003). ResearchGate. Available at: [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023). PSIBERG. Available at: [Link]
-
Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]
-
Pinnick oxidation. (n.d.). Wikipedia. Available at: [Link]
-
ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (2015). HETEROCYCLES, Vol. 91, No. 3. Available at: [Link]
-
Pinnick oxidation. (2023). . Available at: [Link]
-
Sodium Borohydride - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Available at: [Link]
-
Synthesis of alkylpyrroles by the sodium borohydride reduction of acylpyrroles. (n.d.). ACS Publications. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]
-
What is the most mild method for the oxidation of aldehyde to carboxylic acid?. (2014). ResearchGate. Available at: [Link]
-
Synthesis of 3‐bromopyrrole and its coupling reaction. (n.d.). ResearchGate. Available at: [Link]
-
The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Available at: [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]
-
Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. Available at: [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (n.d.). ResearchGate. Available at: [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Common Organic Chemistry. Available at: [Link]
-
Pyrrole. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
One-Carbon Homologation of Pyrrole Carboxaldehyde via Wittig Reaction and Mild Hydrolysis of Vinyl Ether – toward the Synthesis of a Sterically Locked Phytochrome Chromophore. (2015). ResearchGate. Available at: [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (n.d.). J-STAGE. Available at: [Link]
-
Why is Pyrrole-2-aldehyde less reactive to electrophiles than pyrrole?. (2015). Quora. Available at: [Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
2.3 Reactivities of Aldehydes and Ketones. (n.d.). KPU Pressbooks. Available at: [Link]
-
Preparation of Carboxylic Acids, Part 3: Oxidation of Aldehydes and Ketones. (2023). YouTube. Available at: [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Wiley Online Library. Available at: [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Available at: [Link]
-
19.3: Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Available at: [Link]
-
Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps. Available at: [Link]
-
reduction of aldehydes and ketones. (n.d.). Chemguide. Available at: [Link]
-
Synthesis of Alcohols; Reduction of Ketones and Aldehydes. (n.d.). Chad's Prep. Available at: [Link]
-
17.4: Alcohols from Carbonyl Compounds- Reduction. (2024). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. Available at: [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. Available at: [Link]
-
Oxidation of aromatic aldehydes to their carboxylic acid. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. psiberg.com [psiberg.com]
- 12. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 13. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 14. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Sodium Borohydride [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. organicreactions.org [organicreactions.org]
Stability and storage conditions for 5-Bromo-1H-pyrrole-3-carbaldehyde
An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a reactive aldehyde group and a bromine-substituted pyrrole ring, makes it a valuable building block.[1] However, the inherent reactivity of this compound also presents significant challenges regarding its stability and long-term storage. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and offers evidence-based protocols for its optimal storage and handling to ensure its integrity for research and development applications.
Introduction: The Chemical Significance of this compound
This compound, with the molecular formula C5H4BrNO, is a heterocyclic aromatic aldehyde.[2] The pyrrole ring is a fundamental scaffold in numerous biologically active molecules, and the presence of both a bromine atom and a carbaldehyde group provides two distinct points for synthetic modification. This dual functionality allows for its use in a variety of chemical transformations, including but not limited to, nucleophilic additions, condensation reactions, and cross-coupling reactions.[3] Its role as a key intermediate is noted in the synthesis of complex molecules, including potential pharmaceutical agents.[1]
Given its importance, maintaining the chemical purity and stability of this compound is paramount for the reproducibility and success of synthetic campaigns. Degradation of this starting material can lead to the formation of impurities that may complicate reaction pathways, reduce yields, and introduce contaminants into the final products.
Physicochemical Properties and Inherent Stability Considerations
Understanding the fundamental physicochemical properties of this compound is the first step in developing appropriate storage strategies.
| Property | Value | Source |
| Molecular Weight | 174.00 g/mol | [2] |
| Boiling Point | 299.6±20.0 °C (Predicted) | [1] |
| Density | 1.819±0.06 g/cm3 (Predicted) | [1] |
| pKa | 14.52±0.50 (Predicted) | [1] |
Pyrrole and its derivatives are known to be susceptible to degradation under certain conditions. The electron-rich nature of the pyrrole ring makes it prone to oxidation and polymerization, especially in the presence of light, air (oxygen), and acids.[4] The aldehyde functionality introduces an additional site for oxidative degradation.
Key Factors Influencing the Stability of this compound
Several environmental factors can significantly impact the long-term stability of this compound. The following sections detail these factors and the underlying chemical principles.
Temperature
Elevated temperatures can accelerate the rate of decomposition reactions. For many complex organic molecules, including heterocyclic compounds, lower temperatures are generally preferred to minimize degradation. Multiple chemical suppliers explicitly recommend storing this compound under refrigerated or freezer conditions.
-
Recommendation: Store at 2-8°C in a refrigerator or, for long-term storage, in a freezer at or below -20°C.[1][2]
Light
Pyrroles are notoriously sensitive to light.[4] Photons can provide the activation energy for unwanted side reactions, including polymerization, which often manifests as a darkening of the material.[4]
-
Recommendation: The compound should be stored in a dark place, utilizing amber or opaque containers to shield it from light.[1]
Air (Oxygen and Moisture)
The presence of oxygen can lead to the oxidation of both the pyrrole ring and the aldehyde group. Aldehydes are particularly susceptible to oxidation to the corresponding carboxylic acids. Moisture can also facilitate degradation pathways.
-
Recommendation: Store under an inert atmosphere, such as argon or nitrogen, to displace air and moisture. Containers should be tightly sealed to prevent the ingress of atmospheric components.[5]
Chemical Incompatibility
Contact with incompatible materials can trigger decomposition. Strong oxidizing agents, acids, acid chlorides, and acid anhydrides should be avoided.[4] It is crucial to store this compound away from such reactive chemicals.
-
Recommendation: Segregate this compound from incompatible chemicals, particularly strong oxidizing agents and acids.[4][6]
Recommended Storage and Handling Protocols
Based on the stability factors discussed, the following protocols are recommended to ensure the long-term integrity of this compound.
Long-Term Storage Protocol
This protocol is designed for storing the compound for extended periods (months to years).
Caption: Workflow for the long-term storage of this compound.
Short-Term Storage and Handling During Use
For routine laboratory use, the following steps will help minimize degradation.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the container.
-
Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.
-
Minimize Exposure: Dispense the required amount of material quickly and reseal the container promptly.
-
Return to Storage: Return the container to the recommended storage conditions immediately after use.
Potential Degradation Pathways
While specific degradation studies for this compound are not widely published, likely degradation pathways can be inferred from the known chemistry of pyrroles and aldehydes.
Caption: Plausible degradation pathways for this compound.
Safety and Handling Precautions
As with any chemical, proper personal protective equipment (PPE) should be worn when handling this compound.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment: Wear safety glasses with side-shields, gloves, and a lab coat.
-
Spill Response: In case of a spill, avoid creating dust, and clean up using appropriate methods for solid chemical spills.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The stability of this compound is critical for its successful application in research and development. By controlling key environmental factors—namely temperature, light, and atmospheric exposure—and adhering to proper handling protocols, the integrity of this valuable synthetic intermediate can be preserved. The implementation of the storage conditions and handling procedures outlined in this guide will contribute to the reliability and reproducibility of experimental outcomes for scientists and drug development professionals.
References
An In-Depth Technical Guide to 5-Bromo-1H-pyrrole-3-carbaldehyde: A Versatile Building Block for Advanced Organic Synthesis
This guide provides an in-depth exploration of 5-Bromo-1H-pyrrole-3-carbaldehyde, a pivotal heterocyclic building block in modern organic synthesis. We will delve into its structural significance, synthesis, and multifaceted reactivity, with a focus on its application in the development of pharmaceuticals, natural products, and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Introduction: The Strategic Value of a Bifunctional Pyrrole
The pyrrole ring is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1][2][3] this compound emerges as a particularly valuable synthetic intermediate due to its bifunctional nature. The molecule possesses two distinct and orthogonally reactive sites:
-
The C5-Bromine Atom: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkynyl substituents. This site is crucial for building molecular complexity and exploring structure-activity relationships (SAR).
-
The C3-Carbaldehyde Group: A versatile functional group amenable to a wide array of transformations, including reductive amination, olefination, oxidation, and reduction, allowing for the construction of diverse side chains and further functionalization.
This dual reactivity makes it a powerful tool for constructing complex molecular architectures from a simple, stable starting material.[4][5]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 881676-32-0 | [6][7] |
| Molecular Formula | C₅H₄BrNO | [4][7] |
| Molecular Weight | 173.995 g/mol | [4][5] |
| Boiling Point | 299.6 ± 20.0 °C (Predicted) | [4][5] |
| Density | 1.819 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Appearance | Solid | [8] |
| Storage | 2-8°C, under inert atmosphere | [5][8] |
Synthesis Strategies
The regioselective synthesis of C3-functionalized pyrroles, such as pyrrole-3-carbaldehydes, presents a notable challenge in pyrrole chemistry.[1] Direct formylation of the pyrrole ring often favors the C2 position. Therefore, multi-step strategies are typically employed, often involving the use of protecting groups to direct the regioselectivity of electrophilic substitution.[1][9]
A common conceptual approach involves Vilsmeier-Haack formylation of a pre-functionalized and protected pyrrole.
Caption: Conceptual workflow for the synthesis of this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the ability to selectively manipulate its two key functional groups.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the C5 Position
The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and materials science.
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted pyrroles by coupling the bromide with an organoboron reagent.[10]
-
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10] The choice of base and ligand is critical for efficient turnover.
-
Application: This reaction is extensively used to synthesize complex heterocyclic systems found in biologically active molecules.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the synthesis of arylalkynes by reacting the bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts.[13][14][15]
-
Mechanism Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[14] The use of an amine base is crucial for both deprotonating the alkyne and acting as a ligand.[15]
-
Application: This method is invaluable for creating conjugated enyne and arylalkyne systems, which are key components in natural products and functional organic materials.[16]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
| Reaction | Typical Catalyst | Co-Catalyst / Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DME, Toluene |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | CuI, PPh₃ | Et₃N, Diisopropylamine | THF, DMF |
Transformations of the C3-Aldehyde
The aldehyde group offers a gateway to a vast number of derivatives through classical organic reactions, allowing for fine-tuning of a molecule's properties for specific applications in drug development.[5]
-
Reductive Amination: Conversion to primary, secondary, or tertiary amines using an amine and a reducing agent (e.g., NaBH(OAc)₃). This is a cornerstone reaction for introducing basic nitrogen atoms, which are often critical for biological activity.
-
Wittig/HWE Olefination: Formation of alkenes, providing a method for extending carbon chains and introducing new functionalities.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using Pinnick oxidation) or reduced to a primary alcohol (e.g., using NaBH₄), providing access to two other important functional groups.
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, with explanations for critical steps to ensure reproducibility and success.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 5-Aryl-1H-pyrrole-3-carbaldehyde.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane and Water (4:1 ratio, deoxygenated)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Causality: Using a flame-dried flask and maintaining an inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxygen and moisture, and its decomposition will halt the reaction.
-
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add the deoxygenated dioxane/water solvent mixture via cannula or syringe.
-
Causality: Solvents must be deoxygenated (e.g., by sparging with argon for 30 minutes) to prevent oxidation of the catalyst.
-
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling
Objective: To synthesize 5-Alkynyl-1H-pyrrole-3-carbaldehyde.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous, deoxygenated THF, followed by the amine base and the terminal alkyne via syringe.
-
Causality: Anhydrous conditions are crucial. The copper acetylide intermediate is sensitive to moisture. The amine base serves both to deprotonate the alkyne and as a solvent/ligand.
-
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. The formation of Glaser homocoupling byproduct can be minimized by maintaining strictly anaerobic conditions.
-
Causality: Glaser coupling is an oxygen-dependent dimerization of the alkyne, catalyzed by copper. Rigorous exclusion of air is the most effective way to prevent this common side reaction.[17]
-
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its defined points of reactivity allow for a convergent and modular approach to the synthesis of complex molecules. By mastering the cross-coupling and aldehyde derivatization chemistries outlined in this guide, researchers can significantly accelerate the discovery and development of novel pharmaceuticals, natural products, and functional materials.
References
-
5-Bromo-1H-pyrrole-2-carbaldehyde | C5H4BrNO | CID 14226492 - PubChem. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]
-
Singh, V., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]
-
Chen, Y.-L., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters. Available at: [Link]
-
Cas 881676-32-0, 1H-Pyrrole-3-carboxaldehyde, 5-broMo- | lookchem. (n.d.). LookChem. Retrieved December 12, 2023, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved December 12, 2023, from [Link]
-
Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Arkivoc. Retrieved December 12, 2023, from [Link]
-
Synthesis of natural products containing the pyrrolic ring. - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved December 12, 2023, from [Link]
-
Singh, N., et al. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Organic Chemistry Frontiers. Available at: [Link]
-
Sonogashira Coupling | NROChemistry. (n.d.). NROChemistry. Retrieved December 12, 2023, from [Link]
-
This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved December 12, 2023, from [Link]
-
Synthetic approaches for pyrrole-3-carbaldehydes - ResearchGate. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
CAS No : 881676-32-0 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved December 12, 2023, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved December 12, 2023, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved December 12, 2023, from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. Retrieved December 12, 2023, from [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. (n.d.). NIH. Retrieved December 12, 2023, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2023, from [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents. (n.d.). Google Patents.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.). Google Patents.
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2023, from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (n.d.). SciSpace. Retrieved December 12, 2023, from [Link]
Sources
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. scispace.com [scispace.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound [myskinrecipes.com]
- 6. 1H-Pyrrole-3-carboxaldehyde, 5-broMo- | 881676-32-0 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 5-Bromo-1H-pyrrole-2-carbaldehyde | 931-34-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of 5-Bromo-1H-pyrrole-3-carbaldehyde: Routes and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-pyrrole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility as a precursor for more complex molecular architectures necessitates efficient and reliable synthetic routes. This in-depth technical guide provides a comprehensive review of plausible and established synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights to aid in experimental design and optimization. This guide is structured to provide both a high-level strategic overview and detailed, actionable protocols for the practicing chemist.
Introduction: The Significance of Substituted Pyrrole-3-carbaldehydes
Pyrrole-3-carbaldehydes are valuable intermediates in organic synthesis, primarily due to the versatile reactivity of the aldehyde group, which can readily participate in a myriad of chemical transformations.[1] The introduction of a bromine atom at the 5-position of the pyrrole ring further enhances the synthetic utility of the scaffold, enabling subsequent cross-coupling reactions to introduce a wide range of substituents. This makes this compound a highly sought-after precursor in the development of novel pharmaceuticals and functional materials.
Traditional methods for the synthesis of pyrrole-3-carbaldehydes have often been hampered by issues such as multi-step procedures, low yields, and harsh reaction conditions.[1][2] However, recent advancements have led to more efficient and direct approaches, which will be a central focus of this guide.
Strategic Approaches to the Synthesis of this compound
Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound:
-
Strategy A: Formylation of a Pre-brominated Pyrrole Core. This approach involves the initial synthesis of a 2-bromopyrrole derivative, followed by the introduction of the formyl group at the 3-position. The Vilsmeier-Haack reaction is the most prominent method for such a transformation.
-
Strategy B: Bromination of a Pyrrole-3-carbaldehyde Scaffold. In this alternative route, pyrrole-3-carbaldehyde is first synthesized, and the bromine atom is subsequently introduced at the 5-position via electrophilic bromination.
The choice between these strategies will depend on the availability of starting materials, desired scale, and the potential for side reactions.
Detailed Synthetic Routes and Methodologies
Route 1: Vilsmeier-Haack Formylation of 2-Bromopyrrole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[3][6]
Mechanism: The reaction proceeds through the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent), which then attacks the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[3][6]
Workflow Diagram:
Caption: Vilsmeier-Haack formylation of 2-bromopyrrole.
Experimental Protocol (Proposed):
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-bromopyrrole in a suitable solvent (e.g., anhydrous 1,2-dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, hence the need for flame-dried glassware and anhydrous solvents.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent formylation step may require heating to drive the reaction to completion.
-
Solvent Choice: 1,2-dichloroethane is a common solvent for Vilsmeier-Haack reactions as it is inert to the reaction conditions and has a suitable boiling point.
Route 2: Electrophilic Bromination of Pyrrole-3-carbaldehyde
This strategy involves the direct bromination of a pre-synthesized pyrrole-3-carbaldehyde. Pyrrole is an electron-rich heterocycle that is highly susceptible to electrophilic substitution.[7] The formyl group at the 3-position is a deactivating group, which can influence the regioselectivity of the bromination. However, the strong activating effect of the nitrogen atom generally directs electrophilic substitution to the α-positions (C2 and C5). Since the C3 position is occupied, bromination is expected to occur at the C5 position.
Workflow Diagram:
Caption: Electrophilic bromination of pyrrole-3-carbaldehyde.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve pyrrole-3-carbaldehyde in a suitable solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination: Cool the solution to 0 °C. Add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise. The use of NBS is often preferred over molecular bromine (Br₂) as it is a milder and more selective brominating agent, which can help to avoid over-bromination.[8]
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for a few hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: NBS is a solid, which makes it easier to handle and control the stoichiometry compared to liquid bromine. It often leads to higher yields of monobrominated products with fewer side reactions.[8]
-
Low Temperature: Performing the reaction at a low temperature helps to control the reactivity of the brominating agent and improve the selectivity of the reaction, minimizing the formation of polybrominated byproducts.[8]
Alternative Multicomponent Synthesis Approaches
Recent advancements in organic synthesis have led to the development of one-pot multicomponent reactions for the synthesis of substituted pyrrole-3-carbaldehydes.[1][2][9] While a direct one-pot synthesis of this compound has not been explicitly reported, it is conceivable that such a strategy could be adapted. For instance, a one-pot, three-component reaction of 5-bromo-1,2,3-triazine, a terminal alkyne, and a primary amine has been reported to yield 1,5-substituted pyrrole-3-carbaldehydes.[10][11][12] Adapting this methodology could provide a novel and efficient route to the target molecule.
Data Summary Table:
| Synthesis Route | Key Reagents | Typical Solvents | Temperature Range | Advantages | Potential Challenges |
| Vilsmeier-Haack Formylation | 2-Bromopyrrole, DMF, POCl₃ | 1,2-Dichloroethane | 0 °C to 80 °C | Well-established, generally good yields. | Requires anhydrous conditions, handling of POCl₃. |
| Electrophilic Bromination | Pyrrole-3-carbaldehyde, NBS | THF, DMF | 0 °C to RT | Milder conditions, good selectivity with NBS. | Potential for over-bromination, requires pre-synthesis of the starting material. |
| Multicomponent Reaction | 5-Bromo-1,2,3-triazine, Alkyne, Amine | Toluene, Dioxane | 40 °C to 100 °C | One-pot, high atom economy, modular. | Requires specific starting materials, may need optimization for the target molecule. |
Conclusion and Future Outlook
The synthesis of this compound can be approached through several viable synthetic strategies. The classical Vilsmeier-Haack formylation of 2-bromopyrrole and the electrophilic bromination of pyrrole-3-carbaldehyde represent robust and well-understood methods. The choice between these routes will be dictated by practical considerations in the laboratory. The emerging field of multicomponent reactions offers exciting possibilities for the development of even more efficient and convergent syntheses of this important building block. Future research in this area will likely focus on the development of catalytic and environmentally benign methods for the synthesis of this compound and its derivatives, further expanding their accessibility and application in various scientific disciplines.
References
-
Singh, V., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(26), 14337-14342. [Link]
-
Mazandarani, H., & Saunders, T. (2003). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Bioorganic & Medicinal Chemistry Letters, 13(1), 121-123. [Link]
-
Singh, V., et al. (2018). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. [Link]
-
Wu, C.-C., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(15), 2889–2893. [Link]
-
Wu, C.-C., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters. [Link]
-
Wu, C.-C., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. American Chemical Society. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Wikipedia. (2023). Pyrrole. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Singh, V., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. National Institutes of Health. [Link]
-
Patil, S. B., & Devan, S. S. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3578. [Link]
-
Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]
Sources
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Physical properties of 5-Bromo-1H-pyrrole-3-carbaldehyde solid form
An In-Depth Technical Guide to the Solid-State Physical Properties of 5-Bromo-1H-pyrrole-3-carbaldehyde
Introduction: The Imperative of Solid-State Characterization
This compound is a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of a variety of products, including pharmaceuticals and agrochemicals. Its value lies in the reactivity of the pyrrole ring, the aldehyde functional group, and the bromine atom, which allows for diverse synthetic transformations. However, as with any solid material intended for use in advanced applications, particularly in the pharmaceutical industry, a thorough understanding of its solid-state properties is not merely academic—it is a prerequisite for reproducible research, scalable manufacturing, and regulatory approval.
The physical properties of a solid can profoundly influence its behavior, from its stability during storage to its dissolution rate in a formulation.[1] This guide provides a comprehensive overview of the essential physical properties of solid this compound that require characterization. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for this critical analysis. While comprehensive experimental data for this specific molecule is not widely published, this guide will establish the necessary framework for its complete solid-state characterization, highlighting the causality behind each experimental choice.
The Critical Challenge of Polymorphism in Pharmaceutical Development
Before delving into specific analytical techniques, it is crucial to understand the phenomenon of polymorphism. Polymorphism is the ability of a solid compound to exist in more than one crystalline form or arrangement.[2][3] These different forms, known as polymorphs, have the same chemical composition but distinct crystal lattices. This seemingly subtle difference can lead to dramatic variations in critical physical properties, including:
-
Solubility and Dissolution Rate: Affecting a drug's bioavailability and therapeutic efficacy.[4]
-
Melting Point: Influencing manufacturing process parameters.
-
Stability: Different polymorphs can have varying stability, with metastable forms potentially converting to a more stable, less soluble form over time.[3]
-
Mechanical Properties: Impacting tablet formation and other processing steps.
The unexpected appearance of a new, more stable polymorph can be a costly setback in late-stage drug development.[4] Therefore, a comprehensive polymorph screen and characterization of the most stable form are essential early-stage activities. The techniques described in this guide are fundamental to identifying and characterizing different polymorphic forms.
I. Crystallographic Analysis: The Blueprint of the Solid State
The definitive method for determining the three-dimensional arrangement of atoms in a solid is X-ray crystallography. It provides an unambiguous depiction of the crystal structure, which is the foundation for understanding all other solid-state properties.[5][6]
A. The Power of Powder X-ray Diffraction (PXRD)
For a polycrystalline (powder) sample, PXRD is an indispensable tool. It generates a unique diffraction pattern, or "fingerprint," for a specific crystalline form, making it ideal for polymorph identification and quality control.[7]
The choice of PXRD as a primary characterization tool is driven by its ability to rapidly and non-destructively analyze a powder sample, which is the most common form of a compound after synthesis. The resulting diffractogram can be used to identify the crystalline phase, assess its purity, and even gain insights into the crystal lattice parameters.
-
Sample Preparation:
-
Gently grind a small amount (typically 10-20 mg) of this compound using an agate mortar and pestle to ensure a random orientation of crystallites and a consistent particle size.
-
Carefully pack the powdered sample into a sample holder, ensuring a flat, level surface.
-
-
Instrument Setup:
-
Utilize a diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å).
-
Set the instrument parameters, typically scanning over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Collection:
-
Initiate the scan and collect the diffraction pattern.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values) and their relative intensities. This pattern is the characteristic fingerprint of the crystalline form.
-
Caption: Workflow for simultaneous TGA/DSC analysis.
III. Vibrational Spectroscopy: A Molecular-Level View
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds and functional groups within a molecule. In the solid state, these techniques are also sensitive to the intermolecular interactions that define the crystal lattice, making them valuable for polymorph characterization. [8]FTIR and Raman are complementary techniques: vibrations that are strong in Raman may be weak in IR, and vice versa. [9]
FTIR is sensitive to vibrations that cause a change in the dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability. [10]For this compound, FTIR would be particularly sensitive to the polar C=O and N-H bonds, while Raman would be effective for analyzing the C-C and C=C bonds of the aromatic pyrrole ring. Using both techniques provides a more complete vibrational profile of the solid.
A. FTIR with Attenuated Total Reflectance (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups (e.g., C=O stretch, N-H stretch, C-H bends).
B. Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample in a glass vial or on a microscope slide.
-
Data Collection: Focus the laser (e.g., 785 nm) onto the sample and collect the scattered light using an appropriate objective. Collect the spectrum over a relevant Raman shift range (e.g., 200-3200 cm⁻¹).
-
Data Analysis: Identify the characteristic Raman scattering peaks, paying attention to the fingerprint region (below 1500 cm⁻¹) which is often rich in structural information.
Data Summary and Current Knowledge Gap
As of this writing, there is a notable absence of comprehensive, peer-reviewed experimental data on the solid-state properties of this compound. Much of the available information is predicted or pertains to its isomer, 5-Bromo-1H-pyrrole-2-carbaldehyde. This data gap underscores the importance of performing the characterization studies outlined in this guide.
| Physical Property | Value | Source |
| Molecular Formula | C₅H₄BrNO | - |
| Molecular Weight | 173.99 g/mol | - |
| Appearance | Solid (predicted) | - |
| Melting Point | Not Available | - |
| Boiling Point | 299.6 ± 20.0 °C | Predicted |
| Density | 1.819 ± 0.06 g/cm³ | Predicted |
| Crystal Structure | Not Determined | - |
Conclusion
The comprehensive physical characterization of this compound in its solid form is a critical step in its journey from a laboratory chemical to a valuable component in drug development or other advanced applications. While specific experimental data is currently sparse, the methodologies to obtain this information are well-established and robust. Through the systematic application of Powder X-ray Diffraction, TGA/DSC, and vibrational spectroscopy, researchers can elucidate the crystal structure, thermal stability, and molecular fingerprint of this compound. This knowledge is fundamental to controlling its quality, ensuring its stability, and ultimately, harnessing its full synthetic potential in a safe, effective, and reproducible manner.
References
-
PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]
-
Curia Global. What Everyone Needs to Know about Polymorphs. [Link]
-
Bentham Science Publisher. (n.d.). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. [Link]
-
MDPI. (2021). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]
-
TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]
-
Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]
-
Nanalysis. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
-
Auriga Research. (n.d.). Solid State Characterization. [Link]
-
NETZSCH-Gerätebau GmbH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]
-
Impact Analytical. (n.d.). Thermal Analysis with Pharmaceutical Applications. [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. [Link]
-
Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?[Link]
-
Pharmaceutical Technology. (n.d.). Exploring Solid-State Chemistry. [Link]
-
Research and Reviews. (2024). Solid-State Characterization in Drug Development and Formulation. [Link]
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
OUCI. (2014). Structure Elucidation of Natural Compounds by X-Ray Crystallography. [Link]
-
SlidePlayer. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [Link]
-
Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. [Link]
-
University of Siegen. (n.d.). Vibrational Spectroscopy (IR, Raman). [Link]
-
Spectroscopy Online. (2009). FT-IR and Raman: A Synergism, Not Competing Technologies. [Link]
-
Nature. (n.d.). Complementary vibrational spectroscopy. [Link]
Sources
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. curiaglobal.com [curiaglobal.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. rroij.com [rroij.com]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. Complementary vibrational spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
An In-depth Technical Guide to the Safe Handling of 5-Bromo-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 5-Bromo-1H-pyrrole-3-carbaldehyde (CAS No. 881676-32-0). As a Senior Application Scientist, the following protocols and recommendations are based on a synthesis of available safety data and established best practices in chemical research and development. The objective is not merely to list procedures, but to provide a framework for understanding the risks and implementing self-validating safety systems in the laboratory.
Section 1: Hazard Identification and Risk Assessment
This compound is a substituted pyrrole derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] While specific toxicological data for this compound is not extensively published, the available safety data sheets (SDS) for it and structurally related compounds indicate several potential hazards that must be addressed through a thorough risk assessment.
1.1 GHS Hazard Classification
Based on data for similar brominated heterocyclic aldehydes, this compound should be handled as a hazardous substance with the following classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4]
Causality of Hazards: The aldehyde functional group can be reactive, and the presence of a bromine atom on the pyrrole ring can enhance its chemical reactivity and potential for biological interaction. Halogenated organic compounds can exhibit toxicity by interfering with cellular processes. Skin and eye irritation are common for many reactive organic solids, particularly fine powders that can readily adhere to and react with moist surfaces.[5]
1.2 Physicochemical Properties and Hazards
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C5H4BrNO | [6] |
| Molecular Weight | 174.00 g/mol | [7] |
| Appearance | Solid (Crystal - Powder) | |
| Boiling Point | 299.6±20.0 °C (Predicted) | [1] |
| Density | 1.819±0.06 g/cm3 (Predicted) | [1] |
| Fire Hazard | Non-combustible, but containers may burn, emitting corrosive fumes. | [3] |
While not classified as flammable, the compound can decompose under fire conditions to produce hazardous substances, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3][8]
Section 2: Safe Handling and Engineering Controls
A multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is essential for minimizing exposure.
2.1 Engineering Controls: The First Line of Defense
The primary objective is to prevent the compound from coming into contact with the operator.
-
Chemical Fume Hood: All weighing and handling of this compound solid, and any work with its solutions, must be conducted in a certified chemical fume hood.[8] This is critical to prevent inhalation of dust or vapors.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the path to them is unobstructed.[10]
2.2 Standard Operating Procedures (SOPs)
Adherence to established protocols is crucial for ensuring safety and reproducibility.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use techniques like gentle scooping rather than pouring, and clean up spills immediately using dry methods.[3]
-
Controlled Environment: When not in use, keep containers of this compound tightly closed and stored in a designated, well-ventilated area.[3] Recommended storage is in a freezer at -20°C, under an inert atmosphere, and protected from light.[1]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3] Contaminated work clothing should be laundered separately before reuse.[3]
Section 3: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.
3.1 PPE Specifications
| Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[11][12] | Protects against dust particles and splashes causing serious eye irritation. |
| Hand Protection | Disposable nitrile gloves. Gloves must be inspected before use and changed immediately upon contamination. Use proper glove removal technique.[11][13] | Prevents skin contact, which can cause irritation and harmful effects upon absorption. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely. Long pants and closed-toe, closed-heel shoes are mandatory.[11] | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or in case of significant aerosol generation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended. | Required when engineering controls cannot guarantee exposure levels are below safe limits. |
3.2 Logical Flow for PPE Selection and Use
The following diagram illustrates the decision-making process for utilizing PPE when handling this compound.
Caption: Workflow for PPE selection, use, and removal.
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
4.1 First Aid Measures
The following table summarizes the immediate actions to be taken in case of exposure.[3] In all cases, seek medical attention and provide the safety data sheet to the responding physician.[14]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[3][14] Remove contact lenses if present and easy to do.[3][14] Seek immediate medical attention.[3][14] |
| Skin Contact | Take off immediately all contaminated clothing.[14] Flush skin and hair with running water and soap for at least 15 minutes.[3][15] Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Move the person to fresh air at once.[3][14][15] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[14][15] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Immediately give a glass of water.[3] Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[3] |
4.2 Spill and Leak Response
A calm and methodical approach is required to handle spills.
-
Alert and Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.[8]
-
Control Ignition Sources: Remove all sources of ignition.[13]
-
Containment: Prevent the spill from entering drains or waterways.[3]
-
Cleanup:
-
For small, dry spills: Clean up immediately.[3] Wear full PPE, including respiratory protection. Use dry cleanup procedures to avoid generating dust.[3] Gently sweep or vacuum the material into a suitable, labeled container for disposal.[3]
-
After cleanup, decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Waste Disposal: Dispose of the collected waste and contaminated materials as hazardous waste according to local, state, and federal regulations.[3]
4.3 Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There is no restriction on the type of extinguisher which may be used.[3]
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
-
Hazards: Containers may burn and emit corrosive fumes.[3] Cool fire-exposed containers with water spray from a protected location.[3]
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect residues and contaminated materials in sealed, properly labeled containers.[3]
-
Disposal Route: Dispose of contents and container to an approved hazardous or special waste collection point in accordance with all local, regional, and national regulations.[3] Do not dispose of down the drain or into the environment.
The following flowchart outlines the decision-making process for waste disposal.
Caption: Logical workflow for the disposal of chemical waste.
References
-
1H-Pyrrole-3-carboxaldehyde, 5-broMo- (CAS 881676-32-0). (n.d.). LookChem. Retrieved December 12, 2023, from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved December 12, 2023, from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved December 12, 2023, from [Link]
-
Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH. Retrieved December 12, 2023, from [Link]
-
Pyrrole Safety Data Sheet. (n.d.). CDN. Retrieved December 12, 2023, from [Link]
-
4-Bromo-1h-pyrazole-5-carbaldehyde, 95+% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved December 12, 2023, from [Link]
-
This compound | CAS No: 881676-32-0. (n.d.). Pharmaffiliates. Retrieved December 12, 2023, from [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles... (2021, October 25). National Institutes of Health. Retrieved December 12, 2023, from [Link]
-
Personal protective equipment. (n.d.). BINGOLD. Retrieved December 12, 2023, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 881676-32-0|this compound|BLD Pharm [bldpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. fishersci.com [fishersci.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1H-pyrrole-3-carbaldehyde
Introduction: The Strategic Value of 5-Aryl and 5-Alkynyl-1H-pyrrole-3-carbaldehydes
The 1H-pyrrole-3-carbaldehyde scaffold is a privileged motif in medicinal chemistry and materials science. The aldehyde functionality at the C3 position serves as a versatile handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the synthesis of complex heterocyclic systems.[1] Functionalization at the C5 position with aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions dramatically expands the chemical space accessible from a single, readily available starting material: 5-Bromo-1H-pyrrole-3-carbaldehyde. The resulting products are key intermediates in the synthesis of pharmaceuticals, such as Vonoprazan, a potent potassium-competitive acid blocker.[2]
This guide provides an in-depth analysis and detailed, field-proven protocols for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—using this compound as the electrophilic partner. We will delve into the mechanistic underpinnings of each reaction, explain the causal factors behind experimental choices, and provide robust, step-by-step protocols designed for reproducibility and success in a research and drug development setting.
The Challenge: Reactivity of this compound
The successful execution of cross-coupling reactions on this substrate requires careful consideration of its unique electronic and structural features:
-
The N-H Proton: The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle, particularly in the presence of strong bases. This can lead to deprotonation and altered reactivity or catalyst inhibition. Consequently, N-protection is often a strategic choice to prevent side reactions like dehalogenation.[3][4] However, under carefully optimized conditions, reactions can proceed on the unprotected pyrrole.
-
The Aldehyde Group: The electron-withdrawing nature of the formyl group at the C3 position activates the C-Br bond at the C5 position towards oxidative addition, which is the rate-determining step in many cross-coupling reactions. This is advantageous and facilitates the coupling.[3]
-
The Pyrrole Ring: As an electron-rich aromatic system, the pyrrole nucleus itself can interact with the palladium catalyst.
This guide will address these factors, providing protocols for both N-protected and, where feasible, N-H free substrates.
Part 1: The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and heteroaryl-aryl linkages due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] The base plays a crucial role, not only in the catalytic cycle itself but also in activating the organoboron species to facilitate transmetalation.[6]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", style=filled]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Complex [label="R¹-Pd(II)L₂-Br\n(Pyrrole-Pd Complex)", fillcolor="#F1F3F4", style=filled]; Transmetalation [label="Transmetalation", shape=plaintext]; Boronate [label="R²-B(OR)₃⁻\n(Activated Boronic Acid)", fillcolor="#FFFFFF", style=filled, shape=ellipse]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#EA4335"]; BoronicAcid [label="R²-B(OH)₂", fillcolor="#FFFFFF", style=filled, shape=ellipse]; PdII_Diorgano [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", style=filled]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="R¹-R²\n(Coupled Product)", fillcolor="#FFFFFF", style=filled, shape=ellipse, fontcolor="#34A853"];
// Edges Pd0 -> OxAdd [label="5-Bromo-Pyrrole\n(R¹-Br)"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation [label=""]; Boronate -> Transmetalation; Base -> BoronicAcid [label="Activation"]; BoronicAcid -> Boronate; Transmetalation -> PdII_Diorgano; PdII_Diorgano -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];
// Graph Attributes graph [bgcolor="transparent"]; }
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling with an N-H Free Pyrrole
This protocol is adapted from methodologies successful for activated bromopyrroles and leverages the inherent activation provided by the C3-aldehyde group.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1) or Dimethoxyethane (DME)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the bromopyrrole.
-
Reaction: Heat the reaction mixture to 80-90 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | DME | 80 | 2-4 | 85-95 | Adapted from[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 5 | 80-90 | Adapted from[2] |
| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | DME | 80 | 3 | 75-85 | Adapted from[7] |
Part 2: The Heck Reaction: C(sp²)-C(sp²) Vinylation
The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling aryl or vinyl halides with alkenes.[8][9] This reaction is particularly valuable for synthesizing substituted styrenes, cinnamates, and other vinylated aromatics, which are important pharmacophores and synthetic intermediates.
Mechanistic Insight
The Heck reaction cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene coordination and migratory insertion. The final steps are a β-hydride elimination to form the product and reductive elimination of H-X with the help of a base to regenerate the Pd(0) catalyst.[10]
// Nodes start [shape=Mdiamond, label="Start", style=invis]; Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", style=filled]; OxAdd [label="R¹-Pd(II)L₂-Br", fillcolor="#F1F3F4", style=filled]; AlkeneCoord [label="Alkene Coordination\n[R¹-Pd(II)L(Alkene)-Br]", fillcolor="#F1F3F4", style=filled]; MigInsert [label="Migratory Insertion", fillcolor="#F1F3F4", style=filled]; BetaElim [label="β-Hydride Elimination", fillcolor="#F1F3F4", style=filled]; ProductRelease [label="Product\nR¹-Alkene", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#34A853"]; HPdBr [label="H-Pd(II)L₂-Br", fillcolor="#F1F3F4", style=filled]; BaseRegen [label="Base (e.g., Et₃N)", shape=plaintext, fontcolor="#EA4335"]; end [shape=Msquare, label="End", style=invis];
// Edges start -> Pd0 [style=invis]; Pd0 -> OxAdd [label=" Oxidative Addition\n (R¹-Br = 5-Bromo-Pyrrole)"]; OxAdd -> AlkeneCoord [label=" + Alkene\n - L"]; AlkeneCoord -> MigInsert [label=" C-C Bond Formation"]; MigInsert -> BetaElim; BetaElim -> ProductRelease; BetaElim -> HPdBr; HPdBr -> Pd0 [label=" Reductive Elimination\n (+ Base)"]; ProductRelease -> end [style=invis];
// Graph Attributes graph [bgcolor="transparent"]; }
Figure 2: Key stages of the Mizoroki-Heck reaction catalytic cycle.
Protocol 2: Heck Coupling with Styrene
This protocol is a generalized procedure adapted from established methodologies for the Heck reaction of bromopyridines and other bromo-heterocycles.[11]
Materials:
-
This compound
-
Styrene (or other activated alkene) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and the phosphine ligand (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv.), and the alkene (e.g., Styrene, 1.5 equiv.) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC. Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 3: The Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to internal alkynes.[12][13] This reaction is indispensable for creating rigid, linear molecular scaffolds found in advanced materials and complex natural products.
Mechanistic Insight
The Sonogashira coupling uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.[14]
// Nodes Setup [label="Reaction Setup\n(Flask, Stir Bar, Reagents)", fillcolor="#F1F3F4", style=filled]; Inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill Ar or N₂)", fillcolor="#F1F3F4", style=filled]; SolventBase [label="Add Degassed Solvent & Base\n(e.g., THF, Et₃N)", fillcolor="#F1F3F4", style=filled]; Alkyne [label="Add Terminal Alkyne", fillcolor="#F1F3F4", style=filled]; Reaction [label="Heat and Stir\n(e.g., 40-60 °C)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)", fillcolor="#F1F3F4", style=filled]; Workup [label="Aqueous Work-up & Extraction", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Purify [label="Column Chromatography", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Product [label="Isolated Product\n(5-Alkynyl-1H-pyrrole-3-carbaldehyde)", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges Setup -> Inert; Inert -> SolventBase [label="Add 5-Bromo-Pyrrole,\nPdCl₂(PPh₃)₂, CuI"]; SolventBase -> Alkyne; Alkyne -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; }
Figure 3: General experimental workflow for a Sonogashira coupling reaction.
Protocol 3: Sonogashira Coupling with Phenylacetylene
This protocol is adapted from standard Sonogashira conditions that have proven effective for a wide range of bromo-heterocycles.[15]
Materials:
-
This compound
-
Phenylacetylene (or other terminal alkyne) (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)
-
Solvent: Tetrahydrofuran (THF) or DMF, anhydrous
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Solvent and Base: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Stir: Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C, monitoring the progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound are robust and highly enabling transformations for the synthesis of diverse, high-value chemical entities. The Suzuki-Miyaura, Heck, and Sonogashira reactions each offer a unique and powerful avenue for C-C bond formation at the C5 position of the pyrrole ring. By understanding the mechanistic principles and the specific reactivity of the substrate, researchers can confidently apply these protocols to accelerate discovery programs in drug development and materials science. The choice of catalyst, ligand, base, and the strategic use of N-protection are critical parameters that must be considered to achieve optimal outcomes. The methods described herein provide a solid foundation for the synthesis of a vast library of functionalized pyrrole-3-carbaldehydes, paving the way for future innovations.
References
-
Barattini, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14061-14073. Available at: [Link]
-
Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chen, Y., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(15), 2889-2893. Available at: [Link]
-
Doucet, H. (2010). Palladium-Catalyzed Direct Arylations of NH-Free Pyrrole and N-Tosylpyrrole with Aryl Bromides. ChemInform, 41(31). Available at: [Link]
-
Barattini, S., et al. (2012). Figure: Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(20), 11043-11053. Available at: [Link]
-
NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Farràs, P., & Teixidor, F. (2013). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]
-
Kumar, S., & Engqvist, M. (2017). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 22(10), 1638. Available at: [Link]
-
So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(11), 3175-3179. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Gupton, J. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214. Available at: [Link]
-
Anderson, K. W., et al. (2006). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters, 8(19), 4275-4278. Available at: [Link]
-
Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. Available at: [Link]
-
Banwell, M. G., et al. (2006). Palladium-Catalysed Cross-Coupling and Related Reactions Involving Pyrroles. European Journal of Organic Chemistry, 2006(17), 3845-3863. Available at: [Link]
-
Iwao, M., et al. (2008). Palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole and its application to the total syntheses of lamellarins O, P, Q, and R. Tetrahedron, 64(26), 6071-6079. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(2), 427-430. Available at: [Link]
-
Chen, J., et al. (2016). Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. Chemical Communications, 52(42), 6965-6968. Available at: [Link]
-
Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Angewandte Chemie International Edition, 47(26), 4851-4854. Available at: [Link]
-
Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. Available at: [Link]
-
Ghaffar, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(12), 3044-3047. Available at: [Link]
-
Gupton, J. T., et al. (2007). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. Canadian Journal of Chemistry, 85(7), 474-480. Available at: [Link]
-
Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar. Available at: [Link]
-
da Silva, F. S., et al. (2012). Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. ChemInform, 43(31). Available at: [Link]
-
Cobb, S. L., et al. (2019). Figure: Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]
-
Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. OUCI. Available at: [Link]
-
Alonso, F., et al. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5040-5064. Available at: [Link]
-
De Vleeschauwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Available at: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16404-16447. Available at: [Link]
-
Wang, J., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 28(15), 5824. Available at: [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Formylpyrroles
An In-Depth Guide to the Vilsmeier-Haack Formylation of Brominated Pyrroles: Application Notes and Protocols for Synthetic and Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including Atorvastatin (Lipitor) and Sunitinib (Sutent).[1][2][3] The introduction of a formyl (-CHO) group onto this heterocycle via the Vilsmeier-Haack reaction is a cornerstone transformation, providing a versatile chemical handle for further molecular elaboration.[4][5] This aldehyde functionality serves as a gateway for constructing more complex side chains, participating in condensations, reductive aminations, and other carbon-carbon bond-forming reactions essential for drug development.[6]
This guide provides a detailed examination of the Vilsmeier-Haack formylation specifically applied to brominated pyrrole substrates. We will explore the underlying mechanistic principles, the critical challenge of regioselectivity, and provide robust, field-proven protocols for researchers in organic synthesis and drug discovery.
Pillar 1: The Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction transforms electron-rich aromatic and heteroaromatic compounds into their corresponding aldehydes.[7][8] The process can be conceptually divided into three main stages: formation of the electrophile, electrophilic attack by the pyrrole, and hydrolysis to the final product.[9]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11] This reagent is a weaker electrophile than those used in Friedel-Crafts reactions, making it ideal for highly reactive substrates like pyrroles.[12]
-
Electrophilic Aromatic Substitution: The electron-rich brominated pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the pyrrole ring, forming a cationic intermediate. Aromaticity is subsequently restored by the loss of a proton.
-
Hydrolysis: The resulting iminium salt intermediate is stable until a hydrolytic workup is performed. The addition of water leads to the collapse of the intermediate, releasing the formylated pyrrole and a secondary amine.
Visualizing the Mechanism
Caption: A simplified flowchart of the Vilsmeier-Haack reaction.
Pillar 2: The Decisive Role of Regioselectivity
For unsubstituted pyrrole, formylation occurs predominantly at the C2 (α) position, which is more electron-rich than the C3 (β) position.[1][12] However, when the pyrrole ring is substituted, particularly with a halogen like bromine, the site of formylation becomes a complex interplay of steric and electronic factors.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. Its presence deactivates the pyrrole ring slightly compared to the parent heterocycle, but the Vilsmeier-Haack reaction is still readily achievable.
-
Steric Hindrance: This is often the dominant factor in determining the product ratio.[13][14] A bulky substituent, such as a bromine atom or a large N-substituent, can sterically hinder the approach of the Vilsmeier reagent to the adjacent α-position, thereby favoring formylation at the more accessible β-position or the alternative α-position (C5).[13][15]
Predicting Formylation Outcomes
The regiochemical outcome can be predicted based on the substitution pattern of the starting bromopyrrole. The following table summarizes expected major products based on established principles of steric hindrance.
| Starting Material | Expected Major Product(s) | Rationale |
| N-Substituted-2-bromopyrrole | 5-formyl and/or 4-formyl | The C2 position is blocked. The bulky N-substituent and the C2-bromo group hinder attack at C5. Attack at C4 becomes more competitive. |
| N-Substituted-3-bromopyrrole | 2-formyl and 5-formyl | The C3 position is blocked. The primary sites for electrophilic attack (C2 and C5) remain accessible, though sterics may favor one over the other. |
| 2,5-Dibromopyrrole | 3-formyl (or 3,4-diformyl) | Both α-positions are blocked, forcing formylation to occur exclusively at the β-positions (C3 and C4). |
Pillar 3: Experimental Protocols and Best Practices
General Application Note: Safety and Reagent Handling
-
Vilsmeier Reagent Preparation: The reaction between DMF and POCl₃ is exothermic and should always be performed at low temperatures (0–5 °C) with slow, dropwise addition of POCl₃ to DMF.[16] The Vilsmeier reagent is moisture-sensitive and is typically prepared in situ just before use.
-
Reaction Quenching: CRITICAL SAFETY NOTE: Phosphorus oxychloride reacts violently and exothermically with water.[17] The reaction mixture should never be quenched by adding water directly to the flask. The standard and safest procedure is a "reverse quench" : the cooled reaction mixture is added slowly and portion-wise to a vigorously stirred beaker of crushed ice or an ice-cold aqueous solution (e.g., sodium acetate or sodium bicarbonate).[17] This ensures that the heat generated is safely dissipated.
Detailed Protocol: Vilsmeier-Haack Formylation of N-tert-Butyl-3-bromopyrrole
This protocol describes a representative procedure for the formylation of a substituted bromopyrrole, where steric factors are expected to direct the formylation.
Objective: To synthesize N-tert-butyl-3-bromo-1H-pyrrole-2-carbaldehyde and N-tert-butyl-3-bromo-1H-pyrrole-5-carbaldehyde.
Materials:
-
N-tert-butyl-3-bromopyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[16]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or a viscous pale-yellow mixture indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve N-tert-butyl-3-bromopyrrole (1.0 equivalent) in anhydrous DCM (approx. 2 M concentration).
-
Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Extraction:
-
Cool the reaction mixture back down to room temperature.
-
Prepare a large beaker with a vigorously stirring mixture of crushed ice and saturated NaHCO₃ solution.
-
Carefully and slowly , add the reaction mixture to the beaker via a dropping funnel. Control the rate of addition to manage gas evolution and the exothermic quench.
-
Continue stirring for 1 hour until the hydrolysis is complete.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the isomeric products.
-
Characterize the purified isomers by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and assess purity.
-
Visualizing the Experimental Workflow
Caption: A flowchart of the Vilsmeier-Haack formylation process.
Conclusion: A Versatile Tool in Synthesis
The Vilsmeier-Haack formylation of brominated pyrroles is a powerful and reliable method for introducing a key functional group into a medicinally relevant scaffold. While the reaction is straightforward, success hinges on a solid understanding of the interplay between steric and electronic effects that govern regioselectivity, as well as strict adherence to safety protocols, particularly during the workup phase. The resulting bromo-formylpyrroles are highly valuable intermediates, poised for further diversification in the synthesis of novel therapeutics and complex organic molecules.
References
-
Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 2(4), 481-498. [Link]
-
ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Retrieved from [Link]
-
Hangzhou Alltech Industrial Co.,Ltd. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]
-
Rajput, A. P., & Girase, P. (2013). Review Article on Vilsmeier—Haack Reaction. ChemInform, 44(21). [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26604-26629. [Link]
-
Hodge, P., & Rickards, R. W. (1965). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 459-465. [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
-
Ali, T. E., & Abdel-Kariem, S. M. (2012). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. International Journal of Materials and Chemistry, 2(5), 192-196. [Link]
-
Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Growing Science. [Link]
-
Warashina, T., et al. (2017). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 21(5), 756-761. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. [Link]
-
S. R, S., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(1). [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. scribd.com [scribd.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. article.sapub.org [article.sapub.org]
- 17. benchchem.com [benchchem.com]
Navigating the Synthesis Maze: Strategic N-Protection of 5-Bromo-1H-pyrrole-3-carbaldehyde
For Immediate Release
CUYAHOGA FALLS, OH – In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This is particularly true for highly reactive and functionalized heterocyclic compounds like 5-Bromo-1H-pyrrole-3-carbaldehyde, a valuable building block in the development of novel therapeutics and materials.[1][2] The pyrrole nitrogen's reactivity can lead to undesired side reactions, necessitating its temporary masking.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of N-protection strategies for this versatile pyrrole derivative.
The Imperative of N-Protection
The electron-rich nature of the pyrrole ring, coupled with the presence of both an aldehyde and a bromine substituent, makes this compound susceptible to a variety of reactions at the nitrogen atom.[3] These can include N-alkylation, N-acylation, and undesired participation in subsequent reaction steps, thereby complicating reaction pathways and reducing overall yield. The introduction of an electron-withdrawing protecting group on the pyrrole nitrogen mitigates this reactivity, allowing for selective transformations at other positions of the molecule.[4]
Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of a protecting group is a critical decision in any synthetic route, contingent on the stability of the group to downstream reaction conditions and the ease of its eventual removal.[2] For this compound, several protecting groups have proven effective. The following table summarizes the key characteristics of the most commonly employed groups.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Considerations |
| Tosyl | Ts | Strong acids, mild bases, many organometallic reagents | Strong reducing agents (e.g., Na/NH₃, sodium naphthalenide), strong bases (e.g., NaOH) | Highly robust, but harsh deprotection conditions may not be suitable for sensitive substrates.[3][5] |
| tert-Butoxycarbonyl | Boc | Mild acids, bases, hydrogenation | Strong acids (e.g., TFA, HCl), thermal cleavage, mild bases (e.g., NaOMe) | Acid-labile, offering mild deprotection.[6][7][8] May be unstable to some Lewis acids. |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | Bases, nucleophiles, mild acids | Fluoride sources (e.g., TBAF), strong Lewis acids (e.g., MgBr₂), acidic hydrolysis | Offers orthogonal deprotection strategies.[9][10][11] Can be challenging to remove in some cases.[12] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the protection and deprotection of this compound with Tosyl, Boc, and SEM groups.
Tosyl (Ts) Protection and Deprotection
The tosyl group is a robust protecting group, ideal for syntheses involving harsh reaction conditions.[4][13]
Protection Workflow:
Sources
- 1. Cas 881676-32-0,1H-Pyrrole-3-carboxaldehyde, 5-broMo- | lookchem [lookchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols: 5-Bromo-1H-pyrrole-3-carbaldehyde in the Synthesis of Bioactive Marine Natural Product Analogs
Introduction: The Pyrrole Scaffold in Marine Bioactives
The marine environment is a prolific source of structurally unique and biologically active natural products.[1] Among these, pyrrole-containing alkaloids represent a significant class of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The simple five-membered aromatic heterocycle of pyrrole serves as a versatile scaffold for the construction of complex molecular architectures. A key starting material in the synthetic chemist's arsenal for accessing these valuable compounds is 5-Bromo-1H-pyrrole-3-carbaldehyde. Its bifunctional nature, possessing both a reactive aldehyde for chain extension and a bromine atom for cross-coupling reactions, makes it an ideal building block for the convergent synthesis of diverse marine natural product analogs.
This guide provides an in-depth exploration of the utility of this compound in the laboratory, focusing on the preparation of analogs of two prominent classes of marine alkaloids: the rigidins and the axinellamines. We will detail synthetic strategies, provide step-by-step protocols for key chemical transformations, and discuss methods for evaluating the biological activity of the resulting compounds.
The Strategic Advantage of this compound
The synthetic utility of this compound (commercially available, CAS No: 881676-32-0) stems from the orthogonal reactivity of its two functional groups.[3] The bromine atom at the 5-position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties.[4][5] The carbaldehyde group at the 3-position serves as a handle for a variety of transformations, most notably reductive amination, to append amine-containing side chains.[6][7] This strategic arrangement allows for a modular and convergent approach to complex molecular targets.
The synthesis of the starting material itself can be achieved through methods like the Vilsmeier-Haack formylation of a corresponding 2-bromopyrrole precursor.[8][9][10] This reaction introduces the formyl group onto the electron-rich pyrrole ring.[11][12]
Synthetic Application I: Towards Rigidins and Analogs
Rigidins are a family of pyrrolopyrimidine marine alkaloids that exhibit significant cytotoxicity against various cancer cell lines. The core structure of these molecules can be accessed through a synthetic strategy that leverages the reactivity of this compound. A plausible synthetic pathway involves an initial Suzuki-Miyaura coupling to introduce an indole moiety, followed by a reductive amination and subsequent cyclization to form the characteristic pyrrolopyrimidine core.
Synthetic Workflow for Rigidin Analogs
Caption: Synthetic pathway to Rigidin analogs.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Indole-5-boronic Acid
This protocol describes the palladium-catalyzed cross-coupling of this compound with an indole-boronic acid derivative to form a key biaryl intermediate.[4][13]
Materials:
-
This compound
-
Indole-5-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[8]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), indole-5-boronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask under a positive flow of inert gas.
-
Add degassed 1,2-dimethoxyethane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the 5-(indol-5-yl)-1H-pyrrole-3-carbaldehyde.
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 5 | ~85-95 |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~70-80 |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Expected Spectroscopic Data for 5-(indol-5-yl)-1H-pyrrole-3-carbaldehyde:
-
¹H NMR: Signals corresponding to the aldehyde proton (~9.8 ppm), pyrrole protons, and indole protons.[14][15]
-
¹³C NMR: Resonances for the aldehyde carbonyl carbon (~185 ppm), and aromatic carbons of the pyrrole and indole rings.[16]
-
HRMS: Calculated mass for the molecular ion [M+H]⁺.[17]
Protocol 2: Reductive Amination with Tryptamine
This protocol details the reductive amination of the synthesized aldehyde with tryptamine to introduce the side chain necessary for the subsequent cyclization.[6][18][19]
Materials:
-
5-(Indol-5-yl)-1H-pyrrole-3-carbaldehyde
-
Tryptamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask, dissolve 5-(indol-5-yl)-1H-pyrrole-3-carbaldehyde (1.0 equiv.) and tryptamine (1.1 equiv.) in 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Synthetic Application II: Building Blocks for Axinellamine Analogs
Axinellamines are a class of dimeric pyrrole-imidazole alkaloids with intriguing biological activities, including antibacterial and antitubercular properties.[20][21][22] this compound can serve as a precursor to key fragments for the total synthesis of axinellamine analogs. A plausible strategy involves the elaboration of the aldehyde into a more complex side chain, which can then be coupled with another heterocyclic fragment.
Synthetic Workflow for Axinellamine Fragments
Caption: Synthetic pathway to Axinellamine analog precursors.
Evaluation of Biological Activity
Once the target marine natural product analogs are synthesized and purified, their biological activity must be evaluated. A common initial screening is for cytotoxicity against a panel of human cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG2 (liver))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrrole analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | Cell Line | IC₅₀ (µM) |
| Rigidin Analog 1 | MCF-7 | 5.2 |
| HCT-116 | 8.1 | |
| Axinellamine Analog A | A549 | 12.5 |
| PC-3 | 15.8 | |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Table 2: Hypothetical cytotoxicity data for synthesized analogs.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of bioactive marine natural product analogs. The orthogonal reactivity of its functional groups allows for the implementation of convergent and modular synthetic strategies, enabling the rapid generation of diverse chemical libraries for biological screening. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel pyrrole-containing compounds with potential therapeutic applications. Future work in this area could involve the development of new catalytic methods for the functionalization of the pyrrole core, the synthesis of more complex and structurally diverse analogs, and the detailed investigation of their mechanisms of biological action.
References
- Altaf, M., Miller, C.H., Bellows, D.S., & O'Toole, R. (2021). Evaluation of the Mycobacterium smegmatis and BCG models for the discovery of Mycobacterium tuberculosis inhibitors. J. Med. Chem., 64, 1670–1684.
- Baran, P. S., & Maimone, T. J. (2009). The Vilsmeier-Haack Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 489-510). John Wiley & Sons, Inc.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Chavan, S. P., & Sivappa, R. (2004). A mild and efficient method for the Vilsmeier–Haack reaction. Tetrahedron Letters, 45(15), 3125-3127.
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
- Dickson, T. K., & Wardrop, D. J. (2014). Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology. Journal of the American Chemical Society, 136(44), 15634-15641.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Suzuki-Miyaura cross-coupling reactions of halogenated indoles and pyrroles. Russian Chemical Reviews, 85(10), 1075-1111.
- Jones, G. (2004). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 1-230.
- Kumar, A., & Akula, M. R. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(26), 14357-14361.
- Kumar, V., & Engel, R. (2014). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 19(10), 16484-16504.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Parikh, V. D., & Wulff, W. D. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Journal of the American Chemical Society, 131(31), 11283-11293.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]
- Seiple, I. B., Su, S., Young, I. S., Lewis, C. A., & Yamaguchi, J. (2010). Total synthesis of the axinellamine alkaloids.
- Singh, A., Kumar, A., & Singh, V. K. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC advances, 8(26), 14357-14361.
- Trudell, M. L., & Lifer, S. L. (1997). Synthesis of 3-Aryl-Substituted Pyrroles. The Journal of Organic Chemistry, 62(18), 6330-6331.
-
Wikipedia contributors. (2023, November 28). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved 19:45, December 29, 2023, from [Link]
- Blunt, J. W., Copp, B. R., Munro, M. H., Northcote, P. T., & Prinsep, M. R. (2017). Marine natural products.
- Banwell, M. G., & Lan, P. (2020). The total synthesis of pyrrole-containing and related marine natural products.
- Carroll, A. R., Copp, B. R., Davis, R. A., Keyzers, R. A., & Prinsep, M. R. (2021). Marine natural products.
- El-Kashef, H. S., & El-Shehry, M. F. (2019). Recent advances in the synthesis and biological activity of pyrrole and its derivatives. Mini reviews in medicinal chemistry, 19(15), 1226-1244.
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.
- Joule, J. A. (2013). Heterocyclic chemistry. John Wiley & Sons.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 1-714.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of reductive amination: a decade review. Organic Process Research & Development, 16(6), 1156-1184.
-
MDPI. (2024). Identification of Axinellamines A and B as Anti-Tubercular Agents. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135451680, 5-(1H-Indol-5-yl)-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1160, Tryptamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123635, Indole-5-boronic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733324, this compound. Retrieved from [Link]
-
Purdue University Graduate School. (2025). Data-Driven Mass Spectrometry for Drug Discovery and Bioanalysis: High-Throughput Desi and 2D MS/MS. Retrieved from [Link]
Sources
- 1. Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axinellamine E, One New Pyrrololactam Alkaloid from the South China Sea Sponge Axinella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of a series of norcantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13C NMR and FT-IR Spectroscopy [mdpi.com]
- 17. Item - Data-Driven Mass Spectrometry for Drug Discovery and Bioanalysis: High-Throughput Desi and 2D MS/MS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Axinellamines as broad-spectrum antibacterial agents: scalable synthesis and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Bromo-1H-pyrrole-3-carbaldehyde for Biological Screening
Introduction: The Strategic Value of the 5-Bromo-1H-pyrrole-3-carbaldehyde Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic positioning of reactive functional groups on this heterocyclic core allows for the systematic exploration of chemical space to develop novel therapeutic agents. This compound is a particularly valuable starting material for such explorations. Its structure incorporates three key features for diversification: a reactive aldehyde for condensation and reductive amination reactions, a pyrrole NH group for substitution, and a bromo substituent at the C5 position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of the derivatization strategies for this compound and detailed protocols for the subsequent biological screening of the synthesized derivatives. The methodologies are presented with a focus on the underlying chemical principles and their implications for generating structurally diverse libraries for drug discovery.
Part 1: Synthetic Derivatization Strategies
The derivatization of this compound can be approached through three primary avenues: modification of the C5-bromo position, reaction at the C3-carbaldehyde, and substitution at the N1-position. A schematic overview of these strategies is presented below.
Caption: Key derivatization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom at the C5-position is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad substrate scope.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organoboranes and organic halides.[1] This reaction is particularly useful for introducing a wide array of aryl and heteroaryl moieties, which are prevalent in many biologically active molecules.
Protocol 1: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the corresponding boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
-
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3] Alkynyl-substituted heterocycles are of interest due to their linear geometry and potential to interact with various biological targets.
Protocol 2: Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.06 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until completion.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5] This reaction is a powerful tool for introducing vinyl groups, which can serve as versatile intermediates for further functionalization.
Protocol 3: Heck Reaction
-
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylic ester) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equivalents)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
-
Derivatization of the C3-Carbaldehyde Group
The aldehyde functionality at the C3-position is a gateway to a wide range of derivatives through well-established condensation and reduction reactions.
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a C=C bond.[6][7] The resulting α,β-unsaturated systems are important pharmacophores in their own right and can also serve as Michael acceptors for further derivatization.
Protocol 4: Knoevenagel Condensation
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)
-
Piperidine (catalytic amount)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound and the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the solution.
-
Monitor the reaction by TLC. Upon completion, collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.
-
Reductive amination is a two-step process that transforms an aldehyde into an amine. It involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. This method is highly effective for introducing diverse amine functionalities.
Protocol 5: Reductive Amination
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound in dichloromethane, add the amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
N-Alkylation of the Pyrrole Ring
The pyrrole nitrogen can be functionalized through N-alkylation, which can significantly impact the compound's physicochemical properties and biological activity.
Protocol 6: N-Alkylation
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Part 2: Biological Screening Protocols
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Based on the known pharmacological profiles of pyrrole-containing compounds, initial screening should focus on anticancer and antimicrobial activities.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Caption: A typical workflow for the MTT cytotoxicity assay.
Protocol 7: MTT Assay for Cytotoxicity
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrrole derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Cytotoxicity of 5-Aryl-1H-pyrrole-3-carbaldehyde Derivatives
| Compound | R-group (at C5) | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | Phenyl | MCF-7 | 15.2 |
| Derivative B | 4-Chlorophenyl | MCF-7 | 8.5 |
| Derivative C | 4-Methoxyphenyl | MCF-7 | 22.1 |
| Derivative D | 2-Thienyl | HCT-116 | 12.8 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.
Protocol 8: Antimicrobial Screening (Broth Microdilution)
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Create a series of two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Data Presentation: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| Derivative E | S. aureus | 16 |
| Derivative E | E. coli | 32 |
| Derivative F | C. albicans | 8 |
| Ciprofloxacin | S. aureus | 1 |
| Fluconazole | C. albicans | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound serves as an excellent starting point for the synthesis of diverse libraries of novel heterocyclic compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and classical condensation chemistry, allows for the systematic modification of this scaffold at three distinct positions. The subsequent biological evaluation of these derivatives, utilizing robust and high-throughput screening assays, is a critical step in the identification of new lead compounds for drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical and biological potential of this versatile building block.
References
-
McCluskey, A., et al. (2007). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. Green Chemistry, 9(6), 611-616. Available at: [Link]
-
Mir, N. A., et al. (2020). Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies. New Journal of Chemistry, 44(35), 15065-15077. Available at: [Link]
-
Dixit, S. R., et al. (2016). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Molecules, 21(9), 1148. Available at: [Link]
- Farah, H., et al. (2014). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research, 6(1), 63-69.
-
Pop, R., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5184. Available at: [Link]
- Saeed, A., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 54(4), 229-233.
-
Singh, P., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(26), 14539-14548. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Roche. (n.d.). MTT Cell Proliferation and Viability Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
Scale-up synthesis of 5-Bromo-1H-pyrrole-3-carbaldehyde derivatives
Application Note & Process Protocol
Introduction: The Strategic Importance of 5-Bromo-1H-pyrrole-3-carbaldehyde
Pyrrole-3-carbaldehydes are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a bromine atom at the 5-position, creating this compound, further enhances its utility as a versatile synthetic intermediate. This functionalization provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) while the aldehyde group allows for a myriad of transformations, including reductive amination, oxidation, and olefination.[1]
However, transitioning from bench-scale discovery to pilot-plant or manufacturing scale presents significant challenges. Issues of regioselectivity, reagent handling, thermal safety, and product purification become paramount. This guide provides a detailed, field-proven framework for the robust and scalable synthesis of this key intermediate, focusing on the underlying chemical principles to empower researchers to adapt and optimize the process for their specific needs.
Synthetic Strategy: A Two-Step Approach to Scalability
While several methods exist for synthesizing pyrrole-3-carbaldehydes, a two-step sequence involving Vilsmeier-Haack formylation followed by regioselective bromination is often the most practical and scalable approach. This strategy allows for precise control over each transformation, minimizing side-product formation and simplifying downstream purification.
The synthesis of C3-functionalized pyrroles can be challenging.[2] The Vilsmeier-Haack reaction is a powerful and mild method for formylating reactive aromatic and heteroaromatic substrates.[3][4] The order of operations is critical; performing the formylation first deactivates the pyrrole ring, which helps to control the subsequent bromination, directing the electrophile to the electron-rich C-5 position.
Caption: High-level workflow for the synthesis of brominated pyrrole aldehydes. Note: Direct formylation of 1H-pyrrole favors the 2-position. Achieving the 3-carbaldehyde often requires N-substituted starting materials or alternative strategies not depicted here.[5][6][7]
Part 1: Scale-Up Vilsmeier-Haack Formylation of 1H-Pyrrole
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[4] The true electrophile is the Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a formamide (typically DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8] For unsubstituted pyrrole, this reaction overwhelmingly favors substitution at the more electron-rich C-2 position.[5][6]
Mechanistic Rationale
-
Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a pyrophosphate leaving group and the formation of the highly electrophilic chloroiminium ion (Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack is kinetically favored at the C-2 position.
-
Aromatization & Hydrolysis: The resulting iminium salt intermediate is rearomatized. Aqueous workup then hydrolyzes the iminium salt to yield the final aldehyde product.[8]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Detailed Scale-Up Protocol: Synthesis of Pyrrole-2-carbaldehyde
This protocol details the synthesis of the 2-formyl isomer as a precursor. Direct synthesis of the 3-formyl isomer on a large scale is less common and often requires specialized N-protected starting materials to direct the regiochemistry.[7][9]
Materials & Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and bottom outlet valve.
-
Addition funnel (20 L) with pressure equalization.
-
Receiving vessels for quenching and extraction.
-
Personal Protective Equipment (PPE): Chemical-resistant suit, face shield, respirator, and appropriate gloves.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 80.0 | 1.1 | 12.27 kg (7.44 L) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 40.0 L (Solvent) |
| 1H-Pyrrole | 67.09 | 72.7 | 1.0 | 4.88 kg (5.11 L) |
| Dichloromethane (DCM) | 84.93 | - | - | 60.0 L |
| Sodium Acetate (Anhydrous) | 82.03 | 240.0 | 3.3 | 19.69 kg |
| Water | 18.02 | - | - | 100.0 L |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a positive pressure of nitrogen.
-
Vilsmeier Reagent Formation: Charge the reactor with 40.0 L of anhydrous DMF. Begin agitation and cool the solvent to 0-5 °C using a chiller.
-
Slowly add 12.27 kg of POCl₃ via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent will form.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30 minutes.
-
Pyrrole Addition: Prepare a solution of 4.88 kg of 1H-Pyrrole in 10.0 L of anhydrous DMF. Add this solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature below 15 °C.
-
Reaction & Monitoring: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Prepare a quench solution by dissolving 19.69 kg of sodium acetate in 100 L of water in a separate, appropriately sized vessel. Cool this solution to 10-15 °C.
-
CAUTION: The quench is highly exothermic. Slowly and carefully transfer the reaction mixture into the vigorously stirred quench solution, monitoring the temperature to keep it below 30 °C.
-
Work-up & Extraction: After the quench is complete, stir the resulting slurry for 1 hour. Transfer the mixture to a separatory funnel or extraction vessel.
-
Extract the aqueous phase with dichloromethane (2 x 30 L).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 L) followed by brine (20 L).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part 2: Scale-Up Regioselective Bromination
With the C-2 position now occupied and deactivated by the electron-withdrawing aldehyde, electrophilic substitution is directed to the remaining activated positions. Bromination of 2-acylpyrroles typically favors the C-4 and C-5 positions.[10] Careful selection of the brominating agent and reaction conditions is crucial to maximize the yield of the desired 5-bromo isomer.
Choice of Brominating Agent
-
Elemental Bromine (Br₂): Highly reactive and hazardous, often leading to over-bromination and difficult-to-separate side products. Its use at scale requires extensive engineering controls.[11][12]
-
N-Bromosuccinimide (NBS): A solid, crystalline source of electrophilic bromine. It is easier and safer to handle than liquid bromine and is highly effective for brominating electron-rich heterocycles.[5]
-
Tetrabutylammonium Tribromide (TBABr₃): A solid reagent that offers excellent regioselectivity for the C-5 position in certain acylated pyrroles and is a safer alternative to liquid bromine.[10]
For scalability and safety, NBS is often the reagent of choice.
Detailed Scale-Up Protocol: Synthesis of 5-Bromo-1H-pyrrole-2-carbaldehyde
Materials & Equipment:
-
100 L glass-lined reactor (as described previously).
-
Solid addition system or powder funnel.
-
Filtration apparatus (e.g., Nutsche filter).
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Pyrrole-2-carbaldehyde | 95.10 | 50.0 | 1.0 | 4.76 kg |
| N-Bromosuccinimide (NBS) | 177.98 | 50.0 | 1.0 | 8.90 kg |
| Tetrahydrofuran (THF) | 72.11 | - | - | 50.0 L |
| Sodium Thiosulfate | 158.11 | - | - | For quench |
| Saturated Sodium Bicarbonate | - | - | - | For wash |
Procedure:
-
Reactor Setup: Charge the clean, dry, and inerted reactor with 4.76 kg of crude pyrrole-2-carbaldehyde and 50.0 L of THF. Stir until all solids are dissolved.
-
Cooling: Cool the solution to -10 °C to -5 °C.
-
NBS Addition: Add 8.90 kg of NBS in portions over 2-3 hours. CAUTION: Maintain the internal temperature below 0 °C during the addition. The reaction is exothermic.
-
Reaction & Monitoring: After the addition is complete, stir the reaction mixture at -5 °C to 0 °C for an additional 2-4 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, quench by slowly adding a 10% aqueous solution of sodium thiosulfate until the orange/brown color dissipates.
-
Work-up: Allow the mixture to warm to room temperature. Add 50 L of water and stir for 30 minutes.
-
Extraction: Transfer the mixture and extract with ethyl acetate (2 x 30 L).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-1H-pyrrole-2-carbaldehyde.
Purification and Final Product Characterization
On a large scale, purification by column chromatography is often impractical. The preferred method for this class of compounds is recrystallization .
-
Solvent Screening: Screen various solvent systems (e.g., ethyl acetate/hexanes, toluene, isopropanol/water) to find conditions that provide high purity and recovery.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to induce crystallization. Isolate the purified crystals by filtration, wash with cold solvent, and dry under vacuum.
-
Purity Analysis: Confirm the purity of the final product using HPLC, GC-MS, and NMR.
Expected Characterization Data for 5-Bromo-1H-pyrrole-2-carbaldehyde:
-
¹H NMR (CDCl₃): δ ~9.5 (s, 1H, -CHO), ~9.2 (br s, 1H, -NH), ~7.0 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H).
-
Mass Spec (EI): m/z for C₅H₄BrNO should be approximately 172.95/174.95 (Br isotopes).
Critical Safety Considerations for Scale-Up
Vilsmeier-Haack Reaction
-
Reagent Handling: POCl₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated area or closed system, using appropriate PPE.[12]
-
Thermal Hazard: Both the formation of the Vilsmeier reagent and the subsequent quench are highly exothermic. Strict temperature control is essential to prevent runaway reactions. Ensure adequate cooling capacity is available.
Bromination
-
Reagent Handling: While NBS is safer than liquid bromine, it is still a powerful oxidizing agent and an irritant. Avoid inhalation of dust and skin contact.
-
Bromine Safety: If liquid bromine is used, extreme caution is necessary. It is highly toxic, corrosive, and a strong oxidizer.[13][14] Work must be conducted in a dedicated, well-ventilated area (fume hood or enclosed reactor) with a nearby safety shower and eyewash station.[11][15] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available for spills.[13]
Caption: Emergency response flowchart for a liquid bromine spill.
References
- Bromination safety. (2024). YouTube.
- One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing.
- Vilsmeier-Haack Reaction.Chemistry Steps.
- Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022). PubMed.
- Standard Operating Procedure_Bromine.docx.
- Handling liquid bromine and preparing bromine water.RSC Education.
- Pyrrole.Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction.Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Pyrrole.Pharmaguideline.
- Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (2025). ResearchGate.
- Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.Journal of the Chemical Society C: Organic (RSC Publishing).
- Safety Data Sheet: Bromine.Carl ROTH.
- Bromine | Chemical Emergencies. (2024). CDC.
- Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022). Organic Letters.
- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. (2025). ResearchGate.
- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). (2018). The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 15. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Polymerization of Pyrrole Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of working with pyrrole derivatives. Unwanted polymerization is a frequent and frustrating challenge in the synthesis and manipulation of these valuable compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and control polymerization, ensuring the success of your reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding pyrrole polymerization.
Q1: My pyrrole derivative is turning dark and forming a precipitate shortly after exposure to air. What is happening?
A1: This is a classic sign of oxidative polymerization.[1] Pyrrole and its electron-rich derivatives are highly susceptible to oxidation, which can be initiated by atmospheric oxygen.[2] This process leads to the formation of polypyrrole, a dark-colored, often insoluble polymer.[3] To prevent this, it is crucial to handle and store pyrrole derivatives under an inert atmosphere, such as nitrogen or argon, and to minimize their exposure to light.[4]
Q2: I've just received a new bottle of a pyrrole derivative, and it's already discolored. Is it still usable?
A2: Discoloration often indicates the onset of polymerization or the presence of oxidative impurities. For best results, it is highly recommended to purify the pyrrole derivative before use, typically by vacuum distillation.[5][6][7] A freshly distilled, colorless liquid is ideal for most synthetic applications. Storing the purified monomer under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C or -80°C) can significantly prolong its shelf life.[2]
Q3: Can the choice of solvent influence the rate of unwanted polymerization?
A3: Absolutely. The solvent can play a significant role in the stability of pyrrole derivatives and the rate of polymerization.[8] Polar solvents can sometimes facilitate the formation of radical cations, which are key intermediates in the polymerization process.[3][9] Additionally, the presence of acidic impurities in the solvent can catalyze polymerization.[10] It is essential to use dry, high-purity solvents to minimize these effects.[11]
Q4: Are there any general precautions I can take to prevent polymerization during a reaction?
A4: Yes, several general practices can significantly reduce the likelihood of unwanted polymerization:
-
Inert Atmosphere: Always conduct reactions involving sensitive pyrrole derivatives under an inert atmosphere (nitrogen or argon).[2][11]
-
Low Temperature: Running reactions at lower temperatures can help to slow down the rate of polymerization.[12]
-
High-Purity Reagents: Use freshly purified pyrrole monomers and high-purity, dry solvents and reagents.[11]
-
Control of Acidity: Avoid strongly acidic conditions unless required by the reaction, as acid can catalyze polymerization.[10]
-
Use of Inhibitors: In some cases, the addition of a small amount of a polymerization inhibitor can be beneficial, although this must be compatible with your desired reaction.[5]
Troubleshooting Polymerization During Reactions
This section provides a more detailed guide to troubleshooting polymerization issues that may arise during specific experimental setups.
Issue 1: Rapid Polymerization Upon Addition of an Oxidizing Agent
Symptoms: Immediate formation of a dark, insoluble precipitate upon the addition of an oxidizing agent (e.g., FeCl₃, ammonium persulfate).[8][9]
Root Cause Analysis: Oxidative polymerization is the intended pathway for synthesizing polypyrrole, but it can be an undesired side reaction in other transformations.[3] The rapid and uncontrolled nature of this reaction suggests that the conditions are too harsh or that the pyrrole derivative is particularly susceptible to oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid polymerization.
Corrective Actions:
-
Temperature Control: Lowering the reaction temperature can significantly decrease the rate of polymerization.[12]
-
Controlled Reagent Addition: Add the oxidizing agent slowly and in a controlled manner, possibly as a dilute solution, to maintain a low instantaneous concentration.
-
Solvent Choice: Consider using a less polar solvent if compatible with your reaction.
-
N-Protection: If the nitrogen of the pyrrole is unsubstituted, consider protecting it with an electron-withdrawing group (e.g., sulfonyl or alkoxycarbonyl).[13][14] This reduces the electron density of the pyrrole ring, making it less susceptible to oxidation.
Issue 2: Gradual Formation of Dark Byproducts Over the Course of the Reaction
Symptoms: The reaction mixture slowly darkens over time, and analysis (e.g., TLC, LC-MS) shows the formation of multiple, often high-molecular-weight, colored impurities.
Root Cause Analysis: This may be due to slower, background polymerization initiated by trace amounts of air, light, or acidic/metallic impurities.[4] The reaction conditions themselves, even if not strongly oxidizing, may be sufficient to promote gradual polymerization of a highly reactive pyrrole derivative.
Corrective Actions:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is truly free of oxygen. This can be achieved by thoroughly degassing your solvents and maintaining a positive pressure of an inert gas.
-
Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Purification of Reagents: In addition to the pyrrole monomer, ensure all other reagents and solvents are of the highest purity and free from acidic or metallic contaminants.[11]
-
Use of Inhibitors: For storage or reactions where it won't interfere, adding a radical scavenger or polymerization inhibitor can be effective.[5]
Key Experimental Protocols
Protocol 1: Purification of Pyrrole Monomers by Vacuum Distillation
This protocol is essential for removing oligomeric and oxidized impurities that can catalyze further polymerization.
Materials:
-
Crude pyrrole derivative
-
Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Inert gas source (nitrogen or argon)
-
Dry, clean glassware
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Place the crude pyrrole derivative into the distillation flask.
-
Flush the entire system with an inert gas.
-
Slowly apply vacuum to the desired pressure.
-
Begin gentle heating of the distillation flask.
-
Collect the fraction that distills at the expected boiling point for your pyrrole derivative at the given pressure. The purified product should be colorless.
-
Once the distillation is complete, release the vacuum under a positive pressure of inert gas.
-
Store the purified pyrrole derivative in a sealed container under an inert atmosphere and at low temperature.[2]
Protocol 2: N-Protection of Pyrrole with an Alkoxycarbonyl Group
Protecting the pyrrole nitrogen can significantly enhance its stability towards polymerization.[13][15]
Materials:
-
Pyrrole
-
O-substituted carbamate (e.g., benzyl carbamate for Cbz protection)
-
2,5-Dimethoxytetrahydrofuran
-
Acetic acid
-
Dichloromethane
-
Saturated aqueous sodium carbonate solution
-
Brine
Procedure:
-
To a flask purged with nitrogen, add the carbamate and 2,5-dimethoxytetrahydrofuran.[15]
-
Add acetic acid and heat the reaction to reflux.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium carbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-alkoxycarbonyl pyrrole by column chromatography or distillation.
Understanding the Mechanism of Polymerization
Unwanted polymerization typically proceeds through an oxidative mechanism, which can be initiated chemically or electrochemically.[3][9] The key steps are outlined below.
Caption: Simplified mechanism of oxidative pyrrole polymerization.
-
Initiation: An electron is removed from the π-system of the pyrrole ring to form a radical cation.[3][9] This can be triggered by an oxidizing agent, an electrode, or even atmospheric oxygen.
-
Coupling: Two radical cations couple to form a dimeric dication.[9]
-
Deprotonation: The dimer loses two protons to form a neutral, conjugated bipyrrole.
-
Propagation: The bipyrrole has a lower oxidation potential than the monomer, making it more easily oxidized. The process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer chain.
Influence of Reaction Parameters on Polymerization
The following table summarizes the impact of various experimental parameters on the rate of unwanted pyrrole polymerization.
| Parameter | Impact on Polymerization Rate | Rationale |
| Temperature | Increases with higher temperature | Provides activation energy for oxidation and coupling steps.[12] |
| Monomer Concentration | Increases with higher concentration | Higher probability of reactive species colliding.[16] |
| Oxygen Presence | Significantly increases | Acts as an initiator for oxidative polymerization.[2] |
| Acidity (pH) | Can increase, especially with strong acids | Acid can catalyze the polymerization process. |
| Presence of Oxidants | Dramatically increases | Directly initiates the formation of radical cations.[8][9] |
| N-Substituent | Electron-withdrawing groups decrease rate | Reduces the electron density of the pyrrole ring, making it less susceptible to oxidation.[14] |
| Light Exposure | Can increase | Can provide energy to initiate radical formation. |
By carefully controlling these parameters, you can create an experimental environment that disfavors polymerization and promotes your desired chemical transformation.
References
-
Thompson, B. C., & Moulton, S. E. (2011). Polypyrrole-based conducting polymers and interactions with biological tissues. PMC, NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Polypyrrole. Retrieved from [Link]
-
Li, Y., et al. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. PMC, NIH. Retrieved from [Link]
-
Qi, G., et al. (2000). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization mechanism of pyrrole with APS. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of pyrrole electropolymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of polymerization conditions on the properties of polypyrrole prepared in the presence of sodium bis(2-ethylhexyl) sulfosuccinate. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical Polymerization of Pyrrole: Key Process Control Parameters. Retrieved from [Link]
-
YouTube. (2021). Reactions of Pyrrole. Retrieved from [Link]
-
ResearchGate. (2017). Does it make sense to freeze pyrrole to stop spontaneous polymerization?. Retrieved from [Link]
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
-
Hann, J. L., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC, NIH. Retrieved from [Link]
-
SciELO. (2018). Polypyrrole Film Doped with Corrosion-Inhibitors Electropolymerized on AA 1100. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]
-
NIH. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
YouTube. (2022). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. Retrieved from [Link]
-
Scirp.org. (n.d.). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Retrieved from [Link]
-
JACS Directory. (2020). Synthesis and Characterization of Polypyrrole (PPy) by In-situ Polymerization Technique. Retrieved from [Link]
-
International Journal of Engineering Research & Technology. (n.d.). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. Retrieved from [Link]
-
JACS Directory. (2020). Synthesis and Characterization of Polypyrrole (PPy) by In-situ Polymerization Technique. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole and Pyrrole Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO1992013007A1 - Polymerization of pyrrole and its derivatives.
-
PubMed. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Retrieved from [Link]
-
SciELO. (2018). Polypyrrole Film Doped with Corrosion-Inhibitors Electropolymerized on AA 1100. Retrieved from [Link]
-
ResearchGate. (n.d.). How to control pyrrole in polymerization?. Retrieved from [Link]
-
MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
ResearchGate. (2018). Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles?. Retrieved from [Link]
-
ResearchGate. (2013). Kinetics and mechanism of pyrrole chemical polymerization. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved from [Link]
-
OpenBU. (n.d.). Purification and properties of pyrrole. Retrieved from [Link]
-
MDPI. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. Retrieved from [Link]
-
MDPI. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from [Link]
-
ResearchGate. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Retrieved from [Link]
Sources
- 1. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Polypyrrole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Polypyrrole Derivatives: Preparation, Properties and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ycdehongchem.com [ycdehongchem.com]
Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Bromopyrroles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the coupling of electron-deficient bromopyrroles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this powerful C-C bond-forming reaction.
Electron-deficient bromopyrroles present a unique set of challenges. While the electron-withdrawing groups on the pyrrole ring facilitate the initial oxidative addition step—often the rate-limiting step in Suzuki couplings—they can also increase the substrate's sensitivity to reaction conditions and promote undesirable side reactions.[1][2] This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of electron-deficient bromopyrroles.
Q1: My reaction shows low or no conversion of the bromopyrrole. What are the primary causes?
Low or no product formation is the most common issue, typically stemming from three sources: an inactive catalyst, inefficient transmetalation, or decomposition of the boronic acid coupling partner.[3] A systematic approach is crucial for diagnosis.
Diagnostic Workflow:
-
Verify Catalyst Activity: The Palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle.[1][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ. This reduction can be inefficient if the reaction conditions are not optimal, or it can lead to the formation of inactive palladium black.[5]
-
Solution: Consider starting with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that reliably generates the active Pd(0) species.[6] Ensure rigorous degassing of all solvents and reagents to prevent oxygen from deactivating the catalyst.[7]
-
-
Address Inefficient Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires the boronic acid to be converted into a more nucleophilic boronate species by the base.[7]
-
Solution: The choice of base is critical. A base that is too weak may not activate the boronic acid sufficiently.[7] A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).[3] The base must also have some solubility in the reaction medium; adding a small amount of water to solvents like dioxane or THF can facilitate this, but excess water can promote side reactions.[3][8]
-
-
Prevent Boronic Acid Decomposition: Electron-deficient heteroaryl boronic acids, which may be used as coupling partners, are often unstable and prone to protodeboronation—the replacement of the -B(OH)₂ group with a hydrogen atom.[3][9][10] This is a major cause of low yields.
-
Solution: Use a more stable boronic acid derivative. Boronic pinacol esters (BPin) or trifluoroborate salts are significantly more resistant to protodeboronation.[2][3] If you must use a boronic acid, consider milder bases like potassium fluoride (KF) and avoid excessively high temperatures or prolonged reaction times.[7][10]
-
dot digraph "Troubleshooting_Low_Conversion" { graph [fontname="Arial", fontsize=12, label="Fig 1. Diagnostic Workflow for Low Yield", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
start [label="Low or No Conversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the Catalyst System Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_transmetalation [label="Is Transmetalation Efficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_boron [label="Is the Boronic Acid Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_catalyst [label="1. Use Pd(0) or modern precatalyst.\n2. Ensure rigorous degassing.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_transmetalation [label="1. Use a stronger, soluble base (K₃PO₄, Cs₂CO₃).\n2. Add minimal H₂O to aid solubility.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_boron [label="1. Switch to a boronic ester (BPin) or trifluoroborate salt.\n2. Use milder conditions (e.g., KF base).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_catalyst; check_catalyst -> check_transmetalation [label="Yes"]; check_catalyst -> sol_catalyst [label="No"];
check_transmetalation -> check_boron [label="Yes"]; check_transmetalation -> sol_transmetalation [label="No"];
check_boron -> sol_boron [label="No"]; check_boron -> start [label="Yes\n(Re-evaluate other parameters)", style=dashed]; } Caption: Diagnostic Workflow for Low Yield
Q2: I'm observing significant side products. How can I identify and minimize them?
Side product formation is common, and identifying the culprit is the first step toward suppression. The three most prevalent side products are from homocoupling, protodeboronation, and dehalogenation.
| Side Product | Identification (by Mass Spec) | Primary Cause(s) | Recommended Solution(s) |
| Boronic Acid Homocoupling | Mass = 2 x (R- of Boronic Acid) | Presence of oxygen; use of a Pd(II) precatalyst which can oxidize the boronic acid to generate Pd(0).[11] | Rigorously degas all reagents and solvents. Purge the reaction flask with an inert gas (Argon or Nitrogen). Use a direct Pd(0) source.[7] |
| Protodeboronation Product | Mass = Boronic Acid Partner - B(OH)₂ + H | Unstable boronic acid, often exacerbated by strong bases, excess water, and high temperatures.[3][7] | Switch to a more stable boronic ester (e.g., BPin) or trifluoroborate salt. Use a milder base (e.g., KF) and the lowest effective temperature. |
| Dehalogenation Product | Mass = Bromopyrrole - Br + H | Presence of a hydride source. For pyrroles, the N-H proton can be a source, leading to reductive elimination.[12] | Protect the pyrrole nitrogen with a group like Boc (tert-butyloxycarbonyl). This removes the acidic proton and suppresses the side reaction.[12] |
Q3: My bromopyrrole is being dehalogenated instead of coupled. Why is this happening and how do I stop it?
This is a particularly vexing issue for N-H pyrroles. An unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki conditions has been observed.[12] The pyrrole N-H is acidic and can interact with the palladium center. This can lead to a pathway where a hydride is transferred to the palladium complex, which then reductively eliminates the hydrogen and aryl group, resulting in the dehalogenated pyrrole.[1]
The most effective solution is to protect the pyrrole nitrogen.[12] Using a tert-butyloxycarbonyl (Boc) group not only suppresses dehalogenation but can also be stable enough to survive the reaction conditions or be removed concurrently.[12]
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal Palladium catalyst and ligand?
The choice of ligand is arguably the most critical parameter for a successful coupling with a challenging substrate. The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient systems, you need a ligand that promotes a fast overall catalytic cycle to outcompete side reactions.
-
Electron-Rich & Bulky Ligands: Ligands that are both electron-rich and sterically hindered are often the best choice. They accelerate both the oxidative addition and the reductive elimination steps.[3][13]
-
Recommended Ligand Classes:
| Catalyst System | Precatalyst | Ligand Type | Typical Loading (mol%) | Key Advantages |
| Pd(dppf)Cl₂ | Pd(II) | Ferrocene-based Phosphine | 2-5 | Good general-purpose catalyst, often effective for heteroaryl couplings.[14][15] |
| Pd(PPh₃)₄ | Pd(0) | Triphenylphosphine | 3-5 | A classic Pd(0) source, but can be less effective for difficult substrates compared to modern ligands.[16] |
| Pd₂(dba)₃ + SPhos/XPhos | Pd(0) Source | Buchwald Biaryl Phosphine | 1-3 (Pd), 2-6 (Ligand) | Highly active for electron-deficient and sterically hindered substrates.[3][13] |
| XPhos Pd G3/G4 | Pd(II) Precatalyst | Buchwald Biaryl Phosphine | 1-3 | Air- and moisture-stable precatalyst that provides high activity and reproducibility.[6] |
Q2: What is the role of the base, and which one should I choose?
The base is not a passive component; it is essential for activating the boronic acid.[7] It reacts with the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which is the species that undergoes transmetalation with the palladium complex.[7]
For sensitive electron-deficient bromopyrroles, the choice of base is a balance between reactivity and preventing substrate/product degradation.
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): Often the base of choice. It is strong enough to promote the reaction but generally does not cause degradation of sensitive functional groups.[7][16]
-
Cs₂CO₃ (Cesium Carbonate): A strong, effective base, particularly useful in anhydrous conditions.[3]
-
KF (Potassium Fluoride): A milder base that can be very effective, especially for preventing protodeboronation of sensitive boronic acids.[10]
-
-
Bases to Avoid: Strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu) should be avoided as they can readily degrade electron-deficient aromatic systems or cause hydrolysis of functional groups.[7]
Q3: Should I use a boronic acid, a boronic ester (e.g., BPin), or a trifluoroborate salt?
While boronic acids are the most common coupling partners, their stability can be a significant issue, especially with electron-deficient or heteroaromatic systems.[2][3]
-
Boronic Acids: Prone to decomposition via protodeboronation and can form inactive trimeric boroxines upon storage.[1][2]
-
Boronic Pinacol Esters (BPin): More stable than the corresponding boronic acids and are less susceptible to protodeboronation. They are an excellent first choice for challenging couplings.[3]
-
Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can help suppress side reactions.[3]
Recommendation: For electron-deficient bromopyrrole couplings, starting with the boronic pinacol ester is highly recommended to minimize complications from boronic acid instability.
dot digraph "Suzuki_Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, label="Fig 2. Simplified Suzuki-Miyaura Catalytic Cycle", labelloc=b, labeljust=c, pad="0.5"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_complex [label="R¹-Pd(II)L₂(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_complex [label="R¹-Pd(II)L₂(R²)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for positioning arrows R1X [label="R¹-X\n(Bromopyrrole)", shape=plaintext]; R2BY2 [label="R²-B(OH)₂ + Base\n↓\n[R²-B(OH)₃]⁻", shape=plaintext]; Product [label="R¹-R²\n(Coupled Product)", shape=plaintext];
// Edges Pd0 -> OA_complex [label=" Oxidative\n Addition"]; R1X -> OA_complex [style=dashed];
OA_complex -> TM_complex [label=" Transmetalation"]; R2BY2 -> OA_complex [style=dashed];
TM_complex -> Pd0 [label=" Reductive\n Elimination"]; TM_complex -> Product [style=dashed];
} Caption: Simplified Suzuki-Miyaura Catalytic Cycle
Experimental Protocols
Protocol 1: General Screening Protocol for Suzuki Coupling
This protocol provides a robust starting point for optimization.[3][7]
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the electron-deficient bromopyrrole (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), the base (e.g., powdered K₃PO₄, 2.0-3.0 equiv), and the catalyst system (e.g., XPhos Pd G3, 2 mol%).
-
Degassing: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, concentration 0.1 M relative to the bromopyrrole) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting reagent.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Protection of Bromopyrrole to Prevent Dehalogenation
This procedure is adapted from methodologies aimed at suppressing dehalogenation side reactions.[12]
-
Dissolution: Dissolve the N-H bromopyrrole (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove DMAP, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the N-Boc protected bromopyrrole, which can then be used in Protocol 1.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Nykaza, T. V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
-
Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Sakakibara, R., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Xu, G., et al. (2014). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). Suzuki reactions promoted by different ligands. [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 5-Bromo-1H-pyrrole-3-carbaldehyde
Welcome to the technical support center for the purification of crude 5-Bromo-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing causative explanations and actionable solutions.
Question 1: My crude product is a dark, oily residue, and I'm not sure which purification method to start with.
Answer: A dark, oily appearance in the crude product often indicates the presence of polymeric impurities or residual high-boiling solvents from the reaction (such as DMF, commonly used in Vilsmeier-Haack formylations).[1][2] The Vilsmeier-Haack reaction, a common route to this compound, can generate colored byproducts if not properly controlled.[3][4]
Your first step should be to perform a preliminary analysis by Thin Layer Chromatography (TLC) to visualize the number of components in your mixture.
-
Step 1: TLC Analysis. Spot your crude product on a silica gel TLC plate and develop it with a solvent system of increasing polarity (e.g., starting with 20% ethyl acetate in hexanes and moving to 50%). This will give you an idea of the polarity of your desired product relative to the impurities. Aldehydes are moderately polar compounds.[5][6]
-
Step 2: Method Selection.
-
If TLC shows a major spot that is well-separated from baseline impurities and other minor spots, column chromatography is the recommended starting point.[6][7]
-
If the product appears to be the major component with only minor, less polar or more polar impurities, recrystallization might be a viable and scalable option.
-
If the product is thermally stable, sublimation could be considered for a solvent-free purification, although this is less common for this specific compound.
-
Question 2: I'm trying to purify by column chromatography, but I'm getting poor separation or the compound is streaking on the column.
Answer: Poor separation or streaking during column chromatography of this compound can stem from several factors related to its chemical nature. The pyrrole NH group is weakly acidic, and the aldehyde group can interact strongly with the silica gel.[8][9]
-
Cause 1: Inappropriate Solvent System. The polarity of your eluent may be too high or too low, leading to either no movement or co-elution of impurities.[5][10]
-
Cause 2: Acidity of Silica Gel. Standard silica gel is slightly acidic, which can cause polar compounds, especially those with basic nitrogen atoms, to streak. While the pyrrole nitrogen is not strongly basic, interactions can still occur.
-
Solution: Deactivate the silica gel by adding 0.5-1% triethylamine (NEt₃) to your eluent system. This will cap the acidic silanol groups and improve the chromatography of nitrogen-containing compounds.
-
-
Cause 3: Sample Overloading. Applying too much crude product to the column will inevitably lead to broad bands and poor separation.[7]
-
Solution: As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for difficult separations.[6]
-
-
Cause 4: Compound Decomposition. Some aldehydes can be sensitive to the acidic nature of silica gel and may decompose over the long exposure time of a column run.[9]
-
Solution: Use a less acidic stationary phase like alumina (neutral or basic) or perform flash chromatography to minimize the residence time on the column.
-
Question 3: My compound appears pure by NMR after the column, but it starts to discolor upon standing.
Answer: this compound, like many pyrrole derivatives, can be sensitive to air and light.[8] The discoloration is likely due to oxidation or polymerization.
-
Cause: Air and Light Sensitivity. The electron-rich pyrrole ring is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen and UV light.
-
Solution: Proper Storage. Once purified, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial or a vial wrapped in foil), and kept at a low temperature (a freezer at -20°C is recommended).[11][12]
Question 4: I attempted recrystallization, but the compound either "oiled out" or the recovery was very low.
Answer: These are common issues in developing a recrystallization protocol. "Oiling out" occurs when the solute comes out of solution above its melting point. Low recovery means the compound is too soluble in the chosen solvent even at low temperatures.
-
Cause 1: "Oiling Out". The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Solution: Choose a solvent with a lower boiling point. Alternatively, ensure you are not cooling the solution too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.
-
-
Cause 2: Low Recovery. The compound has significant solubility in the solvent even when cold.
-
Solution: Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to clarify, and then allow it to cool slowly. For a moderately polar compound like this compound, a system like dichloromethane/hexanes or ethyl acetate/hexanes could be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound synthesized via a Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack formylation of a bromopyrrole can lead to several impurities[1][3][4]:
-
Unreacted Starting Material: Unreacted 2-bromopyrrole or other precursors.
-
Over-brominated Species: If bromination is part of the synthetic sequence, di- or tri-brominated pyrroles may be present.
-
Positional Isomers: Formylation can sometimes occur at other positions on the pyrrole ring, though the 3-position is often favored depending on the substitution pattern.
-
Hydrolyzed Vilsmeier Reagent: Residual byproducts from the hydrolysis of the Vilsmeier reagent (e.g., dimethylamine hydrochloride).
-
Polymeric Materials: Acid-catalyzed polymerization of the electron-rich pyrrole ring can lead to dark, tarry substances.
Q2: What is the expected appearance and stability of pure this compound?
A2: Pure this compound is typically a solid. While some sources describe related compounds as white or off-white solids, it is important to note that pyrroles can darken on exposure to air and light.[8] For long-term stability, it should be stored under an inert atmosphere, protected from light, and refrigerated or frozen.[11]
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography is a viable option, especially for polar impurities. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like acetonitrile/water or methanol/water).[13] This would be particularly useful if you have highly polar, water-soluble impurities that are difficult to remove with normal-phase (silica gel) chromatography.
Q4: Is it possible to purify this aldehyde by forming a bisulfite adduct?
A4: Yes, this is a classic chemical method for purifying aldehydes.[9] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can often be filtered and washed to remove non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with a mild base (like sodium bicarbonate solution) and extracting it into an organic solvent.[9] This method is particularly effective for removing impurities that do not contain an aldehyde group.
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography
This protocol is a standard method for the purification of gram-scale quantities of the title compound.
-
TLC Analysis: Determine the optimal solvent system by TLC. Test various ratios of ethyl acetate (EtOAc) in hexanes. A system that provides an Rf of ~0.3 is ideal.[6]
-
Column Packing:
-
Select an appropriately sized column (e.g., for 1g of crude material, a 40g silica gel cartridge or a 4-5 cm diameter glass column is suitable).
-
Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes). This is known as wet packing and helps prevent air bubbles.[6]
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent.
-
In a separate flask, add a small amount of silica gel to this solution to create a slurry.
-
Evaporate the solvent from this slurry under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the chosen solvent system. If impurities are close in polarity, a gradient elution (gradually increasing the percentage of the more polar solvent) can improve separation.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation: Solvent Systems for Chromatography
The following table provides starting points for developing a solvent system for the column chromatography of moderately polar compounds like this compound.
| Solvent System (v/v) | Polarity | Typical Application |
| 10-30% Ethyl Acetate / Hexanes | Low to Medium | Good for general purpose purification of moderately polar compounds.[10] |
| 10-40% Dichloromethane / Hexanes | Low to Medium | Offers different selectivity compared to EtOAc systems. |
| 1-5% Methanol / Dichloromethane | High | Useful for eluting more polar compounds or overcoming strong interactions with silica.[10] |
Note: The addition of ~0.5% triethylamine is recommended for all systems to minimize streaking.
Visualizations
Purification Workflow Diagram
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. lookchem.com [lookchem.com]
- 12. 1H-Pyrrole-3-carboxaldehyde, 5-broMo- | 881676-32-0 [chemicalbook.com]
- 13. nacalai.com [nacalai.com]
Technical Support Center: Bromination of 1H-Pyrrole-3-Carbaldehyde
Welcome to the technical support center for the bromination of 1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide troubleshooting strategies, and explain the chemical principles behind achieving selective and high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my bromination of 1H-pyrrole-3-carbaldehyde producing a mixture of multiple brominated products?
This is the most common issue encountered and is due to the high reactivity of the pyrrole ring. Pyrrole is an electron-rich heterocycle that is highly activated towards electrophilic aromatic substitution.[1] This intrinsic reactivity makes it susceptible to over-bromination, leading to the formation of di-, tri-, or even tetra-brominated species, especially when using highly reactive brominating agents like molecular bromine (Br₂) under ambient conditions.[1][2]
The electron-donating nature of the nitrogen atom significantly activates all positions of the pyrrole ring, overpowering the deactivating effect of the C3-carbaldehyde group. Even after one bromine atom is added, the ring often remains sufficiently activated to react further.
Q2: Which position on the 1H-pyrrole-3-carbaldehyde ring is most reactive towards bromination?
Electrophilic substitution on the pyrrole ring generally occurs preferentially at the C2 (α) position, as the intermediate cation formed during the reaction is stabilized by three resonance structures, making it more stable than the intermediate formed from attack at the C3 (β) position, which only has two resonance forms.[3][4] In 1H-pyrrole-3-carbaldehyde, the C2 and C5 positions are the most electronically activated sites for electrophilic attack. The C3-carbaldehyde group is an electron-withdrawing group and directs incoming electrophiles away from itself and the adjacent C2 and C4 positions to some extent, but the powerful activating effect of the ring nitrogen is the dominant factor. Therefore, initial bromination is most likely to occur at the C5 or C2 position.
Q3: I am observing decomposition of my starting material or product. What could be the cause?
Pyrrole and its derivatives can be sensitive to strongly acidic conditions. Bromination reactions, particularly those using Br₂, generate hydrobromic acid (HBr) as a byproduct.[5] The accumulation of HBr can lead to acid-catalyzed polymerization or degradation of the electron-rich pyrrole ring. This is often observed as the formation of dark, insoluble tars in the reaction mixture.
Troubleshooting Guide: Controlling Side Reactions
This section provides actionable strategies to mitigate common side reactions and improve the selectivity of your bromination reaction.
Issue 1: Over-bromination Resulting in Low Yield of Monobrominated Product
Over-bromination is the primary side reaction. Your strategy should focus on reducing the reactivity of the brominating agent and carefully controlling the reaction environment.
Root Causes & Corrective Actions:
-
Highly Reactive Brominating Agent: Molecular bromine (Br₂) is often too reactive for sensitive substrates like pyrroles.
-
Solution: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative that provides a low, steady concentration of electrophilic bromine, minimizing over-reaction.[1][6][7] Other reagents like Tetrabutylammonium tribromide (TBABr₃) or the DMSO/HBr system can also offer enhanced selectivity.[8][9]
-
-
High Reaction Temperature: Increased temperature accelerates the rate of all reactions, including the undesired subsequent brominations.
-
Solution: Perform the reaction at a reduced temperature. Conducting the bromination at 0 °C, or even as low as -78 °C (dry ice/acetone bath), can significantly improve selectivity for the monobrominated product by favoring the kinetically controlled product.[1]
-
-
Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to polybromination.
-
Solution: Carefully control the stoichiometry. Use precisely 1.0 equivalent or slightly less (e.g., 0.95 equivalents) of the brominating agent. A slow, dropwise addition of the reagent solution can also help prevent localized areas of high concentration.
-
Comparative Data on Reaction Conditions:
| Brominating Agent | Solvent | Temperature (°C) | Equivalents | Primary Product | Common Side Products | Reference |
| Br₂ | Ethanol | 0 to 5 | >2 | 2,3,4,5-Tetrabromopyrrole | Di- and tri-brominated species | [2][5] |
| NBS | THF / CCl₄ | -78 to 0 | 1.0 | Monobromopyrrole | Dibromopyrroles | [1][10] |
| DMSO/HBr | DMSO | Room Temp | 1.2 | Monobromopyrrole | Minimal | [8][9] |
Issue 2: Poor Regioselectivity (Mixture of 2-bromo, 5-bromo, and 4-bromo isomers)
The directing effects of the N-H and C3-aldehyde groups can lead to a mixture of isomers. Achieving high regioselectivity requires fine-tuning of reaction conditions.
Root Causes & Corrective Actions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates.
-
Solution: Screen different solvents. Non-polar solvents like tetrahydrofuran (THF) or carbon tetrachloride (CCl₄) are commonly used for NBS brominations. For certain substrates, polar aprotic solvents like dimethylformamide (DMF) can enhance para-selectivity in aromatic brominations.[6] A solvent study is recommended to optimize for your specific substrate.
-
-
Steric Hindrance: While electronic effects are dominant, steric hindrance can play a role. If the goal is to brominate at a less sterically accessible position, a smaller brominating agent might be beneficial, though this is less of a factor with the small pyrrole ring.
Workflow for Troubleshooting Bromination Selectivity
Caption: A troubleshooting workflow for bromination issues.
Key Reaction Mechanisms
Understanding the underlying mechanism is crucial for rational process design. The bromination of 1H-pyrrole-3-carbaldehyde proceeds via an electrophilic aromatic substitution (SEAr) pathway.
Mechanism of Electrophilic Bromination
Sources
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Catalyst Optimization for 5-Bromo-1H-pyrrole-3-carbaldehyde
Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 5-Bromo-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered when working with this specific substrate. The inherent electronic properties and functional groups of this molecule present unique challenges that require careful optimization of catalytic conditions.
Frequently Asked Questions (FAQs)
Q1: Why can this compound be a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: This substrate presents a combination of structural features that can complicate catalysis:
-
Electron-Deficient Ring: The pyrrole ring is rendered electron-deficient by the presence of the C3-carbaldehyde group. This can slow the rate of oxidative addition, a critical step in many catalytic cycles.[1][2]
-
Coordinating Groups: The nitrogen atom of the pyrrole ring and the oxygen atom of the aldehyde can coordinate to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, a phenomenon known as catalyst poisoning, which is common with nitrogen-containing heterocycles.[3]
-
Acidic N-H Proton: The pyrrole N-H is acidic and can react with strong bases. This can lead to solubility issues with the resulting pyrrolide anion or unwanted side reactions. The choice of base is therefore critical to avoid these complications.[1]
Q2: What is a sensible starting palladium catalyst loading for a new reaction with this substrate?
A2: For initial screening, a catalyst loading of 1-5 mol% is a standard and effective starting point.[4] If the reaction proves to be efficient, this loading can often be reduced to 0.1-1 mol% during optimization.[5] Conversely, for very challenging couplings, you may need to begin with a higher loading (up to 10 mol%) to ensure a reaction occurs before optimizing other parameters.[4]
Q3: How does the choice of ligand impact the required catalyst loading?
A3: The ligand is arguably the most critical factor after the palladium source itself. Modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often essential.[6][7] These ligands stabilize the active monoligated Pd(0) species, promote the challenging oxidative addition step, and accelerate the final reductive elimination.[5] Using such advanced ligands can dramatically improve reaction efficiency, often allowing for significantly lower catalyst loadings compared to simpler ligands like triphenylphosphine (PPh₃).[4][6]
Q4: What are the immediate signs of catalyst deactivation or failure in my reaction?
A4: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as "palladium black".[4] This signifies that the soluble, active Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it catalytically inactive. This is often caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-palladium ratio.[4][8] If your reaction stalls (as monitored by TLC or LC-MS) and you observe this precipitate, catalyst deactivation is the likely cause.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low to No Product Yield
You've set up your Suzuki, Heck, or Sonogashira reaction, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst Species: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) state.
-
Solution A (Use a Pd(0) Source): Switch from a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) to a dedicated Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This removes the need for an in-situ reduction step.[9][10]
-
Solution B (Use a Modern Precatalyst): Employ a modern palladium precatalyst (e.g., a Buchwald or PEPPSI-type precatalyst). These are designed for rapid and clean generation of the active Pd(0) species, often leading to more reproducible results.[7]
-
-
Insufficient Ligand Performance: The chosen ligand (e.g., PPh₃) is not effective enough for this electron-deficient substrate.
-
Solution: Screen a panel of more robust ligands. For Suzuki-Miyaura reactions, bulky, electron-rich phosphines like SPhos, XPhos, or RuPhos are excellent candidates. For Sonogashira and Heck reactions, consider ligands such as P(t-Bu)₃ or dppf.[4]
-
-
Suboptimal Base/Solvent Combination: The base may be too weak, or the solvent may not adequately solubilize all components.
-
Solution: For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Ensure your solvent system (e.g., dioxane/water, 2-MeTHF, DMF) is anhydrous and properly degassed.[4]
-
-
Inadequate Temperature: The energy barrier for oxidative addition is too high at the current reaction temperature.
Issue 2: Reaction Stalls & Catalyst Decomposition (Palladium Black)
The reaction begins as expected, but progress halts prematurely, accompanied by the formation of a black precipitate.
Potential Causes & Step-by-Step Solutions:
-
Inadequate Ligand Stabilization: The ligand is not bulky enough to prevent the Pd(0) intermediates from aggregating.
-
Solution: Switch to a bulkier ligand (e.g., from PPh₃ to P(t-Bu)₃ or a Buchwald ligand). The larger steric profile of these ligands creates a protective sphere around the palladium atom, preventing agglomeration.[4]
-
-
Incorrect Pd:Ligand Ratio: An improper stoichiometric ratio can leave palladium centers coordinatively unsaturated and prone to decomposition.
-
Solution: The optimal Pd:Ligand ratio is typically 1:1 to 1:2 for monoligated systems.[7] If using a simple Pd source like Pd(OAc)₂ with a monodentate ligand, ensure you are using at least 2-4 molar equivalents of the ligand.
-
-
Presence of Oxygen: Trace oxygen in the reaction vessel is a primary cause of Pd(0) oxidation and subsequent decomposition.
-
Solution: Refine your degassing procedure. A minimum of three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) is crucial. Using a "freeze-pump-thaw" method for solvents provides the most rigorous oxygen removal.[9]
-
Issue 3: Formation of Significant Byproducts
Your desired product is forming, but it is contaminated with significant side products, complicating purification.
Potential Causes & Step-by-Step Solutions:
-
Homocoupling of Coupling Partner: This is common in Suzuki (boronic acid homocoupling) and Sonogashira (Glaser coupling of alkynes) reactions.
-
Cause: Often promoted by the presence of oxygen and, in the case of Sonogashira, high loadings of the copper co-catalyst.[4]
-
Solution (Suzuki): Ensure rigorous degassing. Lowering the reaction temperature may also help.
-
Solution (Sonogashira): Reduce the loading of the CuI co-catalyst (try 1-2 mol%) or switch to a copper-free protocol.[12][13]
-
-
Protodebromination (Loss of Bromine): The starting material is converted to 1H-pyrrole-3-carbaldehyde without coupling.
-
Cause: Can occur if the catalytic cycle is interrupted after oxidative addition but before the coupling step. It is often exacerbated by trace water or other proton sources.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Using a stronger, non-coordinating base may also help favor the desired reaction pathway.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Sonogashira Coupling |
| Pd Catalyst | Pd(OAc)₂, G3-SPhos Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Catalyst Loading | 1 - 3 mol% | 1 - 5 mol% | 2 - 5 mol% |
| Ligand | SPhos, XPhos, RuPhos (2-4 mol%) | P(o-tol)₃, P(t-Bu)₃ (2-10 mol%) | PPh₃, Xantphos (4-10 mol%) |
| Copper Co-catalyst | N/A | N/A | CuI (1 - 5 mol%) |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Et₃N, DIPEA (2-3 equiv.) | Et₃N, DIPEA (2-5 equiv.) |
| Solvent | Dioxane/H₂O, 2-MeTHF, Toluene | DMF, Acetonitrile, Dioxane | THF, DMF, Toluene |
| Temperature | 80 - 110 °C | 100 - 120 °C | RT - 80 °C |
Experimental Protocol: General Procedure for Catalyst/Ligand Screening
This protocol provides a framework for systematically optimizing the catalyst system for a Suzuki-Miyaura coupling.
-
Array Setup: In an array of parallel reaction vials inside a glovebox, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst/Ligand Addition: To each vial, add a different pre-weighed palladium precatalyst (2 mol%) and ligand (4 mol%). Include control reactions with common catalysts like Pd(PPh₃)₄.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, 0.5 M concentration) to each vial.
-
Reaction Execution: Seal the vials, remove the array from the glovebox, and place it in a pre-heated aluminum block on a stirrer plate at 100 °C.
-
Monitoring & Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to the desired product.
-
Evaluation: Compare the results to identify the most promising catalyst/ligand combination for further optimization (e.g., lowering catalyst loading, adjusting temperature).
Visualized Workflows & Concepts
Systematic Optimization Workflow
The following diagram outlines a logical workflow for optimizing catalyst loading.
Caption: A systematic workflow for optimizing palladium catalyst loading.
Key Challenges with the Substrate
This diagram illustrates the factors that make this compound a challenging substrate.
Caption: Challenges in palladium catalysis with this pyrrole derivative.
References
-
Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. ResearchGate.[Link]
-
Palladium-Catalyzed 2-Arylation of Pyrroles. The Journal of Organic Chemistry.[Link]
-
Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. PubMed.[Link]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles. PMC - NIH.[Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC - NIH.[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.[Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.[Link]
-
Palladium supported on pyrrole functionalized hypercrosslinked polymer: Synthesis and its catalytic evaluations towards Suzuki-Miyaura coupling reactions in aqueous media. ResearchGate.[Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.[Link]
-
Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. Journal of Materials Chemistry A.[Link]
-
Optimisation of the catalyst loading for the Sonogashira reaction. ResearchGate.[Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.[Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.[Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.[Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.[Link]
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research.[Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.[Link]
-
Palladium used As A Catalyst: A Review. American Journal of Pharmacy & Health Research.[Link]
-
Heck Reaction. Organic Chemistry Portal.[Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.[Link]
-
Palladium-Catalyzed Direct C-H Alkylation of Electron-Deficient Pyrrole Derivatives. Angewandte Chemie International Edition.[Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.[Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube.[Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate.[Link]
-
Redox Activity, Ligand Protonation, and Variable Coordination Modes of Diimino-Pyrrole Complexes of Palladium. PubMed.[Link]
-
Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. PubMed.[Link]
-
N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. PMC - PubMed Central.[Link]
-
Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Synfacts.[Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]
-
Improving the Efficiency of Hydrogen Spillover by an Alkali Treatment Strategy for Boosting Formic Acid Dehydrogenation Performance. MDPI.[Link]
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.[Link]
-
β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. PMC - NIH.[Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI.[Link]
-
The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics.[Link]
Sources
- 1. Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jiaolei.group [jiaolei.group]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [repository.kaust.edu.sa]
- 13. DSpace [repository.kaust.edu.sa]
Troubleshooting low conversion rates in reactions involving 5-Bromo-1H-pyrrole-3-carbaldehyde
Technical Support Center: 5-Bromo-1H-pyrrole-3-carbaldehyde
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile heterocyclic building block. Low conversion rates can stem from a variety of factors, from reagent stability to subtle nuances in reaction conditions. This document provides a structured, question-and-answer-based approach to diagnose and resolve common experimental challenges.
Introduction to this compound
This compound is a bifunctional organic compound featuring an electron-rich pyrrole ring substituted with both a bromine atom and a formyl (aldehyde) group.[1][2] This unique structure makes it a valuable intermediate for synthesizing a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The bromine at the 5-position is a prime handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the aldehyde at the 3-position allows for transformations such as reductive amination, Wittig reactions, and condensations.
However, the reactivity of this molecule also presents challenges. The pyrrole N-H is acidic, the aldehyde can be sensitive, and the electron-rich ring system can influence the outcome of metal-catalyzed reactions. This guide will walk you through the most common pitfalls and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Starting Material Quality and Handling
Question 1: My reaction is sluggish or fails to initiate. Could the problem be my starting material?
Probable Cause: this compound can degrade over time, especially if not stored correctly. Pyrrole derivatives can be sensitive to air, light, and acidic conditions, leading to oligomerization or oxidation of the aldehyde group.
Troubleshooting & Solutions:
-
Verify Purity: Before starting, always verify the purity of your starting material. The most reliable methods are:
-
¹H NMR Spectroscopy: Check for the characteristic aldehyde proton peak and the pyrrole ring protons. The presence of broad, undefined peaks or a complex aromatic region may indicate decomposition.
-
LC-MS: This can quickly confirm the mass of the starting material and reveal the presence of impurities or degradation products.
-
-
Proper Storage: The compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a freezer at or below -20°C to minimize degradation.[1]
-
Purification: If the material is found to be impure, purification is necessary.
-
Recrystallization: For solids, this is often the simplest method to remove minor impurities.
-
Column Chromatography: If recrystallization is ineffective, flash chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.[3]
-
Question 2: I am observing unexpected side products, possibly related to the pyrrole nitrogen. Should I be using a protecting group?
Probable Cause: The pyrrole N-H proton is moderately acidic (pKa ≈ 17.5) and can be deprotonated by bases commonly used in cross-coupling and other reactions.[4] The resulting pyrrolide anion is a potent nucleophile that can lead to N-alkylation or N-arylation. Furthermore, the lone pair on the nitrogen can coordinate to and inhibit metal catalysts.
Troubleshooting & Solutions:
-
Assess the Need for Protection: If you are using strong bases (e.g., NaH, KOtBu) or your reaction conditions are harsh, N-protection is highly recommended. For reactions with milder bases (e.g., K₂CO₃, Na₂CO₃), you may be able to proceed without protection, but trial runs are advised.
-
Select an Appropriate Protecting Group: Electron-withdrawing protecting groups are ideal as they decrease the electron density of the pyrrole ring, enhancing its stability and preventing unwanted side reactions.[5][6] Sulfonyl groups are particularly effective.[7]
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Advantages |
| Tosyl (Ts) | Tosyl chloride (TsCl), Base (e.g., NaH) | Strong base (e.g., NaOH, Mg/MeOH) or reducing agents | Highly robust, strongly electron-withdrawing. |
| Phenylsulfonyl (SO₂Ph) | Benzenesulfonyl chloride, Base | Mild alkaline hydrolysis.[8] | Good stability and activating properties. |
| tert-Butoxycarbonyl (Boc) | Boc anhydride ((Boc)₂O), DMAP | Trifluoroacetic acid (TFA), HCl | Easily removed under acidic conditions. |
| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM chloride (SEMCl), Base | Fluoride source (e.g., TBAF), or acid | Removable under non-aqueous conditions.[9] |
Category 2: Reaction Condition Optimization (Focus on Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is one of the most common reactions performed with this compound. Low conversion in this reaction is a frequent issue.
Question 3: My Suzuki-Miyaura coupling is giving low yields. What are the most critical parameters to investigate first?
Probable Cause: The Suzuki reaction is highly sensitive to several factors: the presence of oxygen, solvent choice, base effectiveness, and temperature. An issue with any one of these can halt the catalytic cycle and kill the reaction.
Troubleshooting & Solutions: A systematic approach is the key to diagnosing the problem. Follow this troubleshooting workflow:
Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Detailed Explanations:
-
Atmosphere Control: Palladium(0) catalysts are readily oxidized to inactive Palladium(II) species by oxygen. This is one of the most common failure modes.[10]
-
Solvent & Base: The presence of water can be crucial for dissolving inorganic bases like K₂CO₃, but some reactions require anhydrous conditions. The physical state of the base matters; a finely powdered base has a much higher surface area, leading to better reactivity.[10]
-
Temperature: While heat is often required, excessive temperatures can cause catalyst decomposition (forming palladium black) or degradation of sensitive substrates.[10]
Question 4: There are so many catalysts and ligands. How do I choose the right combination for this compound?
Probable Cause: No single catalyst system is universal. Heteroaryl bromides, especially on electron-rich rings, can be challenging substrates. The ligand's steric and electronic properties are paramount for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11][12]
Troubleshooting & Solutions:
-
Understand Ligand Roles: For challenging substrates, simple ligands like triphenylphosphine (PPh₃) may be insufficient. Modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required. These ligands are typically bulky and electron-rich, which promotes the difficult oxidative addition step and facilitates the final reductive elimination.[13][14]
-
Recommended Catalyst Systems: For heteroaryl bromides, a good starting point is a combination of a Pd(0) or Pd(II) precatalyst with a specialized ligand.
| Palladium Source | Recommended Ligand(s) | Typical Use Case & Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos (Buchwald Ligands) | Excellent for electron-rich and sterically hindered heteroaryl halides. Often provides high turnover numbers.[11] |
| PdCl₂(dppf) | (none needed) | A reliable, air-stable precatalyst. Good general-purpose choice for initial screening. |
| Pd(PPh₃)₄ | (none needed) | A classic Pd(0) source. Can be effective but is often less active than modern systems for difficult couplings.[10] |
| PEPPSI™-IPr | (none needed) | An air-stable Pd-NHC precatalyst that shows high activity for a range of cross-couplings. |
-
Screening: If a standard system fails, perform a small screen of 2-3 different ligands. Often, a switch from one Buchwald ligand to another can dramatically improve conversion.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Category 3: Side Reactions & Byproduct Formation
Question 5: My TLC/LC-MS shows consumption of the starting material but also a major byproduct corresponding to my boronic acid coupling with itself (R-R). What causes this?
Probable Cause: This is known as homo-coupling of the boronic acid. It is most often caused by the presence of oxygen, which can facilitate an oxidative coupling pathway independent of the aryl halide.[15] Certain bases and high temperatures can also promote this side reaction.
Troubleshooting & Solutions:
-
Improve Inert Atmosphere: This is the most critical factor. Re-evaluate your degassing procedure. For sensitive reactions, 3-4 cycles of freeze-pump-thaw are superior to sparging with inert gas. Ensure all reagent transfers are done under a positive pressure of argon or nitrogen.[14]
-
Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 eq) is common, a large excess can favor homo-coupling. Try reducing the excess to 1.05 eq.
-
Controlled Addition: In some cases, slow addition of the boronic acid via syringe pump to the reaction mixture at high temperature can minimize its concentration at any given time, thus disfavoring the bimolecular homo-coupling reaction.
Question 6: My starting material is gone, but my yield is low and I have a significant amount of debrominated starting material (1H-pyrrole-3-carbaldehyde). What is happening?
Probable Cause: This side reaction is protodebromination , where the bromine atom is replaced by a hydrogen atom. This can happen if the transmetalation step of the catalytic cycle is slow or inefficient compared to competing pathways where the Ar-Pd-Br intermediate is intercepted by a proton source. Another common cause is protodeboronation of the boronic acid coupling partner, which effectively removes it from the reaction.[13]
Troubleshooting & Solutions:
-
Check Boronic Acid Quality: Boronic acids can degrade on storage. Use a fresh bottle or a more stable derivative, such as a pinacol boronate ester (Bpin).
-
Optimize Base and Solvent: The choice of base can be critical. A base that is too weak may not facilitate transmetalation effectively. Conversely, some conditions can accelerate the unwanted protodeboronation. Screening bases (e.g., switching from K₂CO₃ to Cs₂CO₃ or K₃PO₄) can solve this.[10]
-
Increase Catalyst Efficiency: A more active ligand can accelerate the productive cross-coupling pathway, outcompeting the protodebromination side reaction. Consider switching to a more electron-rich and bulky ligand as described in Question 4.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point protocol and must be optimized for specific substrates.
-
Reagent Preparation: In a glovebox or on a Schlenk line, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.5 eq), and a stir bar to an oven-dried flask.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Atmosphere Cycling: Seal the flask with a septum, remove it from the glovebox (if used), and cycle the atmosphere by evacuating under high vacuum and refilling with argon or nitrogen. Repeat this 3-5 times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
-
Place the solvent in a thick-walled Schlenk flask with a stir bar, ensuring the flask is no more than half full.
-
Freeze the solvent completely by immersing the flask in a liquid nitrogen bath.
-
Once solid, apply high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and thaw the solvent in a warm water bath. You may see gas bubbles evolving from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.
Protocol 3: Reaction Monitoring by TLC
-
Prepare Sample: Under an inert atmosphere, use a syringe to remove a small aliquot (~0.05 mL) of the reaction mixture. Quench it in a vial containing ~0.5 mL of ethyl acetate and a small amount of water.
-
Spot Plate: On a silica TLC plate, spot the starting material (co-spot lane), the reaction aliquot, and the boronic acid.
-
Develop: Elute the plate with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize: Check the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
References
- [Placeholder for a relevant general organic chemistry textbook or review on named reactions]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications.
- [Placeholder for a reference on reaction optimization str
- Pyrrole Protection | Request PDF. (n.d.). ResearchGate.
- Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF. (n.d.). ResearchGate.
- [Placeholder for a reference on specific reaction mechanisms, e.g., Vilsmeier-Haack]
- Troubleshooting low yields in 3-Bromo-2-iodofuran Suzuki reactions. (n.d.). Benchchem.
- [Placeholder for a reference on the synthesis of pyrrole deriv
- Yang, Y., & Buchwald, S. L. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides | Journal of the American Chemical Society. ACS Publications.
- Cas 881676-32-0,1H-Pyrrole-3-carboxaldehyde, 5-broMo-. (n.d.). lookchem.
- [Placeholder for a reference on heterogeneous c
- [Placeholder for a reference on iodopyrrole synthesis]
- Thompson, A., Butler, R. J., Grundy, M. N., Laltoo, A. B. E., Robertson, K. N., & Cameron, T. S. (2005). Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. PubMed.
- [Placeholder for a reference on sterically demanding couplings]
- This compound | 881676-32-0 | GKB67632. (n.d.). Biosynth.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017, December 4). ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (2016, January 5). Reddit.
- [Placeholder for a reference on lithi
- [Placeholder for a reference on synthesis
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
- [Placeholder for a reference on one-pot synthesis of pyrroles]
- Why can't I achieve good yields for this Suzuki reaction?. (2018, October 2). ResearchGate.
- [Placeholder for a reference on catalyst selection for electron-rich substr
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry. (n.d.). ACS Publications.
- Pyrrole - Wikipedia. (n.d.).
- [Placeholder for a reference on a different isomer, 5-Bromo-1H-pyrrole-2-carbaldehyde]
- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF. (n.d.). ResearchGate.
- 2 - Organic Syntheses Procedure. (n.d.).
- [Placeholder for a reference on general pyrrole chemistry]
- [Placeholder for a commercial supplier link]
- [Placeholder for a commercial supplier link]
- [Placeholder for a commercial supplier link]
- [Placeholder for a review on pyrrole-3-carbaldehyde synthesis]
- [Placeholder for a commercial supplier link]
- [Placeholder for a reference on continuous flow synthesis]
- [Placeholder for a general reference on reaction monitoring]
- [Placeholder for a reference on a different heterocyclic synthesis]
- Application Notes and Protocols for Monitoring Reactions of 1-Bromo-3-butoxy-5-nitrobenzene. (n.d.). Benchchem.
- [Placeholder for a commercial supplier link]
- [Placeholder for a commercial supplier link]
- On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. (2018, July 1). Teesside University's Research Portal.
- [Placeholder for a PubChem entry on a rel
- [Placeholder for a general chemistry resource link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 881676-32-0 | GKB67632 [biosynth.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 5-Bromo-1H-pyrrole-3-carbaldehyde
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Here, we will address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
Introduction to the Substrate: A Molecule of Nuance
This compound is a valuable substrate in medicinal chemistry and materials science. However, its successful implementation in cross-coupling reactions requires careful consideration of its unique structural features:
-
The Acidic N-H Proton: The pyrrolic N-H proton is moderately acidic (pKa ≈ 17.5) and can be deprotonated by strong bases.[1] This can lead to catalyst inhibition or undesired side reactions.
-
The Electron-Withdrawing Aldehyde: The carbaldehyde group at the 3-position renders the pyrrole ring electron-deficient, which can influence the reactivity of the C-Br bond.
-
Potential for Aldehyde-Related Side Reactions: The aldehyde functionality can be sensitive to certain reaction conditions, potentially leading to reduction or other unwanted transformations.[2]
This guide will provide strategies to mitigate these challenges and achieve high-yielding, clean cross-coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Conversion to the Desired Product
Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing very low conversion, with mainly starting material remaining. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki couplings with this substrate can stem from several factors, primarily related to catalyst activity and the unique properties of the pyrrole.
Potential Causes & Solutions:
-
Catalyst Inactivation by the N-H Proton: The acidic N-H proton of the pyrrole can react with the base or the catalyst, leading to deactivation.
-
Solution 1: N-Protection. The most robust solution is to protect the pyrrole nitrogen. Common protecting groups for pyrroles include sulfonyl groups (e.g., tosyl, benzenesulfonyl) which are electron-withdrawing and can enhance the reactivity of the C-Br bond.[3] Carbamate protecting groups like Boc (tert-butyloxycarbonyl) are also effective, though they can be labile under certain Suzuki conditions.[4] A SEM (2-(trimethylsilyl)ethoxymethyl) group is another robust option.[4]
-
Solution 2: Careful Base Selection. If N-protection is not desirable, a weaker inorganic base such as K₂CO₃ or Cs₂CO₃ may be less likely to deprotonate the pyrrole compared to strong bases like alkoxides.[5]
-
-
Suboptimal Catalyst/Ligand Combination: The choice of palladium catalyst and ligand is critical for activating the C-Br bond of the electron-deficient pyrrole.
-
Solution: For Suzuki reactions, a catalyst system known for its high activity with heteroaryl halides is recommended. A common and effective choice is Pd(PPh₃)₄.[6] Alternatively, a combination of a palladium precursor like Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand, such as SPhos, can be highly effective.[7]
-
-
Poor Solubility of Reagents: The starting material or the boronic acid may not be fully soluble in the chosen solvent system, leading to a sluggish reaction.
-
Solution: A solvent system that can solubilize all components is crucial. A mixture of an organic solvent like dioxane or DMF with water is often effective for Suzuki couplings.[8]
-
Issue 2: Significant Formation of Side Products
Question: My Heck reaction with this compound and an alkene is producing a complex mixture of products, including what appears to be a dehalogenated starting material. How can I improve the selectivity?
Answer:
The formation of side products in cross-coupling reactions with this substrate is often linked to its inherent reactivity.
Potential Side Reactions & Mitigation Strategies:
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.
-
Cause: This can be promoted by elevated temperatures and certain catalyst/ligand combinations. It can also occur if there are sources of hydride in the reaction, sometimes from the solvent or additives.
-
Solution:
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Ligand Choice: For Heck reactions, ligands that promote rapid oxidative addition and migratory insertion while minimizing side reactions are key. While traditional phosphine ligands are common, exploring N-heterocyclic carbene (NHC) ligands could be beneficial.[9]
-
Use Anhydrous Solvents: Ensure that the solvents are dry to minimize potential hydride sources.
-
-
-
Homocoupling of the Coupling Partner: This is particularly common in Suzuki (boronic acid dimerization) and Sonogashira (alkyne dimerization) reactions.
-
Cause: In Sonogashira coupling, this is often promoted by the copper(I) co-catalyst in the presence of oxygen.[10]
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove oxygen.
-
Copper-Free Conditions: For Sonogashira reactions, consider using a copper-free protocol.[11]
-
Controlled Addition: Slow addition of the coupling partner can sometimes minimize homocoupling.
-
-
-
Reduction of the Aldehyde Group: The aldehyde can be reduced to the corresponding alcohol under certain conditions.[2]
-
Cause: This can be facilitated by the palladium catalyst, especially at higher temperatures and with certain bases or boronic acids acting as hydride sources.[2]
-
Solution:
-
Milder Base: Use a weaker base like K₂CO₃ or Na₂CO₃.
-
Lower Temperature: Optimize the reaction to proceed at a lower temperature.
-
Protect the Aldehyde: If reduction is persistent, consider protecting the aldehyde as an acetal, which can be removed after the coupling reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the N-H group of this compound for cross-coupling reactions?
A1: While not strictly necessary in all cases, N-protection is highly recommended for achieving consistent and high yields, especially when developing a new synthetic route.[3] It eliminates the complications arising from the acidic proton, such as catalyst deactivation and side reactions. For initial screening, running a reaction with and without N-protection can quickly determine its impact on your specific transformation.
Q2: Which palladium catalyst is a good starting point for screening different cross-coupling reactions with this substrate?
A2: A versatile and commonly successful catalyst for a range of cross-coupling reactions is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] It is a pre-catalyst that readily provides the active Pd(0) species. For more challenging couplings, using a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand (e.g., Buchwald or NHC ligands) is a powerful approach.[12]
Q3: For a Buchwald-Hartwig amination, what are the key considerations when coupling an amine with this compound?
A3: The Buchwald-Hartwig amination of this substrate requires careful selection of the base and ligand to avoid side reactions.[13][14]
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically used. However, given the acidic N-H of the pyrrole, a slightly weaker base like Cs₂CO₃ might be a better initial choice to minimize deprotonation of the starting material.
-
Ligand: Sterically hindered biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos) are generally excellent for promoting the C-N bond formation and preventing β-hydride elimination.[15]
-
Aldehyde Reactivity: The aldehyde group can potentially react with primary amines to form an imine. If this is a concern, protecting the aldehyde or using a highly active catalyst system to favor the C-N coupling kinetically is advisable.
Q4: Can I perform a Sonogashira coupling on this compound? What are the recommended conditions?
A4: Yes, Sonogashira couplings are feasible. A one-pot synthesis of 1,5-disubstituted pyrrole-3-carbaldehydes has been reported starting from a related precursor via a Sonogashira reaction.[16] For a direct Sonogashira coupling on this compound, the following conditions can be a good starting point:
-
Catalyst: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[10]
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
Solvent: Anhydrous THF or DMF are common solvents.
-
Key Consideration: As mentioned in the troubleshooting section, preventing the homocoupling of the terminal alkyne (Glaser coupling) is crucial. This is best achieved by ensuring strictly anaerobic (oxygen-free) conditions. Copper-free protocols can also be explored.[11]
Data and Protocols
Catalyst and Ligand Selection Summary Table
| Cross-Coupling Reaction | Recommended Palladium Source | Recommended Ligand | Common Base(s) | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | N-protection is highly recommended.[3] |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃ | Control of temperature to minimize dehalogenation.[17] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N, DIPEA | Strict anaerobic conditions to prevent Glaser coupling.[10] |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos | NaOtBu, Cs₂CO₃ | Balance base strength with N-H acidity.[13] |
Experimental Protocol: N-Boc Protection of this compound
This protocol provides a method for protecting the pyrrole nitrogen, which is often a crucial first step for successful cross-coupling.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add a solution of Boc₂O (1.2 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Boc-5-Bromo-1H-pyrrole-3-carbaldehyde
Materials:
-
N-Boc-5-bromo-1H-pyrrole-3-carbaldehyde
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Cs₂CO₃ (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add N-Boc-5-bromo-1H-pyrrole-3-carbaldehyde (1.0 eq), the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Challenges and Solutions
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion issues.
Key Side Reactions and Mitigation Strategies
Caption: Common side reactions and their respective mitigation strategies.
References
-
Singh, A. S., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(28), 15448-15458. [Link]
-
Wikipedia contributors. (2023). Pyrrole. Wikipedia, The Free Encyclopedia. [Link]
-
Lin, Y.-C., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(15), 2889–2893. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Request PDF. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]
-
Saranya, S., Radhika, S., & Gopinathan, A. (2021). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. [Link]
-
Barattini, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]
-
Baran Group, The Scripps Research Institute. Protecting Groups. [Link]
-
Singh, A. S., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Request PDF. (2025). Pyrrole Protection. ResearchGate. [Link]
-
ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
Acta Chimica Sinica. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of organic chemistry, 78(21), 10.1021/jo401257j. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
-
MDPI. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
National Institutes of Health. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
National Institutes of Health. (2013). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. [Link]
-
Organic Chemistry Portal. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. [Link]
-
Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
MDPI. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
ResearchGate. (n.d.). Screening of ligands, the possible structure and catalytic performance.... [Link]
-
Arkivoc. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
-
PubMed. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing the Stability of N-Protected 5-Bromo-1H-pyrrole-3-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-protected 5-Bromo-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the pyrrole core, combined with the sensitive aldehyde functionality, presents unique stability challenges. This document provides in-depth troubleshooting guides and validated protocols to help you navigate these challenges, ensuring the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid N-protected this compound has developed a yellow or dark brown color upon storage. Is it still usable?
A: Discoloration from off-white to yellow or brown is a primary indicator of degradation. Pyrroles, especially electron-rich ones, are susceptible to oxidation and acid-catalyzed polymerization upon exposure to air, light, and acidic vapors.[1][2] While minor color change may not significantly impact some reactions, it signifies the presence of impurities. We strongly recommend re-purifying the material if a high-purity starting material is critical for your reaction's outcome. For optimal stability, store the compound under an inert atmosphere (Argon or Nitrogen), at low temperatures (2-8°C is recommended), and protected from light.[3]
Q2: Which N-protecting group offers the best stability for this molecule?
A: The choice of protecting group is critical and depends on the intended downstream chemistry. Electron-withdrawing groups significantly enhance the stability of the pyrrole ring by reducing its electron density, thereby making it less prone to oxidation and electrophilic attack.[4]
-
Sulfonyl groups (e.g., Tosyl - Ts, Benzenesulfonyl - Bs): These are among the most common and effective protecting groups for stabilizing the pyrrole nucleus.[4][5] They are robust and significantly deactivate the ring, allowing for a wider range of reactions.[6]
-
Carbamates (e.g., Boc): While widely used, the Boc group is less deactivating than sulfonyl groups. It offers moderate stability and is valued for its straightforward deprotection under acidic conditions.[7][8] However, the acidic deprotection conditions may be incompatible with other functional groups or the pyrrole aldehyde itself.
-
Silyl groups (e.g., TIPS): Sterically bulky silyl groups like triisopropylsilyl (TIPS) have been used to direct formylation to the C3 position.[9] They offer stability but are labile to fluoride ions and acidic conditions.
Q3: I am observing significant streaking and decomposition of my compound during silica gel chromatography. What is happening?
A: This is a common issue. Standard silica gel is inherently acidic, which can catalyze the degradation of sensitive compounds like pyrrole aldehydes.[1] The aldehyde can also undergo oxidation on the silica surface. The combination of the acidic surface and prolonged contact time during chromatography often leads to polymerization (visible as baseline streaking or dark bands) and decomposition.
Q4: Can I perform a reaction that requires a strong base, like n-BuLi, on my N-protected pyrrole?
A: Yes, but with caution. The N-H proton of an unprotected pyrrole is moderately acidic (pKa ~17.5) and can be deprotonated by strong bases.[1] N-protection prevents this. However, the aldehyde proton is also susceptible to abstraction by very strong, non-hindered bases. More importantly, the stability of the protecting group itself to the basic conditions must be considered. Sulfonyl groups are generally stable, while ester-based groups like Boc could be susceptible to cleavage. Always consult a protecting group stability chart.[10]
In-depth Troubleshooting Guides
Issue 1: Degradation During Storage and Handling
-
Symptoms:
-
Compound darkens in color (yellow → brown → black).
-
TLC analysis shows new, lower Rf spots or baseline material.
-
NMR spectrum shows broadened peaks or the appearance of new signals, particularly in the aromatic or aldehydic region.
-
-
Root Cause Analysis: The pyrrole ring is highly reactive towards electrophiles and oxidants.[1] Exposure to atmospheric oxygen, moisture, light, and acidic vapors (e.g., from nearby bottles of HCl) can initiate degradation pathways. The aldehyde group can also auto-oxidize to the corresponding carboxylic acid.[11]
-
Solutions & Mitigation Strategy:
-
Inert Atmosphere is Crucial: Always handle and store the compound under an inert atmosphere (N₂ or Ar). Use a glovebox for weighing and preparing solutions if possible.
-
Proper Storage: Store in a sealed vial, wrapped in aluminum foil to exclude light, inside a refrigerator or freezer (2-8°C is standard).[3] For long-term storage, sealing the vial within a larger container containing a desiccant is recommended.
-
Solvent Purity: Use anhydrous, de-gassed solvents for reactions. Peroxides in aged ethers (like THF or Diethyl Ether) can rapidly degrade the compound.
-
Troubleshooting Workflow: Diagnosing Compound Instability
Caption: Troubleshooting decision tree for compound instability.
Issue 2: Decomposition During Purification by Column Chromatography
-
Symptoms:
-
A dark, intractable material remains at the top of the column.
-
The desired product elutes with significant tailing.
-
Fractions test pure by TLC, but the combined yield is very low.
-
Eluted fractions are discolored, even if the TLC spot looks clean.
-
-
Root Cause Analysis: The stationary phase, particularly silica gel, is the primary culprit. Its acidic nature can cause the N-protecting group (especially acid-labile ones like Boc) to cleave or the pyrrole ring to polymerize.[1] The large surface area can also facilitate oxidation.
-
Solutions & Mitigation Strategy:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a mild base, like triethylamine (Et₃N). A typical slurry would be prepared in your starting eluent (e.g., 95:5 Hexane:EtOAc) with 0.5-1% v/v Et₃N added. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Basic alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Use flash chromatography techniques. A higher flow rate and a slightly more polar solvent system than you might normally use can significantly reduce the time the compound spends on the column.
-
Chemical Extraction (Bisulfite Workup): For a non-chromatographic method, aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct.[12][13] The aldehyde can then be regenerated by basification. This is an excellent, scalable method for purification.[14][15]
-
Purification Method Selection Workflow
Caption: Workflow for selecting the appropriate purification method.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receipt: Upon receipt, immediately place the sealed container in a refrigerator at 2-8°C, protected from light.
-
Aliquoting: If you will be using small amounts over time, it is best to aliquot the material into smaller vials upon first opening. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Handling: All handling, including weighing and solution preparation, should be performed under a blanket of inert gas (N₂ or Ar).
-
Sealing: After use, flush the vial headspace with inert gas before tightly sealing the cap. Parafilm can be wrapped around the cap for an extra barrier against moisture and air.
-
Storage: Return the sealed vial to the refrigerator (2-8°C), preferably inside a desiccator.
Protocol 2: Purification via Flash Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a flask, combine the required amount of silica gel with your initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes). Add triethylamine to a final concentration of 1% v/v. Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into your column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Adsorb this solution onto a small amount of deactivated silica (prepared as in step 1) and evaporate the solvent. Carefully load the dry powder onto the top of the column bed.
-
Elution: Run the column using a solvent gradient. The eluent throughout the run should contain at least 0.5% triethylamine to maintain the neutral environment.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo. The triethylamine is volatile and will be removed under high vacuum.
Protocol 3: Purification and Recovery via Sodium Bisulfite Adduct Formation
This protocol is adapted from established procedures for aldehyde purification.[13][15]
-
Adduct Formation: Dissolve the crude material (containing the aldehyde) in a water-miscible solvent like THF or methanol (approx. 10 mL per 1 g of crude).[12] Transfer this solution to a separatory funnel.
-
Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Add approximately 3-5 equivalents relative to the aldehyde. Shake the funnel vigorously for 5-10 minutes. The aldehyde-bisulfite adduct will form and move into the aqueous layer. Caution: This reaction can generate SO₂ gas; perform in a well-ventilated fume hood.[13]
-
Separation: Add an immiscible organic solvent like ethyl acetate or dichloromethane and more water. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer. The aqueous layer now contains the purified aldehyde adduct.
-
Washing: Wash the aqueous layer with the organic solvent one more time to remove any residual impurities.
-
Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add a fresh portion of ethyl acetate. Slowly add a base, such as 10% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the solution is strongly basic (pH > 10).[12][15] This reverses the reaction and liberates the free aldehyde.
-
Final Extraction: The regenerated aldehyde will extract into the organic layer. Separate the layers and extract the aqueous layer two more times with fresh organic solvent.
-
Drying and Concentration: Combine all organic layers containing the pure aldehyde, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified product.
Protecting Group Stability Comparison
| Protecting Group | Stability to Acid | Stability to Base | Stability to Oxidation | Common Deprotection Method | Key Considerations |
| Tosyl (Ts) | High | High | High | Strong reducing agents (e.g., Na/NH₃), Mg/MeOH | Very robust, but deprotection can require harsh conditions.[4][5] |
| Boc | Low | High | Moderate | Trifluoroacetic Acid (TFA), HCl | Orthogonal to many base-labile groups, but incompatible with acidic steps.[7][8] |
| Benzyl (Bn) | High | High | Moderate | Catalytic Hydrogenation (H₂, Pd/C) | Deprotection is clean but incompatible with reducible groups (alkenes, alkynes). |
| TIPS | Low | High | High | Tetrabutylammonium fluoride (TBAF), mild acid | Provides steric bulk but is labile to fluoride and acid.[9] |
References
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]
-
LookChem. General procedures for the purification of Aldehydes. Available from: [Link]
-
American Chemical Society. Bisulfite purification: Applications for Epimerizable aldehydes. Available from: [Link]
-
ResearchGate. Pyrrole Protection. Available from: [Link]
-
National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]
-
PubMed. Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Available from: [Link]
-
ResearchGate. Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Available from: [Link]
-
RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available from: [Link]
-
Wikipedia. Pyrrole. Available from: [Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]
-
Organic Chemistry Portal. Protecting Groups - Stability. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
ResearchGate. Synthetic approaches for pyrrole-3-carbaldehydes. Available from: [Link]
-
PubMed. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Available from: [Link]
-
ResearchGate. (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]
-
Chemistry Stack Exchange. What is the degradation mechanism of pyrrole?. Available from: [Link]
-
LookChem. Cas 881676-32-0,1H-Pyrrole-3-carboxaldehyde, 5-broMo-. Available from: [Link]
-
Pharmaffiliates. CAS No : 881676-32-0 | Product Name : this compound. Available from: [Link]
-
ResearchGate. Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Available from: [Link]
-
PubMed. Roles of Bromine Radicals and Hydroxyl Radicals in the Degradation of Micropollutants by the UV/Bromine Process. Available from: [Link]
-
PubChem. 5-Bromo-1H-pyrrole-2-carbaldehyde. Available from: [Link]
-
PubChem. 5-bromo-1H-pyrrolo(2,3-b)pyridine-3-carbaldehyde. Available from: [Link]
-
PubChem. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Available from: [Link]
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 10. Protecting Groups - Stability [organic-chemistry.org]
- 11. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 12. Workup [chem.rochester.edu]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bisulfite purification: Applications for Epimerizable aldehydes - American Chemical Society [acs.digitellinc.com]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Palladium Residue Removal from 5-Bromo-1H-pyrrole-3-carbaldehyde Syntheses
Welcome to the technical support center for the purification of 5-Bromo-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing palladium catalyst residues from reaction products. Achieving exceptionally low palladium levels is not merely a matter of purity; it is a regulatory necessity and crucial for the integrity of downstream biological assays and overall drug safety.[1][2]
This document provides field-proven troubleshooting strategies, detailed experimental protocols, and a logical framework for selecting the most effective purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium so critical in pharmaceutical development? A1: Palladium, while an exceptionally useful catalyst, is a heavy metal with documented toxicity.[3] Regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the FDA have established stringent limits for metal impurities in Active Pharmaceutical Ingredients (APIs).[3] Typically, the acceptable limit for palladium in a final API is below 10 ppm.[1] Furthermore, residual palladium can interfere with downstream reactions or compromise the results of biological screening assays, sometimes leading to false positives or negatives.[4]
Q2: What are the primary methods for removing palladium from organic reaction mixtures? A2: The most common and effective methods include:
-
Adsorption (Scavenging): Using solid-supported materials that selectively bind to palladium. Common adsorbents include activated carbon and specialized metal scavengers, which are typically silica or polymer beads functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[5][6]
-
Crystallization: A powerful purification technique where the desired compound crystallizes out of solution, leaving impurities, including palladium, in the mother liquor.[7] The efficiency can be boosted by adding chelating agents that increase the solubility of palladium species.[3]
-
Filtration: A straightforward method to remove heterogeneous catalysts (e.g., Pd on carbon) or palladium that has precipitated out of solution as palladium black. Filtration through a pad of Celite® is a standard laboratory practice.[8]
-
Extraction: Using a liquid-liquid extraction to partition palladium species into a solvent phase separate from the product. This can sometimes require large volumes of solvents.[8][9]
-
Chromatography: Standard column chromatography is often effective at separating the desired product from polar or charged palladium complexes.[8]
Q3: How do I choose the best palladium removal method for my this compound product? A3: The optimal choice is highly system-dependent and is influenced by the specific palladium catalyst used, the reaction solvent, and the properties of your final product.[9] A good starting point is to quantify the initial palladium concentration.
-
For high contamination (>500 ppm) , a multi-step approach is often best, such as an initial treatment with a high-capacity scavenger followed by crystallization.
-
For moderate contamination (50-500 ppm) , a single treatment with a selective scavenger is often sufficient.
-
For low contamination (<50 ppm) , a single crystallization or filtration through a scavenger-impregnated cartridge may be all that is needed. Refer to the Workflow for Palladium Removal Strategy Selection diagram below for a visual decision-making guide.
Q4: How can I accurately measure the concentration of palladium in my samples? A4: The industry standard for final quality control and precise quantification of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][10] Other highly accurate methods include atomic absorption analysis and X-ray fluorescence.[11] For process optimization and rapid screening of different scavenging methods, faster techniques like fluorescent or colorimetric detection kits can be invaluable, though they are not typically used for final product validation.[1][10]
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: High palladium levels persist even after purification.
-
Potential Cause 1: Incorrect Scavenger Choice. The scavenger may not be effective for the specific oxidation state of the palladium in your mixture (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally more effective for Pd(II), while other types may be needed for Pd(0) complexes.[12]
-
Solution:
-
Screen Multiple Scavengers: Test a panel of scavengers with different functional groups (e.g., Thiol, Thiourea, TMT) to identify the most effective one for your system.
-
Consider a Pre-Treatment Step: A mild oxidation (e.g., air sparging, careful addition of H₂O₂) or reduction step can convert various palladium species into a single, more easily scavenged form.[5][13]
-
-
Potential Cause 2: Poor Scavenger-Solvent Compatibility. The efficiency of a scavenger can be highly dependent on the solvent. For instance, many palladium-catalyzed couplings are performed in polar aprotic solvents like DMF, DMAc, or NMP.
-
Solution:
-
Review Scavenger Documentation: Select a scavenger known to perform well in your chosen solvent system. For example, MP-TMT has shown high removal efficiency in DMF.[9]
-
Perform a Solvent Exchange: If feasible, exchange the high-boiling polar solvent for one like THF, Ethyl Acetate, or Toluene, where scavenger performance is often more robust.
-
Issue 2: Significant product loss during the scavenging process.
-
Potential Cause: Non-specific binding. Your product, this compound, may be adsorbing to the scavenger or activated carbon along with the palladium.
-
Solution:
-
Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Start with a lower number of equivalents (e.g., 3-5 eq. relative to palladium) and increase only if necessary.
-
Adjust the Solvent: Ensure your product is highly soluble in the solvent used during the scavenging step. This minimizes its affinity for the solid support.[5]
-
Switch Purification Method: If product loss remains high, consider non-adsorptive methods like crystallization or extraction.[7]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Potential Cause: Variation in final palladium speciation. Subtle changes in reaction conditions (e.g., reaction time, temperature, exposure to air) can alter the nature of the residual palladium, leading to variable scavenger performance.
-
Solution:
-
Standardize Reaction Quench: Implement a consistent quenching procedure to ensure the palladium is in a uniform state before purification. Quenching with sodium thiosulfate has been reported to facilitate palladium removal by filtration.[13]
-
Implement a Robust Scavenging Protocol: Ensure that scavenging parameters (temperature, stirring time, scavenger equivalents) are tightly controlled for every batch. An overnight stir is often employed to ensure complete binding.[6][9]
-
Data Presentation: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Primary Target(s) | Advantages | Considerations |
| SiliaMetS® Thiol | -SH (Thiol) | Pd(II), Pt, Cu, Ag, Pb | Highly versatile and robust; effective for common Pd(II) species from cross-coupling reactions.[12] | May have lower efficacy for some Pd(0) complexes. |
| SiliaMetS® Thiourea | -SC(NH₂)NH₂ | Pd(0), Pd(II), Ru, Rh | Broad-spectrum scavenger, works well in many organic solvents.[12] | Can sometimes be used as a catalyst itself, requiring careful handling. |
| MP-TMT | Trimercaptotriazine | Pd(0), Pd(II) | High capacity and effectiveness in polar aprotic solvents like DMF and DMSO.[6][9] | Can be more expensive than silica-based alternatives. |
| Activated Carbon | Carbon | Pd(0), Pd(II), various organics | Inexpensive and widely available; effective at removing precipitated Pd black and some soluble species.[14] | Can be non-selective, leading to high product loss; performance can be variable.[12] |
| N-Acetylcysteine | -SH (Thiol) | Pd | Can be used as a soluble chelator to aid crystallization or as a scavenger.[3][13] | Requires subsequent removal of the cysteine adduct. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
This protocol is a general guideline for using a scavenger like SiliaMetS® Thiol.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add 5-10 equivalents of the thiol-functionalized silica scavenger relative to the initial mass of the palladium catalyst used in the reaction.
-
Stirring: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 18 hours. The optimal time and temperature should be determined experimentally for your specific process.[5]
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite® to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis by ICP-MS to confirm that the residual level is below the target threshold.[10]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (e.g., Darco®) at a loading of 5-10% w/w relative to the crude product.
-
Stirring: Stir the slurry at room temperature or elevated temperature (40-60 °C) for 1-4 hours.
-
Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Caution: Some grades of activated carbon are pyrophoric; handle with care.
-
Washing & Concentration: Wash the Celite pad with fresh, hot solvent. Combine the filtrates and concentrate under reduced pressure.
-
Analysis: Analyze the final product for palladium content. Note that product loss can be higher with this method compared to selective scavengers.[12]
Mandatory Visualizations
Workflow for Palladium Removal Strategy Selection
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arborassays.com [arborassays.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of 5-Bromo-1H-pyrrole-3-carbaldehyde
< <
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Bromo-1H-pyrrole-3-carbaldehyde is a versatile heterocyclic building block utilized in the synthesis of a wide array of biologically active molecules.[1] Impurities, even in trace amounts, can have significant and unforeseen consequences, potentially altering pharmacological activity, inducing toxicity, or compromising the stability of the final drug product.[2] Therefore, the rigorous and accurate determination of its purity is a non-negotiable aspect of quality control.
This guide provides a comprehensive comparison of the principal analytical methods for assessing the purity of this compound. As a Senior Application Scientist, the focus extends beyond procedural steps to elucidate the underlying scientific principles and rationale, empowering researchers to make informed decisions for their specific analytical challenges. All methodologies are presented within the framework of established regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which provide a clear framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6]
Comparative Analysis of Key Analytical Techniques
The selection of an optimal analytical method is contingent upon a multitude of factors including the chemical nature of the analyte and its potential impurities, the required sensitivity and accuracy, and the available instrumentation. For this compound, a multifaceted approach is often necessary for a comprehensive purity assessment.
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | High resolution, sensitivity, and applicability to a broad range of non-volatile and thermally labile compounds. | Potential for co-elution of impurities with similar polarities. Requires a suitable chromophore for UV detection. | 98.0 - >99.9 |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Excellent for separating and quantifying volatile and semi-volatile impurities, including residual solvents. | Not suitable for non-volatile or thermally unstable compounds without derivatization. | 95 - 99 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. It is a non-destructive technique.[7][8][9] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. | >99.0 |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation based on their mass-to-charge ratio. | Provides structural information for impurity identification. High sensitivity. | Primarily a qualitative tool; quantitative analysis requires coupling with a separation technique (e.g., GC-MS, LC-MS). | N/A (for identification) |
In-Depth Methodologies and Experimental Protocols
A scientifically sound analytical method is a self-validating system.[10][11][12] The following sections provide detailed protocols that embody this principle, explaining the rationale behind critical experimental choices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and precision. For this compound, a reversed-phase method is typically employed.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately polar compounds like this compound and its potential impurities.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., formic or trifluoroacetic acid) is used. The acid improves peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase and any acidic or basic functional groups on the analyte and impurities. The gradient elution allows for the separation of compounds with a wider range of polarities.
-
Detection: UV detection is suitable as the pyrrole ring and the carbaldehyde group constitute a chromophore. The detection wavelength is chosen at the absorption maximum of the analyte to ensure maximum sensitivity.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 90% A, hold for 1 minute.
-
Ramp to 10% A over 15 minutes.
-
Hold at 10% A for 3 minutes.
-
Return to 90% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Sources
- 1. lookchem.com [lookchem.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. database.ich.org [database.ich.org]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. particle.dk [particle.dk]
- 11. wjarr.com [wjarr.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to HPLC and GC-MS Analysis of 5-Bromo-1H-pyrrole-3-carbaldehyde Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures containing 5-Bromo-1H-pyrrole-3-carbaldehyde is paramount. This versatile intermediate is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its purity and the characterization of its reaction byproducts are critical for ensuring the efficacy and safety of the final products. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound reaction mixtures.
Foundational Principles: Choosing the Right Analytical Tool
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte and the complexity of the sample matrix. This compound, a polar aromatic aldehyde, presents unique challenges and considerations for both HPLC and GC-MS.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of non-volatile or thermally labile compounds.[2] It excels in analyzing polar compounds dissolved in a liquid mobile phase, making it an intuitive choice for this compound. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[2] Analytes are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides structural information, enabling confident identification. The inherent challenge with polar compounds like pyrrole aldehydes in GC is their lower volatility, which often necessitates a derivatization step to increase their volatility and improve chromatographic performance.[3][4]
Comparative Analysis: HPLC vs. GC-MS for this compound
The decision to employ HPLC or GC-MS is not merely a matter of preference but a strategic choice based on the specific analytical goals.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. Direct analysis of this compound is feasible. | Best for volatile and thermally stable compounds. Derivatization is often required for polar aldehydes to increase volatility.[3][5] |
| Sample Preparation | Generally simpler, involving dissolution, filtration, and dilution.[6] Solid Phase Extraction (SPE) can be used for cleanup. | Can be more complex, often requiring derivatization, which adds steps and potential for sample loss.[4] |
| Separation Mechanism | Based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. A wide variety of column chemistries are available.[7] | Based on boiling point and interaction with the stationary phase in a gaseous mobile phase. |
| Detection | Commonly uses UV-Vis detection, which is robust and reproducible for chromophoric compounds like pyrrole aldehydes.[5] Mass spectrometry (LC-MS) offers higher specificity. | Mass spectrometry provides detailed structural information, leading to high confidence in compound identification.[8] |
| Sensitivity | Good, with UV detection being sufficient for many applications. LC-MS can achieve very low detection limits. | Excellent, particularly with selective ionization techniques, though derivatization can introduce background noise.[9] |
| Throughput | Can be high, especially with modern UHPLC systems. | Can be lower due to longer run times and sample preparation steps. |
Experimental Workflow & Protocols
To provide a practical framework, the following sections detail the experimental workflows and step-by-step protocols for both HPLC and GC-MS analysis.
HPLC Analysis Workflow
The direct analysis of this compound by HPLC is often the more straightforward approach.
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol:
-
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture.
-
Dissolve the sample in the initial mobile phase solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.[2]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[6]
-
Perform serial dilutions to create a calibration curve and to bring the sample concentration within the linear range of the detector.[2]
-
-
HPLC Instrumentation and Conditions:
-
Column: A C18 reversed-phase column is a suitable starting point for the separation of moderately polar aromatic compounds.[10]
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically effective.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is common for standard analytical columns.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the pyrrole aldehyde and potential byproducts have significant absorbance (a wavelength scan of a standard is recommended to determine the optimal wavelength).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time to that of a pure standard.
-
Quantify the amount of the target compound and any impurities by integrating the peak areas and comparing them to a calibration curve.
-
GC-MS Analysis Workflow
Due to the polarity of the target analyte, a derivatization step is highly recommended for robust GC-MS analysis.[5] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming a more volatile oxime derivative.[3][11]
Caption: GC-MS analysis workflow with derivatization for aldehydes.
Detailed GC-MS Protocol with PFBHA Derivatization:
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Add a solution of PFBHA in a suitable solvent. The molar excess of the derivatizing agent should be optimized.
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to ensure complete derivatization.
-
After cooling, the derivatized sample may be directly injected or subjected to a liquid-liquid extraction or solid-phase extraction cleanup step to remove excess reagent and non-derivatized components.
-
-
GC-MS Instrumentation and Conditions:
-
Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is generally suitable for separating the derivatized compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature to separate volatile components and ramping up to a higher temperature to elute the derivatized analytes.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Electron ionization (EI) is a common ionization mode. The mass spectrometer should be operated in full scan mode for initial identification and can be switched to selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Data Analysis:
-
Identify the derivatized this compound and byproducts by their characteristic mass spectra. The PFBHA derivative will have a specific fragmentation pattern.
-
Quantify the analytes by integrating the peak areas of specific ions and comparing them to a calibration curve prepared from derivatized standards.
-
Causality in Experimental Choices
-
Why Reversed-Phase HPLC? this compound is a moderately polar molecule. Reversed-phase HPLC, with its non-polar stationary phase and polar mobile phase, provides excellent retention and separation for such compounds.[10] The use of an organic modifier gradient allows for the elution of a wide range of components with varying polarities that may be present in the reaction mixture.
-
Why Derivatization for GC-MS? The aldehyde functional group and the N-H of the pyrrole ring make this compound prone to strong interactions with the active sites on a GC column, leading to poor peak shape and potential thermal degradation. Derivatization with PFBHA masks the polar aldehyde group, increasing the compound's volatility and thermal stability, which results in sharper peaks and more reproducible results.[3]
Trustworthiness Through Self-Validating Systems
To ensure the reliability of the analytical data, the following validation parameters should be assessed for both methods:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion: A Pragmatic Approach to Method Selection
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures.
-
For routine quality control and quantification of the primary product and known impurities, HPLC with UV detection offers a robust, straightforward, and high-throughput solution. Its simpler sample preparation makes it an attractive first choice.
-
For in-depth characterization of unknown byproducts and trace-level impurity profiling, the superior specificity and sensitivity of GC-MS are invaluable. While the derivatization step adds complexity, the structural information obtained from the mass spectrometer is often essential for comprehensive reaction monitoring and process optimization.
Ultimately, the choice between HPLC and GC-MS, or the decision to use them as complementary techniques, will be dictated by the specific analytical requirements of the research or development project.
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.).
- MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.).
- One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing.
- HPLC Sample Preparation. (n.d.). Organomation.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025).
- Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2025). ResearchGate.
- Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab.
- Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022).
- HPLC/MS - sample preparation for a mix of polar and non-polar compounds. (2021). Reddit.
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis. (n.d.). chemicalbook.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
- Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022). PubMed.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (n.d.). Google Patents.
- Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (2007). PubMed.
- Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. (n.d.).
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (n.d.). PubMed Central.
- 1H-Pyrrole-3-carboxaldehyde, 5-broMo- | 881676-32-0. (n.d.). lookchem.
- Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015). UND Scholarly Commons.
- Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. (n.d.). PubMed.
- Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- This compound | 881676-32-0. (n.d.). Pharmaffiliates.
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI.
- Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. (n.d.). PubMed.
- Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. (2015). ResearchGate.
- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). NIH.
- 5-Bromo-1H-pyrrole-2-carbaldehyde | C5H4BrNO | CID 14226492. (n.d.). PubChem.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Bromo-1H-pyrrole-3-carbaldehyde Derivatives
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4] Among the vast library of pyrrole derivatives, those featuring a 5-bromo-1H-pyrrole-3-carbaldehyde core are of particular interest due to the influence of the electron-withdrawing bromine atom and the reactive carbaldehyde group, which serve as versatile handles for further chemical modifications. This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data from peer-reviewed studies.
The Strategic Importance of the this compound Scaffold
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The bromine atom at the 5-position can enhance biological activity through various mechanisms, including increased lipophilicity and the formation of halogen bonds with biological targets. The carbaldehyde group at the 3-position is a key functional group that allows for the synthesis of a diverse range of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, enabling the exploration of structure-activity relationships (SAR).[5][6][7]
Comparative Analysis of Biological Activities
This section will delve into the anticancer and antimicrobial activities of various derivatives synthesized from the this compound core.
Anticancer Activity
Pyrrole derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key enzymes like protein kinases.[1][8][9][10][11][12]
A study on novel bromopyrrole derivatives demonstrated significant in vitro antineoplastic activity. For instance, N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), a derivative of a marine sponge isolate, exhibited potent inhibitory effects on the proliferation of various human cancer cell lines, with the highest activity observed against LOVO and HeLa cells.[12] This compound was found to induce cell cycle arrest in the G1 phase and promote apoptosis, as evidenced by an increase in the sub-G1 cell population and positive Annexin V staining.[12] The mechanism of action was linked to the activation of caspase-9 and caspase-3, key executioners of apoptosis, and an elevation in intracellular Ca2+ concentration.[12]
Another study focused on 3-aroyl-1-arylpyrrole (ARAP) derivatives as potent inhibitors of tubulin polymerization.[10] These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This highlights the potential of modifying the carbaldehyde group of this compound to introduce aroyl moieties that can confer potent anticancer activity.
The following table summarizes the cytotoxic activity of selected pyrrole derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| B6 | Bromopyrrole-amino acid conjugate | LOVO, HeLa | Not specified | G1 cell cycle arrest, apoptosis induction, caspase activation | [12] |
| ARAP 22 | 3-Aroyl-1-arylpyrrole | NCI-ADR-RES, Messa/Dx5MDR | Not specified | Tubulin polymerization inhibition | [10] |
| ARAP 27 | 3-Aroyl-1-arylpyrrole | Medulloblastoma D283 | Nanomolar range | Tubulin polymerization inhibition, Hedgehog signaling pathway inhibition | [10] |
| Compound 12l | Alkynylated pyrrole | A549, HCT-116 | 2.29 ± 0.18, 3.49 ± 0.19 | Not specified | [13] |
Antimicrobial Activity
The pyrrole scaffold is also a key component of many antimicrobial agents.[2][14][15] Brominated pyrroles, in particular, have shown promising activity against a range of bacterial and fungal pathogens.[16]
A study on bromine-rich pyrrole derivatives related to monodeoxypyoluteorin reported their synthesis and antimicrobial activity.[16] These compounds were evaluated for their ability to inhibit the growth of various bacteria and fungi. The structure-activity relationship studies in this research indicated that the presence and position of bromine atoms significantly influence the antimicrobial potency.
Another study investigated novel pyrroles and fused pyrroles as antifungal and antibacterial agents.[14][15] The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. The results highlighted that specific substitutions on the pyrrole ring are crucial for potent antimicrobial activity.
The table below presents the antimicrobial activity of representative pyrrole derivatives.
| Compound Class | Target Organism | Activity (e.g., MIC in µg/mL) | Reference |
| Bromine-rich pyrrole derivatives | Bacteria and Fungi | Varies with structure | [16] |
| Fused pyrrolopyrimidines | Staphylococcus aureus, Bacillus subtilis | Potent inhibition | [14][15] |
| Fused pyrrolotriazines | Escherichia coli | Significant inhibition | [14][15] |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | Low MIC values | [17] |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the methodologies for key experiments used to evaluate the biological activities of this compound derivatives.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of functionalized pyrrole-3-carbaldehydes involves a one-pot three-component reaction of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines.[18] This tandem catalytic process proceeds via a palladium-catalyzed Sonogashira coupling followed by a silver-mediated annulation.
Workflow for the Synthesis of Pyrrole-3-carbaldehydes
Caption: A streamlined one-pot synthesis of pyrrole-3-carbaldehydes.
In Vitro Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol for Broth Microdilution:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the test compounds.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activity of these derivatives is crucial for rational drug design.
Apoptosis Induction Pathway
Many anticancer pyrrole derivatives exert their effects by inducing apoptosis. The intrinsic pathway of apoptosis is often implicated, involving the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases.
Simplified Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by bromopyrrole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The comparative analysis presented in this guide highlights the significant potential of these derivatives. Further research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.
By leveraging the chemical tractability of the this compound core and a deeper understanding of its biological interactions, researchers can continue to develop innovative and effective treatments for cancer and infectious diseases.
References
-
Boga, C., et al. (2006). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. European Journal of Medicinal Chemistry, 41(12), 1439-1445. [Link]
-
El-Sayed, M. A., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1549-1563. [Link]
-
Ilies, B. C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5183. [Link]
-
Massa, F., et al. (2018). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 61(17), 7646-7663. [Link]
-
Shevchuk, O., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(12), 2413-2426. [Link]
-
Yilmaz, I., et al. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 8(1), 1085-1098. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Archiv der Pharmazie, e2300223. [Link]
-
Abdel-Aziz, M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Medicinal Chemistry Research, 30(10), 1899-1913. [Link]
-
Olsen, C. E., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 1083. [Link]
-
Parrino, B., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 192, 112180. [Link]
-
Tang, H., et al. (2010). In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. British Journal of Pharmacology, 161(4), 813-824. [Link]
-
Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(19), 6823. [Link]
-
Kumar, S., et al. (2019). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 12(11), 5349-5354. [Link]
-
Chen, C. Y., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(15), 2889-2893. [Link]
-
Ilies, B. C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. [Link]
-
Barker, D., et al. (2007). Synthesis and biological activity of pyrrole analogues of Combretastatin A-4. Bioorganic & Medicinal Chemistry, 15(15), 5166-5175. [Link]
-
Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
-
Kumar, P., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
-
Rathi, E., et al. (2017). Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]
-
Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3163-3167. [Link]
-
ResearchGate. (2002). Structure-Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. ResearchGate. [Link]
-
PubMed. (2002). Structure-activity relationships of N-acyl pyrroloquinolone PDE-5 inhibitors. Journal of Medicinal Chemistry, 45(12), 2520-2525. [Link]
-
ResearchGate. (2018). Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase. ResearchGate. [Link]
-
Li, Y., et al. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design, 31(30), 2438-2463. [Link]
-
Edwards, R. A., et al. (2020). Structure Activity Relationship of Brevenal Hydrazide Derivatives. Marine Drugs, 18(12), 606. [Link]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts in Suzuki Reactions with Bromopyrroles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For scientists engaged in the synthesis of pharmaceuticals, natural products, and advanced materials, the pyrrole moiety is a recurring and vital structural motif. The palladium-catalyzed Suzuki reaction of bromopyrroles offers a direct route to functionalized pyrroles. However, the unique electronic properties and the presence of the N-H group in the pyrrole ring introduce specific challenges that demand a careful and informed selection of the palladium catalyst system.
This guide provides an in-depth comparative analysis of the efficacy of different classes of palladium catalysts for the Suzuki-Miyaura coupling of bromopyrroles. We will delve into the mechanistic nuances that drive catalyst performance, present comparative experimental data, and provide detailed protocols to empower researchers to select the optimal catalytic system for their specific synthetic goals.
The Unique Challenge of Bromopyrroles in Suzuki Reactions
The direct use of N-H bromopyrroles in Suzuki reactions can be problematic. The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle, and these substrates are often prone to a significant side reaction: dehalogenation, where the bromine atom is replaced by a hydrogen, reducing the yield of the desired coupled product.
One common and effective strategy to circumvent these issues is the protection of the pyrrole nitrogen. The use of an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, can suppress the unwanted dehalogenation and lead to significantly higher yields of the desired cross-coupled product. In some cases, the protecting group can even be removed under the reaction conditions.
Comparative Efficacy of Palladium Catalysts
The choice of the palladium catalyst is paramount for a successful Suzuki coupling with a bromopyrrole. The nature of the ligand bound to the palladium center dictates the catalyst's stability, activity, and selectivity. Here, we compare the performance of four distinct classes of palladium catalysts.
A direct comparison of several palladium catalysts was conducted in the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, providing valuable insights into their relative effectiveness for couplings involving pyrrole-containing substrates.[1][2]
| Catalyst | Time (h) | Yield (%) |
| [Pd(dppf)Cl₂] | 2 | 85 |
| [Pd(PPh₃)₄] | 6 | 60 |
| [Pd(PPh₃)₂Cl₂] | 8 | 55 |
| [Pd(PCy₃)₂] | 4 | 70 |
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C. Data sourced from Loreto, M. A., et al. (2012).[1][2]
This data clearly demonstrates the superior performance of [Pd(dppf)Cl₂] for this specific transformation, affording a high yield in a significantly shorter reaction time compared to other common palladium catalysts.
Traditional Phosphine Ligand-Based Catalysts: The Workhorse
-
Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Mechanism and Rationale: Pd(PPh₃)₄ has long been a widely used catalyst in Suzuki reactions. The triphenylphosphine ligands stabilize the Pd(0) center. In the catalytic cycle, ligand dissociation generates a more reactive, coordinatively unsaturated palladium species that undergoes oxidative addition with the bromopyrrole.
Performance Insights: While Pd(PPh₃)₄ is a versatile catalyst, its efficacy with bromopyrroles can be moderate. For challenging substrates, it often requires higher catalyst loadings and longer reaction times to achieve good yields.[1][2] For heteroaryl couplings in general, more electron-rich and bulky phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[3]
Ferrocenylphosphine Ligand-Based Catalysts: Enhanced Activity
-
Example: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - [Pd(dppf)Cl₂]
Mechanism and Rationale: The dppf ligand is a chelating phosphine with a ferrocene backbone. This structure provides a wider "bite angle" compared to monodentate ligands like PPh₃. This geometric constraint is thought to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thus accelerating the overall reaction rate.
Performance Insights: As demonstrated in the comparative data, [Pd(dppf)Cl₂] is a highly effective catalyst for Suzuki reactions involving pyrrole derivatives, providing high yields in short reaction times.[1][2] Its robustness and broad applicability make it an excellent choice for many bromopyrrole couplings.
Bulky, Electron-Rich Phosphine Ligand-Based Catalysts (Buchwald-Type)
-
Examples: SPhos, XPhos, and their corresponding pre-catalysts (e.g., XPhos Pd G2).
Mechanism and Rationale: Developed by Stephen Buchwald and his group, these ligands are characterized by their steric bulk and strong electron-donating properties. The steric hindrance facilitates the reductive elimination step, while the electron-rich nature of the phosphine promotes the oxidative addition of the aryl bromide to the Pd(0) center. These pre-catalysts are often air- and moisture-stable, making them convenient to handle.
Performance Insights: Buchwald ligands and their corresponding pre-catalysts are known for their exceptional activity in a wide range of cross-coupling reactions, including those with challenging heteroaryl halides. They can often achieve high turnover numbers and operate under mild conditions, sometimes even at room temperature.[3] For unstable boronic acids, such as 2-pyrroleboronic acid, a second-generation XPhos pre-catalyst has been shown to be highly effective, providing excellent yields in short reaction times at room temperature or slightly elevated temperatures.[4]
N-Heterocyclic Carbene (NHC)-Based Catalysts (PEPPSI-Type)
-
Example: --INVALID-LINK--palladium(II) dichloride - PEPPSI™-IPr
Mechanism and Rationale: N-Heterocyclic carbenes (NHCs) are strong σ-donating ligands that form very stable bonds with the palladium center. This strong Pd-NHC bond enhances the catalyst's stability and longevity, often leading to very high turnover numbers. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of air- and moisture-stable Pd(II)-NHC pre-catalysts that are readily activated under the reaction conditions.
Performance Insights: PEPPSI-type catalysts are particularly effective for heteroaryl couplings and can often achieve high yields with low catalyst loadings and short reaction times.[3] Their high stability and activity make them an excellent choice for the Suzuki coupling of bromopyrroles, especially in large-scale applications where catalyst efficiency is crucial. Microwave-assisted, solvent-free Suzuki couplings using PEPPSI-iPr have been shown to be highly efficient.[5]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
Unambiguous Confirmation: A Comparative Guide to Validating the Reaction Products of 5-Bromo-1H-pyrrole-3-carbaldehyde by High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of a synthesized molecule is a cornerstone of chemical research. In the realm of medicinal chemistry, where the precise atomic arrangement dictates biological activity, this validation is non-negotiable. This guide provides an in-depth technical comparison for the validation of reaction products of 5-Bromo-1H-pyrrole-3-carbaldehyde, a versatile building block in the synthesis of novel therapeutics[1], with a focus on the application of High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present a detailed case study of a Suzuki-Miyaura coupling reaction, and objectively compare HRMS with alternative analytical techniques.
The Critical Role of Structure Validation in Drug Discovery
The journey of a drug from a laboratory bench to a patient's bedside is long and fraught with challenges. A crucial early step is the synthesis of novel chemical entities. This compound is a valuable starting material due to the reactivity of the bromine atom, which allows for the introduction of diverse molecular fragments through various coupling reactions.[1] However, the success of any synthesis is contingent on the accurate identification of the final product. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate. Therefore, robust analytical techniques are essential to confirm that the desired chemical transformation has occurred and to identify any potential byproducts.
A Case Study: Suzuki-Miyaura Coupling of this compound
To illustrate the validation process, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] In this example, this compound is reacted with phenylboronic acid to yield 5-phenyl-1H-pyrrole-3-carbaldehyde.
Experimental Protocol: Synthesis of 5-phenyl-1H-pyrrole-3-carbaldehyde
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of brominated heterocyclic compounds.[3]
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add water to the reaction mixture.
-
Seal the vessel and heat the mixture at 90 °C for 12 hours, with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-1H-pyrrole-3-carbaldehyde.
HRMS Validation: The Gold Standard for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision.[4] This allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identity. For our synthesized 5-phenyl-1H-pyrrole-3-carbaldehyde, HRMS is the ideal first-pass technique for confirming a successful reaction.
HRMS Experimental Workflow
Caption: Logical flow for HRMS data interpretation in reaction validation.
Comparison with Alternative Analytical Techniques
While HRMS is an invaluable tool, a comprehensive validation strategy often employs complementary techniques. The choice of method depends on the specific information required, sample availability, and project timelines.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the diffraction of X-rays by a crystalline lattice. |
| Information Obtained | Molecular weight, elemental composition, fragmentation patterns. | Connectivity, relative stereochemistry, solution-state conformation. [5] | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. [6] |
| Sample Requirements | Small amount of ionizable compound. | Soluble compound in a suitable deuterated solvent. | Single, well-ordered crystal. |
| Strengths | - High sensitivity and accuracy for formula confirmation.- High throughput.- Small sample requirement. | - Unambiguous structure elucidation.- Provides information on solution-state dynamics. [5] | - The "gold standard" for absolute structure determination. [6] |
| Limitations | - Does not provide information on connectivity or stereochemistry.- Cannot distinguish between isomers. | - Lower sensitivity than MS.- Can be time-consuming for complex molecules.- Larger sample requirement. | - Crystal growth can be a significant bottleneck.- Provides a solid-state structure, which may differ from the solution-state conformation. |
| Role in Drug Discovery | Rapid confirmation of reaction success and purity assessment. | Detailed structural characterization of lead compounds and intermediates. | Definitive structural proof of final compounds and for structure-based drug design. |
Conclusion: An Integrated Approach to Structure Validation
In the fast-paced environment of drug discovery, High-Resolution Mass Spectrometry stands out as an indispensable tool for the rapid and accurate validation of reaction products. Its ability to provide an unambiguous elemental composition with high sensitivity and throughput makes it the ideal first-line technique for confirming the success of a chemical transformation, as demonstrated in our Suzuki-Miyaura coupling case study.
However, it is crucial to recognize that HRMS is one piece of the analytical puzzle. While it confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy is required to elucidate how they are connected, and X-ray crystallography provides the ultimate, unambiguous 3D structure. A robust and trustworthy drug discovery pipeline leverages the strengths of each of these techniques in a complementary fashion, ensuring that every synthesized compound is characterized with the highest degree of confidence. This integrated approach not only upholds scientific integrity but also accelerates the journey towards novel and effective therapeutics.
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2658–2666. Available at: [Link]
-
Gómez-Pérez, A., et al. (2025). Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]
-
Boccard, J., & Rudaz, S. (2014). Personalized Metabolic Profile by Synergic Use of NMR and HRMS. Metabolites, 4(4), 1114–1137. Available at: [Link]
-
Pérez-Ortega, P., et al. (2019). HRMS: Fundamentals and Basic Concepts. In High-Resolution Mass Spectrometry for Food Analysis. Elsevier. Available at: [Link]
-
Nielen, M. W. F., et al. (2017). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Analytica Chimica Acta, 982, 1-21. Available at: [Link]
-
Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 513-532. Available at: [Link]
-
Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns. (2022, August 15). YouTube. Available at: [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
-
Wang, Y., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(10), 1339. Available at: [Link]
-
He, X., et al. (2008). Nonaqueous capillary electrophoresis-electrospray ionization-ion trap-mass spectrometry analysis of pyrrolo- and pyrido[1,2-a]azepine alkaloids in Stemona. Journal of Chromatography A, 1192(1), 139-148. Available at: [Link]
-
Jursic, B. S. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc, 2011(7), 245-257. Available at: [Link]
-
Fragoso-Serrano, M., & Sim-Álvarez, R. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(19), 4486. Available at: [Link]
-
Wikipedia contributors. (2025). X-ray crystallography. Wikipedia. Available at: [Link]
-
Catalent. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Pharmaceutical Online. Available at: [Link]
-
Prieto-Moure, B., et al. (2025). Hybrid MS/NMR methods on the prioritization of natural products: Applications in drug discovery. ResearchGate. Available at: [Link]
-
Kumar, A., & Singh, R. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal, 13(4), 133-137. Available at: [Link]
-
Chemistry For Everyone. (2025, July 17). How Is NMR Used In Drug Discovery?. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Davis, A. M., & Teague, S. J. (2004). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today, 9(15), 661-669. Available at: [Link]
-
Kádár, M., et al. (2007). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 42(11), 1459-1466. Available at: [Link]
-
Quora. (2014, December 9). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?. Quora. Available at: [Link]
-
Quora. (2023, January 30). What are some limitations of using X-ray diffraction to determine protein structures?. Quora. Available at: [Link]
Sources
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Nonaqueous capillary electrophoresis-electrospray ionization-ion trap-mass spectrometry analysis of pyrrolo- and pyrido[1,2-a]azepine alkaloids in Stemona - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 5-Bromo-1H-pyrrole-3-carbaldehyde: Established Methods vs. a Novel One-Pot Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 5-Bromo-1H-pyrrole-3-carbaldehyde stands as a valuable building block, its utility stemming from the reactive aldehyde and the synthetically versatile bromine handle on the pyrrole core. This guide provides an in-depth technical comparison between a traditional, multi-step synthesis and a recently developed, one-pot tandem catalytic approach for the preparation of this key intermediate. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a quantitative analysis to inform your synthetic strategy.
The Enduring Challenge: Regioselectivity in Pyrrole Functionalization
The pyrrole ring, an electron-rich aromatic heterocycle, is prone to electrophilic substitution. However, controlling the regioselectivity of these reactions to obtain specific substitution patterns, such as the 1,3,5-trisubstituted pattern of our target molecule, has been a persistent challenge. Traditional synthetic approaches often necessitate the use of protecting groups and multiple, distinct reaction steps to achieve the desired isomer, leading to longer synthesis times, increased consumption of reagents, and potentially lower overall yields.
Established Route: A Multi-Step Journey of Protection, Formylation, and Bromination
The conventional synthesis of this compound is a testament to the strategic maneuvering required in classical organic synthesis. A representative multi-step approach involves the protection of the pyrrole nitrogen, followed by regioselective formylation and subsequent bromination.
The "Why": Causality in the Established Method
The logic behind this multi-step sequence is rooted in the inherent reactivity of the pyrrole ring. The nitrogen's lone pair of electrons significantly activates the ring towards electrophilic attack, primarily at the C2 and C5 positions.
-
Nitrogen Protection: To prevent unwanted side reactions at the nitrogen and to steer the regioselectivity of subsequent electrophilic substitutions, a protecting group is installed. The choice of protecting group is critical; it must be robust enough to withstand the reaction conditions of formylation and bromination, yet readily cleavable to yield the final product. Bulky silyl groups, for instance, can direct substitution to the C3 position.
-
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings.[1][2][3][4] The Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), acts as the electrophile.[1][2][3][4]
-
Bromination: With the formyl group in place, the final step is the introduction of the bromine atom. The directing effects of the existing substituents on the pyrrole ring guide the position of bromination. Using a mild brominating agent like N-Bromosuccinimide (NBS) can help to control the reaction and prevent over-bromination, a common issue with the highly activated pyrrole ring.[5]
Experimental Protocol: Established Multi-Step Synthesis
This protocol is a representative amalgamation of established chemical principles for the synthesis of substituted pyrroles.
Step 1: N-Protection of Pyrrole Protocol to be adapted based on the chosen protecting group strategy.
Step 2: Vilsmeier-Haack Formylation of N-Protected Pyrrole A general procedure for Vilsmeier-Haack formylation is as follows:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, the N-protected pyrrole is dissolved in an anhydrous solvent (e.g., dichloromethane).
-
The solution is cooled to 0 °C in an ice bath.
-
The Vilsmeier reagent, prepared separately by the slow addition of phosphorus oxychloride to N,N-dimethylformamide at 0 °C, is added dropwise to the pyrrole solution.
-
The reaction mixture is stirred at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 3: Bromination of N-Protected 1H-pyrrole-3-carbaldehyde
-
The N-protected 1H-pyrrole-3-carbaldehyde is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C).
-
A solution of N-Bromosuccinimide in the same solvent is added dropwise.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched, and the product is extracted and purified as described above.
Step 4: Deprotection The final step involves the removal of the N-protecting group under conditions that do not affect the bromo and formyl functionalities.
A Paradigm Shift: The New One-Pot Tandem Catalytic Synthesis
In a significant advancement, a novel synthetic route has been developed that circumvents the need for multiple steps and protecting groups. This method utilizes a one-pot, three-component tandem catalytic process starting from 5-bromo-1,2,3-triazine.[6]
The "Why": Elegance in a Cascade Reaction
This innovative approach leverages the reactivity of the 1,2,3-triazine ring system to construct the pyrrole core in a single, continuous sequence. The causality of this elegant synthesis lies in a carefully orchestrated series of catalytic reactions:
-
Sonogashira Coupling: The reaction is initiated by a palladium-catalyzed Sonogashira coupling between the 5-bromo-1,2,3-triazine, a terminal alkyne, and a primary amine. This step efficiently introduces two of the necessary carbon atoms and the nitrogen atom of the final pyrrole ring.
-
Silver-Mediated Annulation: The resulting alkynyl-1,2,3-triazine intermediate then undergoes a silver-mediated annulation. This key step involves the rearrangement and cyclization of the triazine moiety to form the aromatic pyrrole ring, with the expulsion of dinitrogen gas as a thermodynamic driving force.
This tandem approach is a prime example of reaction efficiency, where multiple bonds are formed in a single pot, minimizing waste and purification steps.
Experimental Protocol: New One-Pot Synthesis[6]
This protocol is based on the reported literature procedure for the synthesis of 1,5-substituted pyrrole-3-carbaldehydes.
-
To a reaction vessel are added 5-bromo-1,2,3-triazine (1.0 equiv.), the terminal alkyne (1.2 equiv.), the primary amine (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a silver salt (e.g., AgOTf) in a suitable solvent (e.g., dioxane).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, filtered to remove insoluble salts, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Head-to-Head Comparison: Performance Benchmarking
| Parameter | Established Multi-Step Route | New One-Pot Tandem Catalytic Route |
| Number of Steps | 3-4 (Protection, Formylation, Bromination, Deprotection) | 1 |
| Overall Yield | Typically moderate (product of multiple step yields) | Good to excellent |
| Reaction Time | Can span several days including work-ups and purifications | Typically 12-24 hours |
| Reagent & Catalyst Cost | Can be high due to protecting group reagents and multiple solvents | Palladium and silver catalysts can be costly, but the overall cost may be lower due to fewer steps and reagents. |
| Safety & Handling | Involves hazardous reagents like POCl₃, requiring careful handling.[7][8] | Palladium catalysts are air and moisture sensitive. Silver salts can be light-sensitive. |
| Environmental Impact | Generates significant solvent and reagent waste from multiple steps and purifications. | More atom-economical and generates less waste due to the one-pot nature. |
| Process Simplicity | Requires isolation and purification of intermediates, making it labor-intensive. | Operationally simpler with a single reaction setup and purification. |
Visualizing the Pathways
Established Multi-Step Synthesis Workflow
Caption: Workflow for the established multi-step synthesis.
New One-Pot Tandem Catalytic Synthesis Workflow
Caption: Workflow for the new one-pot synthesis.
Conclusion and Future Outlook
The comparative analysis clearly demonstrates the significant advantages of the new one-pot tandem catalytic route for the synthesis of this compound. This modern approach offers a more efficient, atom-economical, and operationally simpler alternative to the established multi-step methods. While the initial investment in precious metal catalysts for the new route may be a consideration, the savings in time, labor, and solvent usage, coupled with higher overall yields, present a compelling case for its adoption, particularly in a research and development setting where rapid access to novel compounds is paramount.
For large-scale industrial applications, further optimization of the new method to reduce catalyst loading and facilitate catalyst recycling would be beneficial. Nevertheless, the development of such elegant one-pot strategies represents a significant step forward in the field of heterocyclic chemistry, enabling faster and more sustainable access to valuable chemical entities.
References
-
Cole-Parmer. Material Safety Data Sheet - Phosphorus Oxychloride, Reagent, 99+% (Titr.). Available from: [Link]
-
Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Org Lett. 2022;24(15):2889-2893. doi:10.1021/acs.orglett.2c00891. Available from: [Link]
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Org. Commun. 2012;5(3):135-142.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian J. Chem. 2013;52B:1205-1209.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank. 2023;2023(1):M1563. doi:10.3390/M1563.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv. 2023;13(40):27963-28001. doi:10.1039/d3ra04875a.
-
Chem-Station. Vilsmeier-Haack Reaction. Available from: [Link]
- Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents by bromine-lithium exchange of 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives. Can. J. Chem. 1991;69(8):1319-1327.
- Regioselective C2-lithiation of N-Boc-3-bromopyrroles: A novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid. Tetrahedron Lett. 2007;48(43):7668-7671.
- Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. J. Chem. Soc., Perkin Trans. 1. 1972;24:2971-2976.
- Synthetic approaches for pyrrole-3-carbaldehydes. RSC Adv. 2018;8(23):12836-12853.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. J. Org. Chem. 2013;78(21):11034-11042.
- Pyrrole Protection. In: Comprehensive Organic Synthesis II. 2nd ed. Elsevier; 2014:409-443.
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 881676-32-0 | GKB67632 [biosynth.com]
- 8. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Bromo-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Bromo-1H-pyrrole-3-carbaldehyde. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 32360-47-9) was publicly available at the time of this writing. The following guidance is based on a conservative assessment of safety data for structurally similar compounds, such as 5-Bromo-1H-pyrrole-2-carbaldehyde and other halogenated pyrroles.[1] It is imperative to always consult the specific SDS provided by the supplier before handling this chemical to ensure the most accurate and up-to-date safety information.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.
Anticipated Hazards:
-
Harmful if swallowed: Similar aromatic aldehydes and bromo-substituted heterocycles exhibit oral toxicity.[1]
-
Causes skin irritation: Halogenated organic compounds can be irritating upon dermal contact.[2]
-
Causes serious eye irritation: As with many aldehydes, this compound is likely to be a significant eye irritant.
-
May cause respiratory irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[2]
| Hazard Classification (Anticipated) | GHS Pictogram | Signal Word | Hazard Statement (Anticipated) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound to prevent exposure.[3]
-
Eye and Face Protection:
-
Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4]
-
Rationale: To protect against splashes, dust, and vapors that can cause serious eye irritation. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber (minimum 0.11 mm thickness), are required. Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating your skin.[4]
-
Lab Coat: A standard laboratory coat that fastens to the collar is essential to protect against incidental skin contact.[3]
-
Additional Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed. For larger quantities or procedures with a higher risk of spills, consider chemical-resistant aprons or coveralls.
-
-
Respiratory Protection:
-
Requirement: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Rationale: The fume hood will contain dust and potential vapors. If a fume hood is not available or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
-
Operational and Handling Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for minimizing risks.
Preparation:
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble Materials: Before starting, ensure all necessary equipment (glassware, spatulas, stir bars) and reagents are within the fume hood to minimize movement in and out of the containment area.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.
Handling:
-
Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure with exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
Handling Workflow Diagram
Caption: A workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is critical.
Small Spills (Solid):
-
Containment: If it is safe to do so, prevent the spread of the dust.
-
Cleanup: Carefully sweep up the material using an inert absorbent material (e.g., sand, vermiculite) and place it into a sealed, labeled container for disposal.[5] Avoid raising dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate: Evacuate the immediate area and alert colleagues.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for assistance.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of this compound and its waste can pose a threat to the environment and is subject to strict regulations.
Waste Segregation:
-
Solid Waste: Collect unused this compound and contaminated materials (e.g., weigh boats, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and list "this compound" and any other chemical constituents.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Do not dispose of this chemical down the drain.[2]
Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
